Product packaging for Lithium nitrite(Cat. No.:CAS No. 13568-33-7)

Lithium nitrite

Cat. No.: B081658
CAS No.: 13568-33-7
M. Wt: 53 g/mol
InChI Key: IDNHOWMYUQKKTI-UHFFFAOYSA-M
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Description

Lithium nitrite is an inorganic salt of significant interest in materials science and chemical research, primarily valued for its role as a potent corrosion inhibitor. In aqueous systems, the nitrite anion (NO₂⁻) acts as an anodic inhibitor, passivating steel surfaces by promoting the formation of a protective oxide layer, with the lithium cation offering compatibility in specific formulations. Beyond corrosion science, this compound serves as a fundamental precursor in the study of nitric oxide (NO) biology and chemistry. It can act as a source of nitrous acid (HNO₂) under mild acidic conditions, which subsequently decomposes to release NO, a critical signaling molecule in physiological and pathophysiological processes. This property makes it a valuable tool for researchers investigating NO-dependent pathways, such as vasodilation, neurotransmission, and immune response. Furthermore, its hygroscopic nature and solubility are key characteristics in the development of non-aqueous electrolytes and in synthetic chemistry as a nitrating agent. This high-purity reagent is essential for advancing studies in metallurgy, electrochemistry, and biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula LiNO2 B081658 Lithium nitrite CAS No. 13568-33-7

Properties

IUPAC Name

lithium;nitrite
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNHOWMYUQKKTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].N(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

LiNO2
Record name lithium nitrite
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DSSTOX Substance ID

DTXSID90884518
Record name Lithium nitrite
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Molecular Weight

53.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13568-33-7
Record name Nitrous acid, lithium salt (1:1)
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Record name Nitrous acid, lithium salt (1:1)
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Record name Lithium nitrite
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Record name Lithium nitrite
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Foundational & Exploratory

Synthesis of High-Purity Lithium Nitrite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the synthesis of high-purity lithium nitrite (LiNO₂), a compound of increasing interest in various research and development sectors, including as a corrosion inhibitor and in specialized chemical synthesis. This document details the most common and effective laboratory-scale synthesis methodologies, including double displacement reactions and thermal decomposition of lithium nitrate. Furthermore, it outlines rigorous purification techniques, primarily recrystallization, to achieve high-purity standards suitable for demanding research applications. Comprehensive experimental protocols, quantitative data analysis, and analytical methods for purity verification are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and characterize high-quality this compound.

Introduction

This compound (LiNO₂) is the lithium salt of nitrous acid. It is a white, hygroscopic crystalline solid that is highly soluble in water and soluble in alcohols.[1] Its utility in research and industry is growing, with applications as a corrosion inhibitor in concrete and in the synthesis of organic compounds. For research purposes, particularly in materials science and drug development, the availability of high-purity this compound is crucial to ensure the reliability and reproducibility of experimental results. This guide focuses on accessible and effective methods for the laboratory synthesis and purification of this compound.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction. The most common laboratory methods are double displacement reactions and thermal decomposition.

Double Displacement Reactions

Double displacement, or metathesis, reactions are a common and efficient route for the synthesis of this compound. These reactions involve the exchange of ions between two soluble salts in an aqueous solution, leading to the precipitation of an insoluble byproduct and leaving the desired this compound in solution.

This is a highly efficient method due to the low solubility of barium sulfate (BaSO₄), which precipitates out of the solution, driving the reaction to completion.[1]

Reaction: Li₂SO₄(aq) + Ba(NO₂)₂(aq) → 2LiNO₂(aq) + BaSO₄(s)↓

An alternative double displacement method involves the reaction of lithium sulfate with potassium nitrite in a highly concentrated aqueous solution. The lower solubility of the resulting potassium sulfate and a lithium potassium sulfate double salt allows for their removal by filtration.[1]

Reaction: Li₂SO₄(aq) + 2KNO₂(aq) → 2LiNO₂(aq) + K₂SO₄(s)↓

Thermal Decomposition of Lithium Nitrate

This compound can also be synthesized by the controlled thermal decomposition of lithium nitrate (LiNO₃). This reaction requires careful temperature control to favor the formation of the nitrite and prevent further decomposition to lithium oxide (Li₂O). The reaction is typically carried out at temperatures around 500 °C.[1][2]

Reaction: 2LiNO₃(s) → 2LiNO₂(s) + O₂(g)

Experimental Protocols

The following sections provide detailed protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis via Lithium Sulfate and Barium Nitrite

This protocol is favored for its high efficiency and the straightforward removal of the barium sulfate byproduct.

Materials:

  • Lithium sulfate (Li₂SO₄)

  • Barium nitrite (Ba(NO₂)₂)

  • Deionized water

  • Absolute ethanol

Procedure:

  • Solution Preparation: Prepare equimolar aqueous solutions of lithium sulfate and barium nitrite. For example, dissolve 109.94 g (1.0 mol) of anhydrous lithium sulfate in 500 mL of deionized water and 229.34 g (1.0 mol) of barium nitrite in 500 mL of deionized water.

  • Reaction: Slowly add the lithium sulfate solution to the barium nitrite solution with constant stirring. A white precipitate of barium sulfate will form immediately.

  • Filtration: After the addition is complete, continue stirring for 30 minutes to ensure complete precipitation. Filter the mixture to remove the barium sulfate precipitate. A Buchner funnel with vacuum filtration is recommended for efficient separation.

  • Washing: Wash the barium sulfate precipitate with a small amount of cold deionized water to recover any entrained this compound solution. Combine the washings with the filtrate.

  • Concentration: The filtrate, which is an aqueous solution of this compound, can be carefully concentrated by gentle heating to reduce the volume. Avoid boiling to prevent decomposition.

  • Purification: The crude this compound can be further purified by recrystallization from absolute ethanol as described in Protocol 3.

Protocol 2: Synthesis via Thermal Decomposition of Lithium Nitrate

This method requires a furnace with precise temperature control.

Materials:

  • Lithium nitrate (LiNO₃)

Procedure:

  • Setup: Place a known amount of finely ground lithium nitrate in a crucible within a tube furnace equipped with a temperature controller and an inert gas inlet (e.g., argon).

  • Heating Program: Heat the furnace to 500 °C under a slow flow of argon. The inert atmosphere helps to prevent side reactions.

  • Reaction: Maintain the temperature at 500 °C for a specified duration. The optimal time will depend on the quantity of starting material and should be determined empirically by monitoring the reaction progress (e.g., by analyzing small samples periodically).

  • Cooling: After the reaction is complete, cool the furnace to room temperature under the inert atmosphere.

  • Product Recovery: The resulting solid is a mixture of this compound and unreacted lithium nitrate. This crude product requires purification.

  • Purification: The crude this compound can be purified by recrystallization from absolute ethanol (Protocol 3), which will selectively dissolve the this compound, leaving behind the less soluble lithium nitrate.

Protocol 3: Purification by Recrystallization from Absolute Ethanol

This protocol is effective for purifying crude this compound obtained from various synthesis methods. The principle relies on the high solubility of this compound in absolute ethanol, while common impurities like potassium sulfate and lithium nitrate are significantly less soluble.[1]

Materials:

  • Crude this compound

  • Absolute ethanol

Procedure:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of absolute ethanol. Gently warm the mixture to facilitate dissolution. This compound is exceptionally soluble in absolute alcohol.[1]

  • Hot Filtration (if necessary): If any solid impurities remain undissolved in the hot solution, perform a hot filtration to remove them.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, pure this compound crystals will form. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any residual mother liquor.

  • Drying: Dry the purified this compound crystals in a desiccator or under vacuum to remove any residual solvent. The final product should be stored in a tightly sealed container due to its hygroscopic nature. Upon evaporation, the alcoholic solution will leave a white residue of small crystals. The addition of a small amount of water to this residue can yield larger, needle-shaped crystals of this compound monohydrate (LiNO₂·H₂O).[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula LiNO₂[1]
Molar Mass 52.946 g/mol [1]
Appearance White, hygroscopic crystals[1]
Melting Point 222 °C[1]
Solubility in Water 49 wt.% (20 °C)[1]
Solubility in Ethanol Very soluble[1]

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialsKey ByproductsPurity PotentialNotes
Double Displacement (Barium Nitrite) Li₂SO₄, Ba(NO₂)₂BaSO₄ (insoluble)HighEfficient due to precipitation of BaSO₄.
Double Displacement (Potassium Nitrite) Li₂SO₄, KNO₂K₂SO₄ (sparingly soluble)Moderate to HighRequires careful separation of sulfate salts.
Thermal Decomposition LiNO₃O₂ (gas)ModerateRequires precise temperature control to avoid Li₂O formation.

Purity Assessment

Ensuring the high purity of the synthesized this compound is critical for research applications. Several analytical techniques can be employed for this purpose.

Ion Chromatography

Ion chromatography (IC) is a powerful technique for the quantitative determination of nitrite ions and can be used to assess the purity of the final product. It allows for the separation and quantification of nitrite from other anions that may be present as impurities, such as nitrate and sulfate. The use of a conductivity or UV/Vis detector allows for sensitive and selective measurement of nitrite.[3][4]

Redox Titration

A classic method for the quantification of nitrite is redox titration with a standard solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with the nitrite ion (NO₂⁻). The endpoint of the titration is indicated by the persistence of the purple color of the permanganate ion.

Reaction: 5NO₂⁻(aq) + 2MnO₄⁻(aq) + 6H⁺(aq) → 5NO₃⁻(aq) + 2Mn²⁺(aq) + 3H₂O(l)

Visualizations

Experimental Workflow: Double Displacement Synthesis

G Workflow for Double Displacement Synthesis of LiNO₂ A Prepare Aqueous Solutions of Li₂SO₄ and Ba(NO₂)₂ B Mix Solutions A->B C Precipitation of BaSO₄ B->C D Filter Mixture C->D E Collect Filtrate (Aqueous LiNO₂) D->E F Concentrate Filtrate E->F G Purify by Recrystallization F->G H High-Purity LiNO₂ G->H

Caption: Workflow for the synthesis of this compound via double displacement.

Logical Relationship: Purification by Recrystallization

G Purification of LiNO₂ by Recrystallization cluster_0 Dissolution cluster_1 Crystallization A Crude LiNO₂ C Hot Saturated Solution A->C B Hot Absolute Ethanol B->C D Cooling C->D E Pure LiNO₂ Crystals D->E F Mother Liquor (Impurities) D->F

Caption: The process of purifying this compound using recrystallization.

Conclusion

The synthesis of high-purity this compound for research applications is readily achievable through established chemical methods. The double displacement reaction between lithium sulfate and barium nitrite followed by recrystallization from absolute ethanol offers a reliable and efficient pathway to obtaining a high-purity product. Careful execution of the experimental protocols and rigorous purity assessment are paramount to ensuring the quality of the synthesized material. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this compound for their specific research needs.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of lithium nitrite (LiNO₂), a compound of interest for various applications, including as a corrosion inhibitor and in synthetic chemistry.[1] This document details the crystallographic parameters of both its anhydrous and monohydrated forms, outlines experimental protocols for its synthesis and characterization, and presents visual workflows for these processes.

Crystal Structure of this compound

This compound exists in two primary crystalline forms: anhydrous (LiNO₂) and monohydrate (LiNO₂·H₂O). The structural details of these forms have been elucidated using techniques such as single-crystal X-ray diffraction.[2]

Anhydrous this compound (LiNO₂)

The anhydrous form of this compound crystallizes in the orthorhombic system, belonging to the Imm2 space group.[3] This structure is three-dimensional, with the lithium cation (Li¹⁺) coordinated to six oxygen atoms (O²⁻) in a distorted pentagonal pyramid arrangement, forming a network of edge and corner-sharing LiO₆ polyhedra.[3] The nitrite anion (NO₂⁻) exhibits a bent geometry.[3]

Table 1: Crystallographic Data for Anhydrous this compound (LiNO₂) at 298 K

ParameterValue
Crystal SystemOrthorhombic
Space GroupImm2
Li–O Bond Lengths2.26 Å (4 bonds), 2.33 Å (2 bonds)
N–O Bond Length1.27 Å (2 bonds)
N-O Bond Angle120°

Data sourced from the Materials Project.[3]

This compound Monohydrate (LiNO₂·H₂O)

Upon crystallization from aqueous solutions, this compound typically forms a monohydrate.[1] This form belongs to the monoclinic crystal system with the space group P2₁/c.[4] A study conducted at 120 K provided precise atomic coordinates and thermal parameters for this hydrated form.[4]

Table 2: Crystallographic Data for this compound Monohydrate (LiNO₂·H₂O) at 120 K

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.306(1) Å
b14.242(1) Å
c6.396(1) Å
β106.14(1)°
Cell Volume289.3(1) ų
Z4
Density (calculated)1.63 Mg m⁻³

Data from Ohba & Saito (1984).[4]

Crystal Morphology

The morphology of this compound crystals is dependent on the crystallization conditions. The monohydrate form is known to grow as flat, needle-shaped crystals, which can reach lengths of 1–2 cm.[1] The anhydrous salt, obtained after rapid dehydration at temperatures above 160 °C, is typically a fine white residue of small crystals.[1]

Microscopic techniques such as Scanning Electron Microscopy (SEM) are essential for visualizing the surface features and morphology of this compound crystals.[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method can influence the purity and crystalline form of the product.

A common and efficient laboratory-scale synthesis involves a double displacement reaction in an aqueous solution.[2] One frequently used method is the reaction between lithium sulfate (Li₂SO₄) and barium nitrite (Ba(NO₂)₂).[2] The insoluble barium sulfate (BaSO₄) precipitates and can be removed by filtration, leaving a solution of this compound.[2]

An alternative aqueous route involves the reaction of lithium sulfate with potassium nitrite (KNO₂).[2]

Experimental Workflow: Aqueous Synthesis of this compound

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation cluster_product Product Formation Li2SO4 Li₂SO₄ Solution Mix Mix Solutions Li2SO4->Mix BaNO22 Ba(NO₂)₂ Solution BaNO22->Mix Filter Filter Precipitate (BaSO₄) Mix->Filter Evaporate Evaporate Filtrate Filter->Evaporate Crystals LiNO₂ Crystals Evaporate->Crystals

Caption: Aqueous synthesis of LiNO₂ via double displacement.

This compound can also be synthesized via the thermal decomposition of lithium nitrate (LiNO₃) at temperatures around 500°C.[2][5] This high-temperature, solid-state method yields this compound and oxygen gas.[2]

Experimental Workflow: Thermal Decomposition Synthesis

Start Lithium Nitrate (LiNO₃) Heat Heat to ~500°C Start->Heat Product This compound (LiNO₂) + Oxygen (O₂) Heat->Product

Caption: Synthesis of LiNO₂ by thermal decomposition.

Another synthetic approach involves the reaction of nitric oxide (NO) gas with solid lithium hydroxide (LiOH) under an inert atmosphere.[2] Depending on the stoichiometry, byproducts such as nitrous oxide (N₂O) or nitrogen (N₂) can be formed.[2]

Characterization Methods

The structural and morphological characterization of this compound crystals relies on standard solid-state analytical techniques.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles.[2] For polycrystalline samples, powder XRD can be used to identify the crystalline phases present.

Experimental Workflow: X-ray Diffraction Analysis

Sample LiNO₂ Crystal Sample XRD X-ray Diffractometer Sample->XRD Data Diffraction Pattern XRD->Data Analysis Data Analysis (e.g., Rietveld Refinement) Data->Analysis Structure Crystal Structure Information Analysis->Structure

Caption: Workflow for XRD analysis of LiNO₂.

SEM is employed to visualize the surface topography and morphology of the crystals, providing information on crystal habit, size, and aggregation.[2]

Summary

This guide has provided a detailed overview of the crystal structure and morphology of this compound. The availability of crystallographic data for both anhydrous and monohydrated forms allows for a thorough understanding of its solid-state properties. The outlined synthesis and characterization protocols provide a foundation for researchers working with this compound. The provided workflows offer a visual representation of the key experimental processes. Further research could focus on correlating specific synthesis conditions with the resulting crystal morphology and its impact on the material's performance in various applications.

References

An In-Depth Technical Guide to the Thermal Decomposition of Lithium Nitrate for the Synthesis of Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lithium nitrate (LiNO₃) to produce lithium nitrite (LiNO₂), a critical reagent in various chemical syntheses. This document outlines the underlying chemical principles, optimal reaction conditions, and detailed experimental and analytical protocols. The information presented is intended to equip researchers with the necessary knowledge to safely and efficiently conduct this synthesis in a laboratory setting.

Introduction

The controlled thermal decomposition of lithium nitrate presents a direct pathway to this compound, an important precursor in many chemical processes. While the complete decomposition of lithium nitrate at elevated temperatures yields lithium oxide, nitrogen dioxide, and oxygen, precise temperature control allows for the selective formation of this compound. This guide details the scientific basis and practical execution of this specific conversion.

The primary reaction of interest is:

2LiNO₃(l) → 2LiNO₂(l) + O₂(g)

However, a competing reaction, particularly at higher temperatures, leads to the formation of lithium oxide:

4LiNO₃(l) → 2Li₂O(s) + 4NO₂(g) + O₂(g)[1]

Therefore, maintaining a controlled temperature is paramount to maximizing the yield of this compound.

Reaction Kinetics and Thermodynamics

The selective decomposition of lithium nitrate to this compound is achieved by carefully controlling the reaction temperature to approximately 500°C.[2] Above this temperature, the formation of lithium oxide becomes more favorable.

Table 1: First-Order Rate Constants for the Thermal Decomposition of Molten Anhydrous this compound [3]

Temperature (°C)Rate Constant (k, sec⁻¹)
250(1.10 ± 0.05) x 10⁻⁶
300(1.30 ± 0.07) x 10⁻⁶
350(1.25 ± 0.07) x 10⁻⁶

Experimental Protocol: Synthesis of this compound

This section provides a detailed experimental protocol for the thermal decomposition of lithium nitrate to this compound.

Materials and Equipment
  • Materials:

    • Anhydrous Lithium Nitrate (LiNO₃), high purity

    • Anhydrous Ethanol (for purification)

    • Inert gas (Argon or Nitrogen), high purity

  • Equipment:

    • Tube furnace with programmable temperature controller

    • Quartz or high-temperature resistant glass reaction tube

    • Gas flow meter

    • Schlenk line or similar apparatus for inert atmosphere manipulation

    • Condenser (optional, for monitoring oxygen evolution)

    • Collection flask

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Filtration apparatus

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Weigh anhydrous LiNO₃ load Load LiNO₃ into reaction tube start->load assemble Assemble reaction apparatus load->assemble purge Purge with inert gas assemble->purge heat Heat to 500°C purge->heat hold Hold at 500°C heat->hold cool Cool to room temperature hold->cool dissolve Dissolve crude product in ethanol cool->dissolve filter Filter to remove insoluble impurities dissolve->filter evaporate Evaporate ethanol filter->evaporate dry Dry final product evaporate->dry end Store LiNO₂ under inert atmosphere dry->end

Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure

  • Preparation:

    • Accurately weigh a desired amount of anhydrous lithium nitrate and place it in the center of the reaction tube.

    • Assemble the reaction tube within the tube furnace and connect it to a gas inlet and outlet. The outlet can be connected to a bubbler to monitor gas evolution.

    • Purge the entire system with a slow flow of an inert gas (e.g., argon) for at least 30 minutes to remove air and moisture.

  • Thermal Decomposition:

    • While maintaining a slow, continuous flow of the inert gas, begin heating the furnace to 500°C at a controlled rate (e.g., 10°C/min).

    • Once the temperature reaches 500°C, hold for a predetermined time. The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., cessation of oxygen evolution).

    • After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under the inert gas flow.

  • Isolation and Purification:

    • Once cooled, carefully remove the solid product from the reaction tube in an inert atmosphere glovebox if possible, as this compound is hygroscopic.

    • The crude product will be a mixture of this compound and unreacted lithium nitrate. This compound is exceptionally soluble in absolute alcohol.[2]

    • Dissolve the crude product in a minimal amount of anhydrous ethanol. Unreacted lithium nitrate has lower solubility and may precipitate.

    • Filter the solution to remove any insoluble impurities.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain the purified this compound.

    • Dry the final product under vacuum to remove any residual solvent.

  • Storage:

    • Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture absorption and oxidation.

Analytical Methods for Product Characterization

Accurate characterization of the product mixture is essential to determine the yield and purity of the synthesized this compound.

Qualitative Analysis
  • Raman Spectroscopy: In-situ Raman spectroscopy can be a powerful tool to monitor the conversion of lithium nitrate to this compound in real-time.[4][5][6][7][8] The distinct vibrational modes of the nitrate and nitrite ions allow for their differentiation.

Quantitative Analysis

A combination of methods may be necessary to quantify the amounts of this compound and unreacted lithium nitrate in the product mixture.

  • Titration:

    • Permanganate Titration: The nitrite concentration can be determined by titration with a standardized solution of potassium permanganate in an acidic medium. The permanganate is reduced by the nitrite.

    • Acid-Base Titration: While not directly applicable for differentiating nitrate and nitrite, it can be used to determine the total base content if any lithium oxide is formed.

Table 2: Titration Methods for Nitrite Quantification

Titration MethodPrinciple
Permanganate TitrationRedox titration where nitrite is oxidized by permanganate in an acidic solution.
Ceric Sulfate TitrationAn alternative redox titration where nitrite is oxidized by a standardized ceric sulfate solution.
  • Spectrophotometry: The concentration of nitrite can be determined colorimetrically using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance is measured at a specific wavelength. Nitrate can be reduced to nitrite first and then measured, allowing for the determination of both species.

  • Ion Chromatography: This is a highly effective method for separating and quantifying both nitrate and nitrite ions in a single analysis.

Signaling Pathways and Logical Relationships

The thermal decomposition of lithium nitrate can be represented as a branching pathway, with temperature being the critical control point that directs the reaction towards the desired product.

reaction_pathway LiNO3 LiNO₃ (molten) LiNO2 LiNO₂ + O₂ LiNO3->LiNO2 ~500°C Li2O Li₂O + NO₂ + O₂ LiNO3->Li2O > 500°C

Figure 2: Reaction pathway for the thermal decomposition of lithium nitrate.

Safety Considerations

  • The thermal decomposition of lithium nitrate produces oxygen, which can create a fire hazard. The reaction should be carried out in a well-ventilated area, and away from flammable materials.

  • Nitrogen dioxide, a potential byproduct, is a toxic gas. If there is a possibility of its formation, appropriate safety measures, such as performing the reaction in a fume hood, must be taken.

  • Lithium nitrate is an oxidizing agent and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound via the controlled thermal decomposition of lithium nitrate is a viable laboratory procedure. Success hinges on the precise control of the reaction temperature to favor the formation of the nitrite over the oxide. This guide provides the fundamental knowledge and a detailed procedural framework to assist researchers in successfully and safely performing this synthesis and characterizing the resulting products. Further optimization of reaction time and purification techniques may be required to achieve high yields and purity.

References

An In-depth Technical Guide to the Chemical Properties of Anhydrous Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous lithium nitrite (LiNO₂), a hygroscopic crystalline solid, is a fascinating inorganic compound with a range of applications, from a crucial component in corrosion inhibition to a reagent in organic synthesis.[1][2] Its unique properties, stemming from the small size and high charge density of the lithium cation, differentiate it from other alkali metal nitrites.[3] This technical guide provides a comprehensive overview of the chemical properties of anhydrous this compound, including its synthesis, reactivity, and spectroscopic data, with a focus on experimental details and potential applications relevant to the scientific community.

Physicochemical Properties

Anhydrous this compound is a white, hygroscopic crystalline solid.[1] It is highly soluble in water and also shows significant solubility in alcohols such as ethanol.[1][2] This high solubility in organic solvents is a key property that facilitates its use in various chemical reactions.[1]

Table 1: Physicochemical Properties of Anhydrous this compound

PropertyValueReference(s)
Molecular Formula LiNO₂[4]
Molar Mass 52.946 g/mol [1]
Appearance White, hygroscopic crystalline solid[1]
Melting Point 222 °C (495 K)[1]
Boiling Point Decomposes upon heating[1]
Solubility in Water 70.94 g/100 mL (0 °C)103.67 g/100 mL (25 °C)119.5 g/100 mL (90 °C)[1]
Solubility in Ethanol Very soluble[1]

Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared through several synthetic routes. The choice of method often depends on the desired purity and scale of production.

Double Displacement Reaction and Extraction

A common laboratory-scale synthesis involves a double displacement reaction in an aqueous solution, followed by extraction of the anhydrous salt with absolute ethanol.[2][3]

Experimental Protocol:

  • Reaction: Prepare a highly concentrated aqueous solution by mixing equal molar amounts of lithium sulfate (Li₂SO₄) and potassium nitrite (KNO₂).

  • Precipitation: The less soluble potassium sulfate and a double salt, lithium potassium sulfate, will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the solid precipitates.

  • Concentration: Concentrate the filtrate by evaporation to increase the concentration of this compound.

  • Extraction: Extract the resulting crude this compound with absolute ethanol. This compound is highly soluble in ethanol, while any remaining potassium salts are not.[2][3]

  • Isolation: Evaporate the ethanolic solution to yield small, white crystals of anhydrous this compound.[3]

Dehydration of this compound Monohydrate

Anhydrous this compound can also be obtained by the careful dehydration of its monohydrate (LiNO₂·H₂O).

Experimental Protocol:

  • Preparation of Monohydrate: this compound monohydrate can be crystallized from a concentrated aqueous solution of this compound.[3]

  • Dehydration: Heat the this compound monohydrate crystals. Below 100 °C, the crystals will melt in their own water of crystallization and slowly lose water.[3] Rapid dehydration occurs at temperatures above 160 °C, leaving a residue of almost entirely anhydrous this compound.[3] It is crucial to control the temperature to minimize any decomposition of the nitrite.

G Synthesis of Anhydrous this compound cluster_synthesis Synthetic Pathways Aqueous Reaction Aqueous Reaction Filtration Filtration Aqueous Reaction->Filtration Remove Precipitate Concentration Concentration Filtration->Concentration Ethanol Extraction Ethanol Extraction Concentration->Ethanol Extraction Evaporation Evaporation Ethanol Extraction->Evaporation Anhydrous LiNO2 Anhydrous LiNO2 Evaporation->Anhydrous LiNO2 Dehydration Dehydration Dehydration->Anhydrous LiNO2 LiNO2·H2O LiNO2·H2O LiNO2·H2O->Dehydration Heat > 160°C

Caption: Synthetic routes to anhydrous this compound.

Crystal Structure

Spectroscopic Properties

Vibrational spectroscopy provides valuable insights into the structure and bonding of anhydrous this compound.

Table 2: Vibrational Frequencies of Anhydrous this compound (cm⁻¹)

Vibrational ModeInfrared (IR)Raman
ν₁ (N-O symmetric stretch) ~1340~1340
ν₂ (O-N-O bending) 842, 872842, 872
ν₃ (N-O asymmetric stretch) ~1240-

Data sourced from Brooker and Irish (1973).

The splitting of the ν₂ bending mode in both the infrared and Raman spectra is a key piece of evidence suggesting the presence of two non-equivalent sites for the nitrite ion in the anhydrous crystal lattice.

¹⁵N NMR Spectroscopy:

Thermal Decomposition

The thermal decomposition of anhydrous this compound is a complex process that varies with temperature. Studies have shown that the decomposition in a molten state follows different stoichiometric pathways at different temperatures.

Experimental Protocol for Thermal Decomposition Analysis:

A semi-flow batch reactor can be used to study the thermal decomposition of molten anhydrous this compound.

  • Setup: A thin, quiescent layer of anhydrous this compound is placed in the reactor.

  • Inert Atmosphere: A steady flow of an inert gas, such as argon, is passed over the molten nitrite to sweep away the gaseous decomposition products.

  • Heating: The reactor is heated to and maintained at the desired temperature (e.g., 250 °C, 300 °C, or 350 °C).

  • Product Analysis: The gaseous products are collected and analyzed, for instance, by gas chromatography. The composition of the molten residue is analyzed after the experiment.

The overall rate of nitrite decomposition has been observed to follow a first-order rate equation.

Table 3: Stoichiometry of Thermal Decomposition of Molten Anhydrous this compound

Temperature (°C)Predominant Stoichiometric Ratio (LiNO₂ : LiNO₃ : Li₂O)
25010 : 4 : 3
300 & 3505 : 3 : 1

Data sourced from a study on the thermal decomposition of molten anhydrous this compound.

The decomposition proceeds through a series of complex reactions, with the formation of lithium nitrate (LiNO₃) and lithium oxide (Li₂O) as the main solid products. The high charge density of the lithium cation is thought to favor the formation of lithium oxide.[3]

Reactivity and Applications

Nitrosation Reactions

Anhydrous this compound, particularly in an alcoholic solution, is a useful reagent for the nitrosation of organic molecules, such as ketones.[1] This reaction introduces a nitroso group (-NO) into the organic substrate.

Experimental Protocol for Nitrosation of a Ketone (General):

  • Dissolution: Dissolve the ketone substrate in an alcohol, such as absolute ethanol.

  • Reagent Addition: Add a solution of anhydrous this compound in the same alcohol to the ketone solution.

  • Acidification: Acidify the reaction mixture, for example, with hydrochloric acid (HCl), to generate the nitrosating agent in situ.

  • Reaction: Stir the reaction mixture at a suitable temperature for a specified period to allow for the nitrosation to complete.

  • Workup and Isolation: Follow a standard aqueous workup procedure to isolate and purify the nitrosated product.

G Nitrosation of a Ketone Ketone Ketone Reaction Mixture Reaction Mixture Ketone->Reaction Mixture LiNO2 in Ethanol LiNO2 in Ethanol LiNO2 in Ethanol->Reaction Mixture Acid (HCl) Acid (HCl) Acid (HCl)->Reaction Mixture Nitrosated Ketone Nitrosated Ketone Reaction Mixture->Nitrosated Ketone Nitrosation G Corrosion Inhibition Mechanism cluster_corrosion On Steel Surface Fe Steel (Fe) Fe2+ Fe²⁺ (aq) Fe->Fe2+ Oxidation Passive Film Protective Passive Film (γ-Fe₂O₃ / Fe₃O₄) Fe2+->Passive Film Corrosion Prevented Corrosion Prevented Passive Film->Corrosion Prevented LiNO2 This compound (LiNO₂) NO2- Nitrite Ions (NO₂⁻) LiNO2->NO2- NO2-->Passive Film Oxidizes Fe²⁺ to Fe³⁺ G Nitrite-NO Signaling Pathway Nitrite (NO₂⁻) Nitrite (NO₂⁻) Reduction Reduction (Hypoxia) Nitrite (NO₂⁻)->Reduction NO Nitric Oxide (NO) Reduction->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Effects Vasodilation Cellular Protection PKG->Physiological Effects

References

In-Depth Technical Guide to the Solubility of Lithium Nitrite in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lithium nitrite (LiNO₂) solubility in organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature for a wide range of organic solvents, this guide synthesizes available qualitative information, presents comparative data for analogous lithium salts, and details the standardized experimental protocols for solubility determination.

Executive Summary

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a variety of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The information available is largely qualitative. For context, quantitative data for its solubility in water is provided.

Table 1: Quantitative and Qualitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 g of solvent)Observations
Water070.94-
Water25103.67-
Water901119.5-
Absolute EthanolAmbientExceptionally SolubleUsed for extraction and purification.[1][3]
AlcoholsAmbientSolubleGeneral qualitative observation.[3]

Data for water solubility sourced from a chemical properties database.[4]

To provide a comparative framework for researchers, the following table presents solubility data for lithium nitrate (LiNO₃), a structurally similar salt, in various organic solvents. This data can offer insights into the potential behavior of this compound in these systems, although direct equivalence should not be assumed.

Table 2: Comparative Solubility of Lithium Nitrate (LiNO₃) in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Ethanol2526.3
Acetonitrile251.8
Dimethyl Sulfoxide (DMSO)2532.7
Propylene Carbonate (PC)250.4
Dimethyl Carbonate (DMC)250.03

Solubility data for LiNO₃ is indicative and sourced from a study on lithium salt solubilities.[5][6]

Factors Influencing Solubility in Organic Solvents

The solubility of ionic compounds like this compound in organic solvents is governed by a complex interplay of factors:

  • Solvent Polarity: Polar solvents are generally better at solvating ions. The high polarity of ethanol, stemming from its hydroxyl group, contributes to its effectiveness in dissolving this compound.

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at reducing the electrostatic attraction between the lithium (Li⁺) and nitrite (NO₂⁻) ions, facilitating dissolution.

  • Hydrogen Bonding: Protic solvents like ethanol can form hydrogen bonds with the nitrite anion, which can significantly enhance solvation and solubility.

  • Lattice Energy of the Solute: The strength of the ionic bonds in the crystal lattice of this compound must be overcome by the energy released during solvation.

  • Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5]

Experimental Protocols for Solubility Determination

For researchers needing to quantify the solubility of this compound in a specific organic solvent, the following established methodologies can be employed.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a solid in a liquid.

Methodology:

  • Sample Preparation: An excess amount of finely ground this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined empirically, but 24 to 48 hours is a common starting point.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

  • Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique.

    • Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid this compound is measured.

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The solution is appropriately diluted, and the concentration of lithium is determined.[5][6] This method is highly sensitive and accurate.

    • Ion Chromatography: The concentration of the nitrite anion can be determined.

    • UV-Vis Spectroscopy: If the nitrite ion exhibits a characteristic absorbance in the chosen solvent, a calibration curve can be used for quantification.

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

  • Sample Preparation: A series of samples with known concentrations of this compound in the organic solvent are prepared in sealed vials.

  • Heating and Dissolution: Each vial is slowly heated while being stirred until all the solid this compound has dissolved.

  • Cooling and Observation: The clear solution is then allowed to cool slowly with constant stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.

  • Solubility Curve Construction: By plotting the concentration versus the saturation temperature, a solubility curve can be constructed.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep Add excess LiNO₂ to solvent equilibrate Agitate at constant temperature prep->equilibrate Establish equilibrium settle Allow solid to settle equilibrate->settle Cease agitation sample Withdraw and filter supernatant settle->sample Isolate saturated solution analyze Determine concentration (e.g., ICP-OES, Gravimetric) sample->analyze Quantify solute logical_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions solubility Solubility of LiNO₂ lattice_energy Lattice Energy lattice_energy->solubility Inversely affects polarity Polarity polarity->solubility Directly affects dielectric Dielectric Constant dielectric->solubility Directly affects h_bond Hydrogen Bonding h_bond->solubility Directly affects temperature Temperature temperature->solubility Generally directly affects

References

The Synthesis of Lithium Nitrite from Nitric Oxide and Lithium Hydroxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

The reaction between nitric oxide (NO) and lithium hydroxide (LiOH) is recognized as a method for the synthesis of lithium nitrite (LiNO₂). The stoichiometry of this complex reaction can proceed through at least two different pathways, leading to the formation of different byproducts.

The primary reactions are understood to be:

  • 4 NO + 2 LiOH → 2 LiNO₂ + N₂O + H₂O[1]

  • 6 NO + 4 LiOH → 4 LiNO₂ + N₂ + 2 H₂O

These equations indicate that the process is a redox reaction where nitric oxide is both oxidized and reduced. The formation of either nitrous oxide (N₂O) or nitrogen gas (N₂) as a byproduct suggests that the reaction conditions likely play a significant role in determining the final product distribution.

Reaction Pathways

The following diagram illustrates the overall transformation of reactants to products in the two identified pathways.

ReactionPathways cluster_reactants Reactants cluster_products Products NO Nitric Oxide (NO) LiNO2 This compound (LiNO₂) NO->LiNO2 N2O Nitrous Oxide (N₂O) NO->N2O Pathway 1 N2 Nitrogen (N₂) NO->N2 Pathway 2 LiOH Lithium Hydroxide (LiOH) LiOH->LiNO2 H2O Water (H₂O) LiOH->H2O

Figure 1. Overall reaction pathways for the formation of this compound.

Quantitative Data and Experimental Protocols

A thorough review of available scientific literature, patents, and technical documents did not yield specific quantitative data for the reaction between nitric oxide and lithium hydroxide. Key missing information includes:

  • Reaction Yields: No data on the percentage yield of this compound under various conditions.

  • Reaction Kinetics: Information regarding the reaction rate, rate constants, and the influence of parameters such as temperature, pressure, and reactant concentrations is not available.

  • Optimal Conditions: Specific conditions that favor one reaction pathway over the other, or that maximize the yield of this compound, have not been detailed.

Similarly, a detailed, step-by-step experimental protocol for the synthesis of this compound using this method could not be found. While the reaction is mentioned as a preparative route, the practical aspects of carrying out the synthesis are not described in the accessible literature.

Mechanistic Insights

The detailed reaction mechanism for the interaction of nitric oxide with lithium hydroxide remains unelucidated in the reviewed literature. The formation of different nitrogen-containing byproducts suggests a complex series of intermediate steps. A proposed logical relationship for a potential, though unconfirmed, reaction mechanism is presented below. This diagram is a hypothetical representation and is not based on experimentally verified data.

ProposedMechanism cluster_reactants Reactants cluster_intermediates Hypothetical Intermediates cluster_products Products NO NO Intermediate1 [NO-OH]⁻ complex NO->Intermediate1 LiOH LiOH LiOH->Intermediate1 Intermediate2 Dinitrosyl Complex Intermediate1->Intermediate2 + NO LiNO2 LiNO₂ Intermediate2->LiNO2 Byproducts N₂O / N₂ + H₂O Intermediate2->Byproducts

Figure 2. A hypothetical reaction mechanism for the formation of this compound.

Conclusion

While the reaction of nitric oxide with lithium hydroxide to form this compound is chemically plausible and has been noted in the chemical literature, there is a significant lack of detailed information to provide an in-depth technical guide for researchers and drug development professionals. The absence of quantitative data, established experimental protocols, and a confirmed reaction mechanism indicates that this specific synthetic route may be less common or less studied than other methods for producing this compound. Further experimental investigation is necessary to fully characterize this reaction and establish its utility as a reliable synthetic method.

References

Basic characterization of lithium nitrite powder

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Basic Characterization of Lithium Nitrite Powder

Abstract

This compound (LiNO₂), an inorganic salt of lithium and nitrous acid, is a material of significant interest in various fields, including as a corrosion inhibitor in construction and as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound powder for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, synthesis and purification methodologies, and detailed protocols for structural, thermal, and spectroscopic analysis. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.

Physicochemical Properties

This compound is a white to colorless, hygroscopic crystalline solid.[1][2][3] Its tendency to absorb moisture from the air necessitates storage in sealed containers.[2][4] The compound exists in both anhydrous (LiNO₂) and monohydrate (LiNO₂·H₂O) forms.[1] The monohydrate can be crystallized from aqueous solutions as large, needle-shaped crystals.[1][5]

Core Properties

The fundamental physical and thermochemical properties of anhydrous this compound are summarized in Table 1.

Table 1: Core Physicochemical and Thermochemical Properties of Anhydrous this compound

Property Value Reference(s)
IUPAC Name This compound [1]
Chemical Formula LiNO₂ [1][4]
Molar Mass 52.9465 g/mol [1]
Appearance White, hygroscopic crystals [1][4]
Melting Point 222 °C (495 K) [1]
Standard Molar Entropy (S⦵₂₉₈) 96.0 J/(mol·K) [1][6]
Std. Enthalpy of Formation (ΔfH⦵₂₉₈) -372.4 kJ/mol [1][6]
Gibbs Free Energy (ΔfG⦵) -302.0 kJ/mol [1][6]

| Enthalpy of Fusion (ΔfH⦵fus) | 9.2 kJ/mol |[1] |

Solubility

This compound is highly soluble in water and also shows exceptional solubility in alcohols like ethanol.[1][2] This high solubility in absolute alcohol, where potential byproducts like potassium nitrite are poorly soluble, is a key property leveraged for its purification.[1][2]

Table 2: Solubility of this compound

Solvent Temperature (°C) Solubility ( g/100 mL) Reference(s)
Water 0 70.94 [2]
Water 25 103.67 [2]
Water 90 1119.5 [2]
Absolute Ethanol Ambient Very Soluble [1][2]

| Alcohols | Ambient | Soluble |[2][4] |

Synthesis and Purification

Several methods are employed for the synthesis of this compound, ranging from high-temperature solid-state reactions to solution-phase precipitation.

  • Thermal Decomposition: Anhydrous this compound can be prepared by the thermal decomposition of lithium nitrate (LiNO₃) at temperatures exceeding 500 °C, which yields this compound and oxygen gas.[1][2][5]

  • Gas-Solid Reaction: The reaction of nitric oxide (NO) gas with solid lithium hydroxide (LiOH) also produces this compound.[1][2][5]

  • Aqueous Metathesis: A common laboratory method involves a double displacement reaction in a concentrated aqueous solution, for example, between lithium sulfate (Li₂SO₄) and potassium nitrite (KNO₂).[1][2][5] The less soluble potassium sulfate precipitates and is removed by filtration. The this compound remains in the filtrate and is purified by leveraging its high solubility in absolute ethanol.[2][5]

G cluster_aqueous Aqueous Phase cluster_purification Purification Phase Reactants Li₂SO₄ + KNO₂ (Concentrated Aqueous Solution) Reaction Metathesis Reaction Reactants->Reaction Filtration Filtration Reaction->Filtration K2SO4_ppt K₂SO₄ Precipitate (Byproduct) Filtration->K2SO4_ppt Remove Filtrate Aqueous Filtrate (Contains LiNO₂) Filtration->Filtrate Evaporation_H2O Evaporation of Water Filtrate->Evaporation_H2O Crude_LiNO2 Crude LiNO₂ Solid Evaporation_H2O->Crude_LiNO2 Dissolution Dissolution in Absolute Ethanol Crude_LiNO2->Dissolution Filtration2 Filtration Dissolution->Filtration2 Insolubles Insoluble Impurities (e.g., KNO₂) Filtration2->Insolubles Remove Ethanol_Sol Ethanolic Solution of Pure LiNO₂ Filtration2->Ethanol_Sol Evaporation_EtOH Evaporation of Ethanol Ethanol_Sol->Evaporation_EtOH Product Pure Anhydrous LiNO₂ Powder Evaporation_EtOH->Product

Fig. 1: Synthesis of LiNO₂ via aqueous metathesis and subsequent purification. (Max Width: 760px)

Structural and Thermal Characterization

Understanding the crystal structure and thermal behavior of this compound is crucial for its application and handling. The compound can exist as a monohydrate or in an anhydrous state, with temperature being the critical factor for conversion.

Crystal Structure
Thermal Analysis

The thermal stability of this compound is dependent on its hydration state.

  • LiNO₂·H₂O (Monohydrate): Below 100 °C, the monohydrate crystals begin to melt in their own water of crystallization, with a slow loss of water.[1][4]

  • Dehydration: Rapid dehydration to the anhydrous salt occurs at temperatures above 160 °C.[1][4] This process is also accompanied by a minor loss of nitrogen oxide.[1]

  • Anhydrous LiNO₂: The anhydrous form melts at 222 °C.[1] At higher temperatures, it undergoes decomposition. The decomposition pathway is distinct from other alkali nitrites due to the high charge density of the lithium cation, which favors the formation of lithium oxide (Li₂O).[5]

G Monohydrate LiNO₂·H₂O (Monohydrate Crystals) Anhydrous Anhydrous LiNO₂ (Powder) Monohydrate->Anhydrous > 160 °C (Rapid Dehydration) Anhydrous->Monohydrate < 100 °C (Rehydration in water) Melt Molten LiNO₂ Anhydrous->Melt 222 °C (Melting) Decomposition Decomposition Products (e.g., Li₂O, NOx) Melt->Decomposition > 222 °C

Fig. 2: Thermal transitions of this compound. (Max Width: 760px)
Experimental Protocols

Protocol 3.3.1: Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase and assess the purity of the this compound powder.

  • Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is commonly used for organic and inorganic substances.[7]

  • Sample Preparation: A small amount (typically a few milligrams) of the finely ground this compound powder is packed into a sample holder.[8] The surface of the powder should be flat and level with the surface of the holder to ensure accurate results.[8][9]

  • Data Collection: The sample is irradiated with X-rays over a defined angular range (e.g., 5° to 40° 2θ), which is typically sufficient for organic substances.[7] The detector rotates around the sample to measure the intensity of the diffracted X-rays at each angle.[10]

  • Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure. The pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the identity of LiNO₂ and detect any crystalline impurities.[7]

Protocol 3.3.2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability, dehydration temperatures, and melting point.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).[11][12] For DSC, an empty, sealed pan is used as a reference.[11]

  • TGA Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).[13] The instrument records the sample's mass as a function of temperature. Weight loss events correspond to processes like dehydration or decomposition.[14]

  • DSC Procedure: The sample and reference are heated at the same constant rate.[15] The instrument measures the difference in heat flow required to maintain both at the same temperature.[16] Endothermic events (e.g., melting) or exothermic events (e.g., some decompositions) appear as peaks in the DSC curve.[15]

  • Analysis: The TGA curve reveals the temperatures at which water is lost from the monohydrate and when decomposition begins. The DSC curve precisely identifies the melting point (endothermic peak) and other phase transitions.[16]

Spectroscopic Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for confirming the presence of the nitrite (NO₂⁻) functional group and studying the material's structure.

The dehydration of LiNO₂·H₂O to anhydrous LiNO₂ causes significant changes in the vibrational spectra, particularly in the nitrite bending region around 850 cm⁻¹.[17] In the anhydrous form, new bands appear that suggest a reorientation of the nitrite ions into a more ordered structure with non-equivalent sites.[17] Weak bands from nitrate (NO₃⁻) impurities are sometimes observed.[17]

G cluster_main cluster_techniques Characterization Techniques cluster_results Derived Information Sample LiNO₂ Powder Sample PXRD Powder X-Ray Diffraction Sample->PXRD Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Spectroscopy Vibrational Spectroscopy (FTIR / Raman) Sample->Spectroscopy Structure Crystal Structure Phase Purity PXRD->Structure Stability Thermal Stability Dehydration Profile Melting Point Thermal->Stability Functional Functional Group ID (NO₂⁻) Structural Information Spectroscopy->Functional

Fig. 3: General analytical workflow for the characterization of LiNO₂ powder. (Max Width: 760px)
Experimental Protocols

Protocol 4.1.1: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Objective: To obtain an infrared spectrum of the solid powder to identify vibrational modes of the nitrite ion.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal. Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

  • Data Collection: A background spectrum of the empty, clean ATR crystal is collected first. Then, the sample spectrum is collected, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹.[18]

  • Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the LiNO₂. The key N-O stretching and O-N-O bending modes of the nitrite ion can be identified and compared with literature values.

Protocol 4.1.2: Raman Spectroscopy

  • Objective: To obtain a complementary vibrational spectrum of the powder. Raman is particularly useful for studying aqueous solutions and low-frequency lattice modes.[19]

  • Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Sample Preparation: A small amount of powder is placed on a microscope slide or in a sample vial. For solid-state analysis, the laser can be focused directly onto the sample surface.[19]

  • Data Collection: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The laser power and exposure time are adjusted to obtain a good signal without causing thermal damage to the sample.[20] Wavenumber calibration should be checked using a known standard (e.g., as per ASTM E 1840).[21]

  • Analysis: The Raman spectrum provides information on vibrational modes that involve a change in polarizability. It is complementary to FTIR and can provide structural information that is not accessible via infrared spectroscopy.

Applications and Safety

Key Applications

In research and development, this compound is primarily used as:

  • A Corrosion Inhibitor: It is effective in protecting reinforced concrete structures from corrosion caused by chloride attack and carbonation.[1]

  • A Reagent in Organic Synthesis: It is used in nitrosation reactions, such as the nitrosation of ketones, which is a key step in the synthesis of various organic compounds and explosives.[1][2][4]

Handling and Safety
  • This compound is a hygroscopic material and should be stored in tightly sealed containers in a dry environment to prevent absorption of atmospheric moisture.[2][4]

  • Like all nitrite salts, it is harmful if inhaled or ingested.[2]

  • Lithium compounds can affect the nervous system.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the powder.

References

An In-depth Technical Guide to the Discovery and History of Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of lithium nitrite (LiNO₂). It details the seminal synthetic methodologies, presents key physicochemical data in a structured format, and outlines detailed experimental protocols for its preparation and purification. Furthermore, this guide illustrates critical reaction pathways and experimental workflows, including the nitrosation of ketones and corrosion inhibition studies, through detailed diagrams rendered in DOT language. This document serves as an essential resource for researchers and professionals engaged in fields where this compound is of interest, from synthetic chemistry to materials science and drug development.

Discovery and Historical Context

The formal scientific literature first details the preparation and properties of this compound in a 1913 publication by Walter Craven Ball and Harold Helling Abram in the Journal of the Chemical Society, Transactions.[1] While the compound may have been synthesized earlier, their work represents the first comprehensive study, establishing a reproducible method for its isolation and characterization. Their investigation was driven by the need for various metal nitrites for an ongoing study on bismuthinitrites.[1] Ball and Abram's work laid the groundwork for future investigations into the properties and applications of this inorganic salt.

Physicochemical Properties of this compound

This compound is a white, hygroscopic crystalline solid that is highly soluble in water and soluble in alcohols like ethanol.[2] This high solubility in ethanol is a key property exploited in its purification.[2] The anhydrous salt has a melting point of 222 °C (495 K).[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical FormulaLiNO₂[3]
Molar Mass (anhydrous)52.946 g/mol [2]
Molar Mass (monohydrate)70.962 g/mol [2]
AppearanceWhite, hygroscopic crystals
Melting Point (anhydrous)222 °C (495 K)[2]
Decomposition Temperature> 500 °C (for LiNO₃)[2]
Solubility in Water70.94 g/100 mL at 0 °C[2]
103.67 g/100 mL at 25 °C[2]
119.5 g/100 mL at 90 °C[2]
Solubility in EthanolVery soluble[2]

Experimental Protocols for Synthesis and Purification

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis via Double Displacement Reaction (Ball and Abram, 1913)

This method, detailed in the seminal 1913 paper, involves the reaction of lithium sulfate with barium or potassium nitrite.[1]

Experimental Protocol:

  • Prepare separate aqueous solutions of lithium sulfate (Li₂SO₄) and barium nitrite (Ba(NO₂)₂).

  • Heat both solutions to boiling.

  • Mix the hot solutions, which will result in the immediate precipitation of barium sulfate (BaSO₄).

  • Filter the hot solution to remove the precipitated barium sulfate.

  • Evaporate the filtrate to concentrate the this compound solution.

  • Upon cooling, this compound will crystallize out of the solution.

  • For purification, the crude this compound can be extracted with absolute ethanol, leveraging its high solubility in this solvent, while impurities like potassium sulfate are significantly less soluble.[2]

  • Evaporation of the ethanolic solution yields purified this compound crystals.[2]

Synthesis by Thermal Decomposition of Lithium Nitrate

This method involves the carefully controlled heating of lithium nitrate.

Experimental Protocol:

  • Place anhydrous lithium nitrate (LiNO₃) in a suitable high-temperature reaction vessel.

  • Heat the lithium nitrate to a temperature of approximately 500 °C.[2] At this temperature, it decomposes to form this compound and oxygen gas.

  • The reaction should be carried out in an inert atmosphere to prevent the further oxidation of the newly formed this compound.

  • Maintain the temperature for a sufficient duration to ensure complete conversion.

  • Cool the reaction vessel under an inert atmosphere to obtain the solid this compound product.

  • The product can be further purified by recrystallization from absolute ethanol.[2]

Reaction: 2LiNO₃(s) → 2LiNO₂(s) + O₂(g)[2]

Synthesis from Nitric Oxide and Lithium Hydroxide

This gas-solid reaction provides an alternative route to this compound.

Experimental Protocol:

  • Place anhydrous lithium hydroxide (LiOH) in a reaction chamber.

  • Pass a stream of nitric oxide (NO) gas over the solid lithium hydroxide.

  • The reaction proceeds to form this compound, with potential byproducts such as nitrous oxide (N₂O) and nitrogen (N₂), depending on the stoichiometry of the reactants.[2]

  • The reaction should be conducted under controlled temperature and pressure to optimize the yield of this compound.

  • Once the reaction is complete, the solid product is collected and can be purified as described previously.

Reactions: 4NO(g) + 2LiOH(s) → 2LiNO₂(s) + N₂O(g) + H₂O(g)[2] 6NO(g) + 4LiOH(s) → 4LiNO₂(s) + N₂(g) + 2H₂O(g)[2]

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis and has important industrial applications, notably as a corrosion inhibitor.

Nitrosation of Ketones

This compound, in the presence of an acid, is an effective agent for the nitrosation of ketones at the α-carbon position. This reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile.

Nitrosation_of_Ketones cluster_0 Nitrosonium Ion Formation cluster_1 Keto-Enol Tautomerism cluster_2 Electrophilic Attack and Product Formation LiNO2 This compound (LiNO₂) HONO Nitrous Acid (HONO) LiNO2->HONO + H⁺ H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HONO->NO+ + H⁺, - H₂O Nitroso_Intermediate α-Nitroso Ketone Intermediate Ketone Ketone Enol Enol Intermediate Ketone->Enol H⁺ catalyst Enol->Nitroso_Intermediate + NO⁺ Product α-Oxime Product Nitroso_Intermediate->Product Tautomerization

Caption: Reaction pathway for the α-nitrosation of ketones using this compound.

Corrosion Inhibition

This compound is widely used as a corrosion inhibitor in reinforced concrete structures. It functions by forming a passive, protective film on the surface of the steel reinforcement, preventing the corrosive action of chloride ions.

Corrosion_Inhibition_Workflow cluster_0 Sample Preparation cluster_1 Accelerated Corrosion Testing cluster_2 Data Analysis and Evaluation Concrete_Mix Prepare Concrete Mix with varying LiNO₂ concentrations Rebar_Embed Embed Steel Rebar Concrete_Mix->Rebar_Embed Curing Cure Concrete Samples Rebar_Embed->Curing Chloride_Exposure Expose to Chloride Solution (e.g., NaCl) Curing->Chloride_Exposure Electrochemical_Monitoring Monitor Corrosion Potential and Current Chloride_Exposure->Electrochemical_Monitoring Data_Collection Collect Electrochemical Data (e.g., Tafel plots, EIS) Electrochemical_Monitoring->Data_Collection Corrosion_Rate Calculate Corrosion Rate Data_Collection->Corrosion_Rate Inhibition_Efficiency Determine Inhibition Efficiency of LiNO₂ Corrosion_Rate->Inhibition_Efficiency

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Conclusion

Since its first detailed description in 1913, this compound has remained a compound of significant interest due to its unique properties and reactivity. The synthetic methods developed over the past century provide accessible routes to this valuable reagent. For researchers and professionals, a thorough understanding of its historical context, physicochemical properties, and established experimental protocols is crucial for its effective application in both fundamental research and industrial settings. This guide serves to consolidate this critical information, providing a solid foundation for future innovation.

References

Theoretical Insights into the Electronic Landscape of Lithium Nitrite: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium nitrite (LiNO₂) is a compound of significant interest due to its applications as a corrosion inhibitor and its role in the chemistry of lithium-air batteries. A thorough understanding of its electronic structure is paramount for optimizing its performance in these and other potential applications. While extensive experimental data exists, theoretical studies on the isolated this compound molecule are not widely available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the theoretical methodologies that would be employed to investigate the electronic structure of LiNO₂. It presents a detailed, albeit illustrative, set of data that one would expect to obtain from such computational studies, including optimized molecular geometry, vibrational frequencies, and key electronic properties. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and materials science, offering insights into the computational approaches used to elucidate the properties of such molecules.

Introduction to the Theoretical Study of this compound

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and overall behavior. For a simple ionic compound like this compound, a theoretical approach can provide invaluable data at the atomic level, complementing experimental findings. Computational chemistry, through methods like Density Functional Theory (DFT) and ab initio calculations, allows for the precise determination of molecular geometries, vibrational modes, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

This guide will delve into the standard computational protocols for such an investigation, present hypothetical yet realistic quantitative data in structured tables, and visualize the logical workflow of these theoretical studies.

Computational Methodologies

The investigation of the electronic structure of this compound would typically involve a multi-step computational approach. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each with various levels of sophistication determined by the choice of basis sets.

Geometry Optimization

The first step in any computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization.

Protocol:

  • Initial Structure: An initial guess for the geometry of the LiNO₂ molecule is constructed based on known chemical principles.

  • Method Selection: A theoretical method is chosen. A common and effective choice for such a system would be DFT with a hybrid functional such as B3LYP.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. A good starting point would be a Pople-style basis set like 6-31G(d), which includes polarization functions on heavy atoms to better describe bonding. For higher accuracy, a larger basis set such as 6-311+G(d,p) could be used, which includes diffuse functions to better describe the electron density far from the nucleus.

  • Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to find the geometry with the lowest electronic energy.

  • Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Protocol:

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry using the same theoretical method and basis set as the geometry optimization.

  • Diagonalization: The mass-weighted Hessian matrix is diagonalized to obtain the vibrational frequencies and the corresponding normal modes.

  • Frequency Analysis: The calculated frequencies correspond to the energies of the vibrational transitions. The intensities of these transitions are also calculated to predict the appearance of the IR spectrum.

Electronic Property Calculation

With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

Protocol:

  • Wavefunction Calculation: The electronic wavefunction and energy of the molecule are calculated at the optimized geometry.

  • Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are determined.

  • Property Calculation: From the wavefunction, various properties can be calculated, such as the dipole moment, ionization potential (approximated by the negative of the HOMO energy via Koopmans' theorem), and electron affinity (approximated by the negative of the LUMO energy).

Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data for the electronic structure of this compound, as would be obtained from the computational methodologies described above.

Table 1: Optimized Molecular Geometry of LiNO₂
ParameterMethod/Basis SetValue
Bond Length (Å)
N-O₁B3LYP/6-311+G(d,p)1.25
N-O₂B3LYP/6-311+G(d,p)1.25
Li-NB3LYP/6-311+G(d,p)1.85
**Bond Angle (°) **
O₁-N-O₂B3LYP/6-311+G(d,p)115.0
Li-N-O₁B3LYP/6-311+G(d,p)122.5
Li-N-O₂B3LYP/6-311+G(d,p)122.5
Table 2: Calculated Vibrational Frequencies of LiNO₂
Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Description
ν₁1330250Symmetric N-O Stretch
ν₂800150O-N-O Bend
ν₃1250400Asymmetric N-O Stretch
ν₄45080Li-N Stretch
ν₅30050Li-NO₂ Bend (in-plane)
ν₆25030Li-NO₂ Bend (out-of-plane)
Table 3: Electronic Properties of LiNO₂
PropertyMethod/Basis SetValue
Total Energy (Hartree) B3LYP/6-311+G(d,p)-212.34567
Dipole Moment (Debye) B3LYP/6-311+G(d,p)8.5
HOMO Energy (eV) B3LYP/6-311+G(d,p)-6.2
LUMO Energy (eV) B3LYP/6-311+G(d,p)-0.5
HOMO-LUMO Gap (eV) B3LYP/6-311+G(d,p)5.7
Ionization Potential (eV) B3LYP/6-311+G(d,p)6.2
Electron Affinity (eV) B3LYP/6-311+G(d,p)0.5

Visualization of Theoretical Workflows and Concepts

To better illustrate the relationships and processes involved in the theoretical study of this compound, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Input Initial Molecular Structure (LiNO₂) GeoOpt Geometry Optimization Input->GeoOpt Method Theoretical Method (e.g., DFT, HF) Method->GeoOpt BasisSet Basis Set (e.g., 6-31G(d)) BasisSet->GeoOpt FreqCalc Vibrational Frequency Analysis GeoOpt->FreqCalc SPE Single Point Energy Calculation GeoOpt->SPE OptGeo Optimized Geometry (Bond Lengths, Angles) GeoOpt->OptGeo VibSpec Vibrational Spectra (Frequencies, Intensities) FreqCalc->VibSpec ElecProp Electronic Properties (HOMO, LUMO, etc.) SPE->ElecProp Theoretical_Methods cluster_abinitio Ab Initio Methods cluster_dft Density Functional Theory (DFT) HF Hartree-Fock (HF) (Mean-Field Approximation) PostHF Post-Hartree-Fock (MP2, CCSD, etc.) (Electron Correlation) HF->PostHF LDA Local Density Approximation (LDA) GGA Generalized Gradient Approximation (GGA) LDA->GGA Hybrid Hybrid Functionals (e.g., B3LYP) GGA->Hybrid Quantum Quantum Chemistry Methods Quantum->HF Quantum->LDA

Methodological & Application

Application Notes and Protocols for Lithium Nitrite in Li-O2 Battery Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium nitrite (LiNO₂) in lithium-oxygen (Li-O₂) battery electrolytes. The information is intended for researchers and scientists in the field of energy storage and may also be of interest to professionals in drug development exploring redox-active compounds. This document details the role of this compound, its impact on battery performance, and protocols for its experimental application.

Introduction

Lithium-oxygen (Li-O₂) batteries are a promising next-generation energy storage technology due to their exceptionally high theoretical energy density. However, they face significant challenges, including high charging overpotentials, poor cycle life, and electrolyte instability. The use of electrolyte additives is a key strategy to address these issues. This compound (LiNO₂) has emerged as a compound of interest, primarily as a byproduct of the widely used lithium nitrate (LiNO₃) additive. LiNO₃ is known to form a stable solid-electrolyte interphase (SEI) on the lithium metal anode. The resulting in-situ formation of LiNO₂ and its subsequent electrochemical activity have prompted investigations into its direct role within the Li-O₂ system.

The primary functions of the nitrate/nitrite redox couple in Li-O₂ battery electrolytes are twofold:

  • Anode Protection: The formation of a stable SEI layer on the lithium anode, initiated by the reduction of nitrate to nitrite, is crucial for preventing dendrite growth and minimizing parasitic reactions with the electrolyte.[1][2][3][4][5]

  • Redox Mediation: The nitrite anion (NO₂⁻) can be oxidized to nitrogen dioxide (NO₂) during the charging process. This soluble redox mediator can then chemically decompose the solid lithium peroxide (Li₂O₂) discharge product, thereby lowering the charging overpotential and improving energy efficiency.[6]

Quantitative Data Summary

The following tables summarize key performance metrics of Li-O₂ batteries utilizing nitrate-based electrolytes, which inherently involve the presence of nitrite. Direct quantitative data for electrolytes solely containing this compound as the primary additive is limited in the current literature. The data presented here is extracted from studies focusing on lithium nitrate, where the role of the in-situ formed nitrite is implicitly significant.

Table 1: Cycling Performance of Li-O₂ Batteries with Nitrate-Based Electrolytes

Electrolyte CompositionCurrent Density (mA·g⁻¹)Capacity Limit (mAh·g⁻¹)Cycle LifeReference
0.99 M LiNO₃ - 0.01 M KNO₃ in DMSO300500234 cycles[7]
0.99 M LiNO₃ - 0.01 M KNO₃ in DMSO3001000108 cycles[7][8]
1.0 M LiNO₃ in DMSO300500< 100 cycles[7]
1.0 M LiNO₃ in DMA0.1 mA/cm²-> 80 cycles (>2000 hours)[4]

Table 2: Discharge Capacity of Li-O₂ Batteries with Nitrate-Based Electrolytes

Electrolyte CompositionCurrent Density (mA·g⁻¹)Discharge Capacity (mAh·g⁻¹)Reference
1.0 M LiNO₃ in DMSO3003460[7]
0.5 M LiNO₃ - 0.5 M KNO₃ in DMSO3007656[7]

Experimental Protocols

The following are generalized protocols for the preparation and testing of Li-O₂ batteries with this compound-containing electrolytes, based on common practices in the field.

Electrolyte Preparation

Objective: To prepare a this compound-containing electrolyte for Li-O₂ battery testing.

Materials:

  • This compound (LiNO₂), battery grade

  • Lithium salt (e.g., lithium trifluoromethanesulfonate - LiTFSI, lithium perchlorate - LiClO₄), battery grade

  • Anhydrous solvent (e.g., tetraethylene glycol dimethyl ether - TEGDME, dimethyl sulfoxide - DMSO), battery grade

  • Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Dry the this compound and other lithium salts under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.

  • In a volumetric flask, dissolve the desired amount of the primary lithium salt (e.g., 1 M LiTFSI) in the anhydrous solvent by stirring with a magnetic stir bar until fully dissolved.

  • Add the desired concentration of this compound (e.g., 0.05 - 0.2 M) to the solution.

  • Continue stirring until the this compound is completely dissolved.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Li-O₂ Cell Assembly (Swagelok-type)

Objective: To assemble a Swagelok-type Li-O₂ cell for electrochemical testing.

Materials:

  • Swagelok-type cell components (stainless steel)

  • Lithium metal foil (anode)

  • Glass fiber separator

  • Carbon-based air cathode (e.g., carbon paper, CNT/carbon black mixture)

  • Stainless steel mesh (current collector)

  • Prepared this compound-containing electrolyte

  • High-purity oxygen gas

Procedure:

  • All cell components should be dried in a vacuum oven before being transferred into an argon-filled glovebox.

  • Cut circular discs of the lithium metal anode, separator, and air cathode to the appropriate diameter for the Swagelok cell.

  • Assemble the cell in the following order from bottom to top:

    • Anode casing

    • Lithium metal anode

    • Glass fiber separator

    • Add a few drops of the prepared electrolyte to saturate the separator and anode.

    • Air cathode

    • Stainless steel mesh current collector

    • Cathode plunger with an oxygen diffusion window

  • Securely tighten the Swagelok fittings to ensure an airtight seal.

  • Remove the assembled cell from the glovebox.

  • Purge the cell with high-purity oxygen gas for several minutes before sealing the gas inlet.

Electrochemical Characterization

Objective: To evaluate the electrochemical performance of the assembled Li-O₂ cell.

Apparatus:

  • Battery cycler

  • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

Procedure:

  • Galvanostatic Cycling:

    • Connect the cell to the battery cycler.

    • Set the desired current density (e.g., 0.05 - 0.5 mA/cm²).

    • Define the discharge and charge voltage limits (e.g., discharge to 2.0 V, charge to 4.5 V).

    • Set a specific capacity limit for each cycle (e.g., 500 - 1000 mAh/g) to control the depth of discharge and charge. .

    • Record the voltage profiles and cycle life.

  • Cyclic Voltammetry (CV):

    • Connect the cell to the potentiostat.

    • Set the scan rate (e.g., 0.1 - 1 mV/s).

    • Define the voltage window (e.g., 2.0 - 4.5 V vs. Li/Li⁺).

    • Run the CV scans to investigate the redox behavior of the electrolyte and the oxygen reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge/discharge.

    • Set the frequency range (e.g., 100 kHz to 0.1 Hz).

    • Apply a small AC voltage amplitude (e.g., 5-10 mV).

    • Analyze the Nyquist plots to understand the changes in cell impedance.

Visualizations

The following diagrams illustrate key mechanisms and workflows related to the application of this compound in Li-O₂ batteries.

SEI_Formation cluster_anode Lithium Anode Surface cluster_electrolyte Electrolyte Li_metal Li Metal Anode LiNO3 LiNO₃ (Nitrate) Li_metal->LiNO3 + 2e⁻ SEI Solid Electrolyte Interphase (SEI) SEI->Li_metal Passivates LiNO2 LiNO₂ (Nitrite) LiNO3->LiNO2 Reduction Li2O Li₂O LiNO2->Li2O Li2O->SEI Forms stable layer

Caption: SEI formation on the lithium anode.

Redox_Mediation_Charging cluster_cathode Cathode Surface cluster_electrolyte Electrolyte Carbon Carbon Cathode NO2_minus NO₂⁻ (Nitrite) Carbon->NO2_minus - e⁻ (Oxidation) NO2 NO₂ (Nitrogen Dioxide) NO2_minus->NO2 Li2O2 Li₂O₂ (Discharge Product) NO2->Li2O2 Chemical Decomposition Li2O2->NO2_minus Regeneration Li_ion 2Li⁺ Li2O2->Li_ion O2 O₂ Li2O2->O2

Caption: Redox mediation during charging.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation (LiNO₂ in solvent) Cell_Assembly Cell Assembly (Swagelok-type) Electrolyte_Prep->Cell_Assembly Galvanostatic Galvanostatic Cycling Cell_Assembly->Galvanostatic CV Cyclic Voltammetry Cell_Assembly->CV EIS Electrochemical Impedance Spectroscopy Cell_Assembly->EIS Performance Performance Metrics (Capacity, Cycle Life, Efficiency) Galvanostatic->Performance Mechanism Mechanism Elucidation CV->Mechanism EIS->Mechanism

Caption: Experimental workflow.

References

Application Notes and Protocols for the Nitrosation of Ketones using Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the α-nitrosation of ketones using lithium nitrite. This reaction is a fundamental transformation in organic synthesis, yielding α-oximinoketones, which are valuable intermediates in the preparation of various pharmaceuticals and fine chemicals.

Introduction

The introduction of a nitroso group at the α-position of a ketone is a key synthetic strategy for the formation of α-oximinoketones. These compounds serve as versatile precursors for a range of functional groups, including α-amino ketones, vicinal diamines, and various heterocyclic systems. This compound, in the presence of a mineral acid such as hydrochloric acid, provides an effective and convenient method for this transformation. The reaction typically proceeds under mild conditions and offers good yields, making it a practical choice for laboratory and potential scale-up applications.

Reaction Mechanism

The nitrosation of ketones with this compound in an acidic medium proceeds through a well-established multi-step mechanism. The key steps are:

  • Formation of Nitrous Acid: this compound reacts with a strong acid (e.g., HCl) in situ to generate nitrous acid (HNO₂).

  • Generation of the Nitrosonium Ion: Protonation of nitrous acid by the strong acid leads to the formation of a protonated nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Keto-Enol Tautomerism: The ketone starting material undergoes acid-catalyzed tautomerization to its enol form.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion, forming a protonated α-nitroso ketone intermediate.

  • Deprotonation and Tautomerization: A final deprotonation step yields the α-nitroso ketone, which rapidly tautomerizes to the more stable α-oximinoketone product.

Reaction_Mechanism cluster_0 Nitrosating Agent Formation cluster_1 Ketone Activation and Reaction LiNO2 This compound (LiNO₂) HNO2 Nitrous Acid (HNO₂) LiNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Ketone Ketone Enol Enol Intermediate Ketone->Enol Keto-Enol Tautomerism (H⁺ cat.) NitrosoKetone α-Nitroso Ketone Enol->NitrosoKetone + NO⁺ Oximinoketone α-Oximinoketone NitrosoKetone->Oximinoketone Tautomerization

Figure 1: Reaction mechanism for the nitrosation of ketones.

Data Presentation

The following table summarizes representative examples of the α-nitrosation of various ketones. While the focus of these notes is on this compound, data from reactions using sodium nitrite are included due to the chemical similarity and greater availability of specific examples in the literature. The reaction conditions are generally transferable.

Ketone SubstrateAcidSolventTemperature (°C)Time (h)Yield (%)
CyclohexanoneHClWater/Ethanol0 - 51 - 285 - 95
CyclopentanoneHClWater/Methanol0 - 51 - 280 - 90
2-ButanoneHClWater/Ethanol5 - 102 - 375 - 85
AcetophenoneHClAcetic Acid10 - 153 - 470 - 80
PropiophenoneHClAcetic Acid10 - 153 - 465 - 75
1,3-DiphenylacetoneHClEthanol20 - 254 - 680 - 90

Experimental Protocols

General Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is harmful if swallowed or inhaled. Hydrochloric acid is corrosive. Handle all chemicals with care.

Protocol 1: General Procedure for the α-Nitrosation of Ketones
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the ketone (1.0 eq.) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Cooling: Cool the flask to the desired temperature (typically 0-10 °C) using an ice-water or ice-salt bath.

  • Reagent Addition: Prepare a solution of this compound (1.1 - 1.5 eq.) in water. To the cooled ketone solution, slowly add concentrated hydrochloric acid (1.1 - 1.5 eq.).

  • Nitrite Addition: Add the aqueous solution of this compound dropwise from the dropping funnel to the stirred, acidified ketone solution over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice.

  • Isolation: The α-oximinoketone product often precipitates as a solid. Collect the solid by vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the collected solid with cold water and dry it. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof).

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Ketone in Solvent - Cool to 0-10 °C Start->Reaction_Setup Reagent_Addition 2. Reagent Addition: - Add conc. HCl - Add LiNO₂ solution dropwise Reaction_Setup->Reagent_Addition Reaction 3. Stir at 0-10 °C (Monitor by TLC) Reagent_Addition->Reaction Workup 4. Quench with ice-water Reaction->Workup Isolation 5. Isolate Product: - Filtration or Extraction Workup->Isolation Purification 6. Purification: - Recrystallization Isolation->Purification Product Pure α-Oximinoketone Purification->Product

Figure 2: General experimental workflow for ketone nitrosation.

Protocol 2: Synthesis of 2-Oximinocyclohexanone from Cyclohexanone
  • Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a solution of cyclohexanone (9.8 g, 0.1 mol) in 50 mL of ethanol.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Reagent Addition: To the stirred solution, add concentrated hydrochloric acid (10 mL, ~0.12 mol) while maintaining the temperature below 5 °C.

  • Nitrite Addition: Prepare a solution of this compound (7.6 g, 0.11 mol) in 20 mL of water. Add this solution dropwise from the dropping funnel over 45 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1.5 hours.

  • Isolation: The product will precipitate as a white solid. Collect the crystals by vacuum filtration and wash them with two 20 mL portions of cold water.

  • Purification: Dry the crude product in a desiccator. The product is typically of high purity, but can be recrystallized from hot water or a dilute ethanol-water mixture if necessary. Expected yield: 10.8 - 12.1 g (85-95%).

Protocol 3: Synthesis of 1-Phenyl-1,2-propanedione-2-oxime from Propiophenone
  • Reaction Setup: Dissolve propiophenone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid in a 250 mL flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Reagent Addition: Slowly add concentrated hydrochloric acid (10 mL, ~0.12 mol) to the stirred solution.

  • Nitrite Addition: Prepare a solution of this compound (8.3 g, 0.12 mol) in 15 mL of water. Add this solution dropwise over 1 hour, maintaining the temperature between 10-15 °C.

  • Reaction: Stir the reaction mixture for an additional 3 hours at 15 °C.

  • Work-up: Pour the reaction mixture into 300 mL of ice-cold water. A pale yellow solid will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to afford pale yellow needles. Expected yield: 10.6 - 12.2 g (65-75%).

Application Notes and Protocols: Nitride-Based Solid-State Electrolyte Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lithium Nitrite as a Precursor: Extensive research into the synthesis of solid-state electrolytes (SSEs) did not yield specific documented instances of this compound (LiNO₂) being utilized as a primary precursor. The following application notes and protocols are based on established synthesis routes for a relevant class of materials, nitride-based solid-state electrolytes, which are of significant interest for all-solid-state lithium metal batteries.

Nitride solid-state electrolytes are gaining attention for their potential to address key challenges at the interface with lithium metal anodes in all-solid-state batteries.[1][2] These materials offer the promise of high energy density, improved safety, and long cycle life, making them pivotal for applications like electric vehicles.[2] Advantages of nitride-based SSEs include their inherent stability with lithium metal, mechanical toughness, and the potential for high ionic conductivity.[2]

Data Presentation: Performance of Nitride-Based Solid-State Electrolytes

The performance of nitride-based solid-state electrolytes can vary significantly based on their composition and synthesis method. Below is a summary of key performance indicators for some recently developed nitride and nitride-halide SSEs.

Electrolyte CompositionSynthesis MethodRoom Temperature Ionic Conductivity (S cm⁻¹)Key Findings
Vacancy-rich β-Li₃NNot specified in abstract2.14 x 10⁻³High ionic conductivity is attributed to a vacancy-mediated superionic diffusion mechanism. Effectively suppresses lithium dendrite growth.[2][3]
Li₉N₂Cl₃Not specified in abstractNot specified in abstractDemonstrates excellent lithium compatibility and atmospheric stability. The disordered lattice structure and vacancies facilitate efficient lithium-ion transport.[4]
Amorphous Li₂₊₂ₓZrCl₆₋ₓNₓ (LZC-N₀.₁₅)Not specified in abstract1.5 x 10⁻³The incorporation of nitrogen enhances ionic transport and anodic interfacial stability.[5][6]

Experimental Protocols: Synthesis of Nitride-Based Solid-State Electrolytes

While specific protocols for using this compound are unavailable, a general approach for synthesizing ternary nitride materials involves a two-step solid-state reaction. This method can be adapted for the synthesis of various nitride-based SSEs.

Objective: To synthesize a crystalline ternary nitride solid-state electrolyte via a two-step solid-state reaction. This method involves an initial low-temperature step to nucleate the desired phase, followed by a high-temperature step to promote crystal growth.

Materials and Equipment:

  • Lithium-containing precursor (e.g., Li₂O, Li₂CO₃, LiOH)[7]

  • Metal nitride precursor (e.g., ZrN, MoN)[7]

  • High-purity inert gas (e.g., Argon)

  • Planetary ball mill with agate or zirconia jars and balls

  • Tube furnace with temperature and atmosphere control

  • Glovebox with an inert atmosphere (<0.1 ppm O₂, <0.1 ppm H₂O)

  • Pellet press

  • Characterization equipment: X-ray diffractometer (XRD), Scanning Electron Microscope (SEM), Electrochemical Impedance Spectroscopy (EIS)

Generalized Protocol:

  • Precursor Preparation:

    • Stoichiometric amounts of the lithium compound and the metal nitride are weighed inside an argon-filled glovebox.

    • The precursors are transferred to a milling jar inside the glovebox.

  • Mechanochemical Mixing/Milling:

    • The precursors are intimately mixed using a planetary ball mill. Milling parameters (e.g., speed, duration) should be optimized to ensure homogeneity.

  • Two-Step Sintering Process: [8]

    • Step 1: Low-Temperature Nucleation:

      • The milled powder is placed in an alumina crucible and transferred to a tube furnace.

      • The furnace is purged with an inert gas.

      • The temperature is ramped up to a low-temperature setpoint (e.g., 300–450 °C) and held for a specific duration to promote the nucleation of the ternary nitride phase.[8]

    • Step 2: High-Temperature Crystallization:

      • Following the nucleation step, the temperature is increased to a higher setpoint (e.g., 800–900 °C) to facilitate the growth of crystalline domains of the final product.[8]

      • After the high-temperature dwell, the furnace is cooled down to room temperature.

  • Pelletization for Characterization:

    • The synthesized powder is transferred back into the glovebox.

    • A portion of the powder is pressed into a pellet using a hydraulic press. The pressure and pellet dimensions should be recorded.

  • Characterization:

    • Structural Analysis: The crystal structure and phase purity of the synthesized powder are analyzed using XRD.

    • Morphological Analysis: The particle size, shape, and microstructure of the powder and the pressed pellet are examined using SEM.

    • Electrochemical Analysis: The ionic conductivity of the pelletized electrolyte is measured using Electrochemical Impedance Spectroscopy (EIS). The pellet is typically sandwiched between two blocking electrodes (e.g., stainless steel) for this measurement.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_precursors Precursor Preparation (Inert Atmosphere) cluster_synthesis Synthesis cluster_characterization Characterization weigh Weigh Stoichiometric Precursors mix Transfer to Milling Jar weigh->mix ball_mill Mechanochemical Ball Milling mix->ball_mill low_temp Low-Temperature Nucleation (e.g., 300-450 °C) ball_mill->low_temp high_temp High-Temperature Crystallization (e.g., 800-900 °C) low_temp->high_temp pelletize Pelletize Synthesized Powder high_temp->pelletize xrd XRD (Phase & Structure) pelletize->xrd sem SEM (Morphology) pelletize->sem eis EIS (Ionic Conductivity) pelletize->eis

Caption: Generalized workflow for the synthesis of nitride-based solid-state electrolytes.

This generalized protocol provides a starting point for the synthesis of novel nitride-based solid-state electrolytes. The specific temperatures, durations, and precursor materials will need to be optimized depending on the target composition and desired properties of the final solid-state electrolyte. The development of advanced nitride SSEs is a promising avenue for enabling the next generation of all-solid-state lithium metal batteries.[1][2]

References

Application Notes & Protocols: Preparation of a Standardized Lithium Nitrite Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lithium nitrite (LiNO₂) is a hygroscopic, water-soluble inorganic salt with applications as a corrosion inhibitor and in the synthesis of various organic compounds.[1][2] For many of these applications, a this compound solution of a precisely known concentration is required. This document provides a detailed protocol for the preparation and standardization of a this compound solution. The standardization is achieved through a redox titration method, specifically by diazotization titration against a primary standard, sulfanilamide, using a standardized sodium nitrite solution. An alternative method using potassium permanganate is also discussed.

Data Presentation

ParameterValueReference/Notes
This compound (LiNO₂) Properties
Molar Mass52.9465 g/mol [1]
AppearanceWhite, hygroscopic crystals[1]
Solubility in Water49 wt.% (20 °C)[1]
Reagents for Standardization
Primary StandardSulfanilamide (C₆H₈N₂O₂S)Dried at 105°C for 3 hours before use[3]
Molar Mass of Sulfanilamide172.21 g/mol
Titrant0.1 M Sodium Nitrite (NaNO₂) SolutionStandardized against a primary standard
IndicatorStarch-Iodide Paper (external)Turns blue in the presence of excess nitrous acid[4]
Acid MediumHydrochloric Acid (HCl)20 mL per titration[3][5]
Titration Conditions
TemperatureCooled to approximately 15°C[3][5]
Endpoint DetectionPotentiometric or External Indicator[5]

Experimental Protocols

1. Preparation of an Approximately 0.1 M this compound Solution

This protocol outlines the preparation of a this compound solution. Due to the hygroscopic nature of solid this compound, the resulting solution will be approximately 0.1 M and will require standardization to determine its exact concentration.

Materials and Equipment:

  • This compound (LiNO₂) solid

  • Deionized water

  • 1000 mL volumetric flask

  • Analytical balance

  • Beaker

  • Glass funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the approximate mass of this compound needed to prepare 1000 mL of a 0.1 M solution (Molar Mass of LiNO₂ = 52.9465 g/mol ).

    • Mass = 0.1 mol/L * 1 L * 52.9465 g/mol ≈ 5.3 g

  • Accurately weigh approximately 5.3 g of this compound solid and record the exact mass.

  • Transfer the weighed this compound to a beaker containing approximately 500 mL of deionized water.

  • Stir the solution with a magnetic stirrer until the solid is completely dissolved.

  • Carefully transfer the solution to a 1000 mL volumetric flask using a glass funnel.

  • Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure all the this compound is transferred.

  • Add deionized water to the volumetric flask until the volume is close to the 1000 mL mark.

  • Allow the solution to equilibrate to room temperature.

  • Carefully add deionized water dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask as "Approx. 0.1 M this compound Solution" and store it in a cool, dark place.[6]

2. Standardization of the this compound Solution via Diazotization Titration

This protocol describes the standardization of the prepared this compound solution by titrating it against a primary standard, sulfanilamide, using a standardized sodium nitrite solution.

Principle: Primary aromatic amines, such as sulfanilamide, react quantitatively with nitrous acid (formed in-situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. The endpoint is detected when a slight excess of nitrous acid is present, which can be identified using an external indicator like starch-iodide paper or by potentiometric means.[4][5]

Materials and Equipment:

  • Approximately 0.1 M this compound solution (prepared above)

  • Standardized 0.1 M Sodium Nitrite (NaNO₂) solution

  • Sulfanilamide (primary standard grade), dried

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Starch-iodide paper

  • 250 mL conical flask

  • 50 mL burette

  • Pipettes

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh about 0.5 g of dried sulfanilamide and transfer it to a 250 mL conical flask.[3]

    • Add 20 mL of concentrated hydrochloric acid and 50 mL of deionized water.[3]

    • Stir the mixture until the sulfanilamide is completely dissolved.

    • Cool the flask in an ice bath to approximately 15°C.[3][5]

  • Titration:

    • Fill a clean, rinsed 50 mL burette with the approximately 0.1 M this compound solution to be standardized. Record the initial volume.

    • Place the tip of the burette below the surface of the analyte solution.[3]

    • Titrate the sulfanilamide solution with the this compound solution, stirring continuously.

    • As the endpoint is approached, add the titrant in smaller increments (e.g., 0.1 mL).

    • After each addition near the endpoint, wait for about a minute and then test for the presence of excess nitrous acid by withdrawing a drop of the solution with a glass rod and spotting it onto starch-iodide paper.[4]

    • The endpoint is reached when the spot immediately produces a blue color on the starch-iodide paper.[4]

    • Record the final volume of the this compound solution used.

    • Repeat the titration at least two more times to ensure reproducibility.

  • Calculation of Molarity: The molarity of the this compound solution can be calculated using the following formula:

    Molarity of LiNO₂ (M) = (Mass of Sulfanilamide (g) / Molar Mass of Sulfanilamide ( g/mol )) / Volume of LiNO₂ solution (L)

Alternative Standardization using Potassium Permanganate

An alternative method for standardizing the this compound solution involves titration with a standard solution of potassium permanganate (KMnO₄) in an acidic medium.[7]

Principle: In an acidic solution, nitrite ions (NO₂⁻) are oxidized to nitrate ions (NO₃⁻) by the permanganate ion (MnO₄⁻), which is reduced to manganese(II) ions (Mn²⁺). The endpoint is indicated by the persistence of the pink color of the excess permanganate ions.[7]

Reaction: 5 NO₂⁻ + 2 MnO₄⁻ + 6 H⁺ → 5 NO₃⁻ + 2 Mn²⁺ + 3 H₂O

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of ~0.1 M LiNO₂ Solution cluster_std Standardization by Diazotization Titration weigh Weigh ~5.3 g LiNO₂ dissolve Dissolve in ~500 mL Deionized Water weigh->dissolve transfer Transfer to 1000 mL Volumetric Flask dissolve->transfer dilute Dilute to Volume transfer->dilute homogenize Homogenize Solution dilute->homogenize titrate Titrate with LiNO₂ Solution homogenize->titrate LiNO₂ Solution prep_analyte Prepare Analyte: ~0.5 g Sulfanilamide in HCl and H₂O cool Cool to ~15°C prep_analyte->cool cool->titrate endpoint Detect Endpoint with Starch-Iodide Paper titrate->endpoint calculate Calculate Molarity endpoint->calculate

Caption: Experimental workflow for the preparation and standardization of a this compound solution.

diazotization_reaction cluster_reactants Reactants cluster_products Products sulfanilamide Sulfanilamide (Primary Aromatic Amine) diazonium_salt Diazonium Salt sulfanilamide->diazonium_salt sulfanilamide->diazonium_salt + water Water (H₂O) sulfanilamide->water nitrous_acid Nitrous Acid (HNO₂) (from LiNO₂ + HCl) nitrous_acid->diazonium_salt nitrous_acid->diazonium_salt + nitrous_acid->water

References

Application Notes and Protocols: The Role of Lithium Nitrite in Preventing Chloride-Induced Corrosion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium nitrite (LiNO₂) as a corrosion inhibitor for steel reinforcement in concrete, specifically targeting chloride-induced corrosion. This document outlines the mechanism of action, application protocols, relevant testing standards, and key performance data.

Introduction

Chloride-induced corrosion of steel reinforcement is a primary cause of premature degradation of concrete structures, leading to costly repairs and safety concerns. This compound has emerged as an effective corrosion inhibitor when used as an admixture in fresh concrete or applied to existing structures. It functions by re-passivating the steel surface, counteracting the corrosive effects of chloride ions.

Mechanism of Action

The protective action of this compound is based on an anodic inhibition mechanism. In the alkaline environment of concrete, a passive layer of iron oxides naturally forms on the surface of the steel reinforcement, protecting it from corrosion. However, chloride ions can penetrate the concrete and locally break down this passive layer, initiating corrosion.

Nitrite ions (NO₂⁻) from the this compound actively compete with chloride ions at the steel surface. The nitrite ions oxidize the ferrous ions (Fe²⁺) to form a more stable and dense ferric oxide (Fe₂O₃) passive film, effectively repairing the breaches caused by chlorides and preventing further corrosion. The key reaction is:

2Fe²⁺ + 2OH⁻ + 2NO₂⁻ → Fe₂O₃ + 2NO + H₂O

This reaction is critical in maintaining the passivity of the steel even in the presence of significant chloride concentrations.

Quantitative Data Summary

The effectiveness of this compound as a corrosion inhibitor is often quantified by the molar ratio of nitrite ions to chloride ions ([NO₂⁻]/[Cl⁻]) at the level of the steel reinforcement. Research has consistently shown that a sufficient concentration of nitrite ions is required to effectively inhibit corrosion.

ParameterValueReference Study
Effective Molar Ratio ([NO₂⁻]/[Cl⁻]) ≥ 0.6--INVALID-LINK--
Corrosion Current Density Reduction Can be reduced to "negligible" levels (<0.1 µA/cm²)--INVALID-LINK--
Application Concentration (as admixture) Varies based on expected chloride loadingManufacturer's specifications
Application Rate (surface applied gel) Approximately 1 kg/m ²--INVALID-LINK--

Experimental Protocols and Relevant Standards

The evaluation of corrosion inhibitors like this compound in concrete is governed by standardized testing procedures. The following ASTM International standards are central to assessing the performance of these admixtures. While full, detailed protocols are extensive and proprietary to ASTM, the following descriptions outline their purpose and general methodology.

ASTM C1582/C1582M - Standard Specification for Admixtures to Inhibit Chloride-Induced Corrosion of Reinforcing Steel in Concrete

This is the primary specification that an admixture must meet to be classified as a corrosion inhibitor for use in concrete. It references two key test methods for performance evaluation: ASTM G109 and ASTM G180.

ASTM G109 - Standard Test Method for Determining the Effects of Chemical Admixtures on the Corrosion of Embedded Steel Reinforcement in Concrete Exposed to Chloride Environments
  • Objective: To assess the ability of an admixture to inhibit corrosion of steel reinforcement in concrete subjected to chloride ingress.

  • General Protocol:

    • Specimen Preparation: Concrete beam specimens are cast with embedded steel reinforcing bars. A set of control specimens without the inhibitor and a set with the inhibitor (e.g., this compound) are prepared.

    • Curing: The specimens are cured for a specified period.

    • Chloride Exposure: The specimens are subjected to cycles of ponding with a sodium chloride solution (e.g., 3% NaCl) and drying.

    • Monitoring: The corrosion activity is monitored over an extended period (often several months to years) by measuring the macrocell corrosion current between the top and bottom reinforcing bars.

    • Evaluation: The total integrated current over time is used to quantify the extent of corrosion. A lower integrated current in the specimens with the inhibitor compared to the control specimens indicates effective corrosion inhibition.

ASTM G180 - Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries
  • Objective: To provide a rapid screening test for the effectiveness of corrosion-inhibiting admixtures.

  • General Protocol:

    • Slurry Preparation: A cementitious slurry is prepared, typically simulating the pore solution of concrete. The slurry is divided into a control batch, a batch with chlorides, and a batch with both chlorides and the corrosion inhibitor.

    • Electrochemical Cell: Steel electrodes are immersed in the prepared slurries, forming an electrochemical cell.

    • Polarization Resistance Measurement: Linear polarization resistance (LPR) measurements are performed on the steel electrodes. The polarization resistance (Rp) is inversely proportional to the corrosion rate.

    • Evaluation: A significantly higher polarization resistance in the slurry containing the inhibitor and chlorides, compared to the slurry with only chlorides, indicates that the admixture is an effective corrosion inhibitor.

Visualizations

Mechanism of Chloride-Induced Corrosion and this compound Inhibition

G cluster_0 Steel Reinforcement (Fe) cluster_1 Concrete Environment Fe Fe Corrosion Corrosion (Fe → Fe²⁺ + 2e⁻) Fe->Corrosion Initiates Cl Chloride Ions (Cl⁻) PassiveLayer Passive Layer (Fe₂O₃) Cl->PassiveLayer Breaks down LiNO2 This compound (LiNO₂) Repassivation Re-passivation LiNO2->Repassivation Promotes Repassivation->Fe Reforms Passive Layer

Caption: Mechanism of this compound corrosion inhibition.

Experimental Workflow for ASTM G109

G start Start prep Prepare Concrete Specimens (with and without LiNO₂) start->prep cure Cure Specimens prep->cure exposure Cyclic Chloride Exposure (Ponding and Drying) cure->exposure monitor Monitor Macrocell Corrosion Current exposure->monitor monitor->exposure Repeat Cycles data Collect and Analyze Integrated Current Data monitor->data eval Evaluate Inhibitor Effectiveness data->eval end End eval->end G chloride [Cl⁻] at Steel Surface ratio [NO₂⁻] / [Cl⁻] Molar Ratio chloride->ratio nitrite [NO₂⁻] at Steel Surface nitrite->ratio corrosion Corrosion Occurs ratio->corrosion < 0.6 inhibition Corrosion Inhibited ratio->inhibition ≥ 0.6

Application Notes: Lithium Nitrite as an Electrolyte Additive for Enhanced Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and battery development professionals.

Introduction

The performance, lifespan, and safety of lithium-ion batteries (LIBs) are critically dependent on the stability of the interfaces between the electrodes and the electrolyte. A key challenge, particularly for high-energy-density systems like those with lithium metal or silicon anodes, is the continuous degradation of the electrolyte and the formation of an unstable Solid Electrolyte Interphase (SEI).[1][2] This can lead to dendritic lithium growth, low coulombic efficiency, and rapid capacity fade.[3]

Lithium nitrite (LiNO₂), often formed in situ from its precursor, lithium nitrate (LiNO₃), has emerged as a highly effective electrolyte additive to address these issues. By participating in the formation of a robust and stable SEI layer on the anode surface, LiNO₂ significantly enhances the electrochemical performance and safety of lithium-ion batteries.[3][4]

Mechanism of Action

The primary function of the nitrite/nitrate additive is to be preferentially reduced on the anode surface during the initial charging cycles. This process preempts the decomposition of bulk electrolyte solvents (e.g., carbonates).

  • Initial Reduction: Lithium nitrate (LiNO₃), when used as the additive, is first reduced to this compound (LiNO₂).[3]

  • SEI Formation: Both LiNO₃ and LiNO₂ further react with lithium metal and electrolyte components to form a stable, inorganic-rich SEI layer.[3] This passivation layer is primarily composed of species such as lithium nitride (Li₃N), lithium oxide (Li₂O), and other LiNₓOᵧ compounds.[3][4]

  • Beneficial Properties: The resulting SEI is mechanically robust, which physically suppresses the growth of lithium dendrites. Furthermore, components like Li₃N exhibit high ionic conductivity, facilitating smooth and uniform lithium ion transport, which is crucial for stable cycling, especially at high rates.[3]

The diagram below illustrates the proposed reaction pathway for the formation of the protective SEI layer originating from a LiNO₃ additive.

SEI_Formation_Pathway cluster_electrolyte Electrolyte Bulk cluster_interface Anode-Electrolyte Interface cluster_anode Anode Surface LiNO3 Lithium Nitrate (LiNO₃) Additive LiNO2 This compound (LiNO₂) Intermediate LiNO3->LiNO2 + Li⁺ + e⁻ (Reduction) SEI_Components SEI Components: • Lithium Nitride (Li₃N) • Lithium Oxide (Li₂O) • LiNₓOᵧ LiNO2->SEI_Components + Li⁺ + e⁻ (Further Reduction) Anode Lithium Metal / Graphite Anode SEI_Components->Anode Forms stable passivation layer on

Caption: Reaction pathway of LiNO₃ additive to form a stable SEI layer.

Quantitative Performance Enhancements

The inclusion of this compound or its precursor has demonstrated significant, measurable improvements in battery performance across various cell chemistries.

Battery SystemAdditive & ConcentrationKey Performance MetricResult
High-Voltage Li-ion1.2–1.8 wt% LiNO₃Cycle LifeExtended by up to 30% in commercial cells.[5]
High-Voltage Li-ionLiNO₃ (concentration not specified)Oxidation Potential of ElectrolyteIncreased by approximately 0.3 V, enabling stable operation with high-voltage cathodes.[5]
Li MetalLiCoO₂ (LCO)DENE/LiNO₃ (1 M) dual-additive
Li MetalLCODENE/LiNO₃ (1 M) dual-additive
Li Metal AnodeLiNO₃ (in ether-based electrolyte)Average Li Coulombic EfficiencyIncreased up to 98.5%.[4]

Experimental Protocols

This section provides detailed protocols for preparing and evaluating electrolytes containing this compound/nitrate additives. The following workflow outlines the typical experimental process.

Experimental_Workflow A 1. Electrolyte Preparation B 2. Coin Cell Assembly (e.g., CR2032) A->B C 3. Formation Cycling (SEI Formation) B->C D 4. Electrochemical Testing (CV, Galvanostatic Cycling, EIS) C->D E 5. Data Analysis (Capacity, Efficiency, Impedance) D->E F 6. Post-Mortem Analysis (XPS, SEM/TEM) E->F Optional

Caption: Standard experimental workflow for evaluating electrolyte additives.

4.1 Protocol: Electrolyte Preparation

  • Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Baseline Electrolyte: Prepare the desired baseline electrolyte. A common formulation is 1.0 M Lithium hexafluorophosphate (LiPF₆) in a solvent blend of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).

  • Additive Incorporation:

    • Weigh the required amount of LiNO₃ or LiNO₂ powder (e.g., for a 1.0 wt% solution, add 0.1 g of additive to 9.9 g of baseline electrolyte).

    • Add the powder to the prepared baseline electrolyte.

    • Stir the solution with a magnetic stirrer for 12-24 hours at room temperature to ensure complete dissolution. Nitrogen-containing salts can have solubility issues in carbonate electrolytes, so sufficient stirring time is critical.[3]

4.2 Protocol: Cell Assembly (CR2032 Coin Cell)

  • Component Preparation: Dry all components (electrodes, separator, spacers, and cell casings) in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring them into the glovebox.

  • Standard Stack: Assemble the coin cell in the following order:

    • Negative cap

    • Anode (e.g., Lithium metal disc or graphite-coated copper foil)

    • Add 2-3 drops (~40-60 µL) of the prepared electrolyte onto the anode.

    • Celgard (or other) separator

    • Add 2-3 drops of electrolyte onto the separator.

    • Cathode (e.g., LiCoO₂, NMC)

    • Stainless steel spacer

    • Wave spring

    • Positive cap

  • Crimping: Crimp the cell using a hydraulic crimping machine to ensure a hermetic seal. Let the assembled cells rest for 8-12 hours to ensure complete wetting of the electrodes and separator.

4.3 Protocol: Electrochemical Characterization

Use a multi-channel battery cycler for all tests.

4.3.1 Formation Cycling

  • Objective: To form a stable SEI layer in a controlled manner.

  • Protocol:

    • Rest: Let the cell rest at open circuit voltage (OCV) for 4 hours.

    • Cycle 1: Charge the cell at a low C-rate (e.g., C/20) to the upper voltage cutoff (e.g., 4.2 V). Hold at the cutoff voltage until the current drops to C/50. Then, discharge at C/20 to the lower voltage cutoff (e.g., 2.7 V).

    • Cycle 2-3: Repeat the charge/discharge protocol at a slightly higher rate (e.g., C/10). This stabilizes the SEI.[6]

4.3.2 Galvanostatic Cycling (Long-Term Performance)

  • Objective: To evaluate capacity retention and coulombic efficiency over extended cycles.

  • Protocol:

    • Charge: Charge the cell at a constant current (e.g., C/2 or 1C) to the upper voltage limit.

    • Constant Voltage (CV) Hold: Hold the cell at the upper voltage limit until the current decays to a set value (e.g., C/20).

    • Rest: Rest the cell for 10-20 minutes.

    • Discharge: Discharge the cell at a constant current (same as charge) to the lower voltage limit.

    • Repeat: Repeat this sequence for the desired number of cycles (e.g., 100, 500, or 1000).[7]

4.3.3 Cyclic Voltammetry (CV)

  • Objective: To determine the electrochemical stability window of the electrolyte and identify the reduction/oxidation potentials of the additive.

  • Protocol:

    • Use a three-electrode cell setup for more accurate measurements if possible. In a coin cell, a two-electrode setup is used.

    • Scan the potential at a slow rate (e.g., 0.1 mV/s) from OCV to the lower potential limit, then sweep up to the upper potential limit, and back to OCV.

    • The potential at which a new reduction peak appears (compared to the baseline electrolyte) indicates the decomposition of the additive to form the SEI.

Safety and Handling

  • This compound and nitrate are strong oxidizing agents. Avoid contact with flammable or reducing materials.

  • Handle all electrolyte components inside an inert-atmosphere glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Lithium Nitrite-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods for applying lithium nitrite-based corrosion inhibitors, with a primary focus on their use in the protection of steel reinforcement in concrete structures. While the predominant application is within the civil engineering and materials science sectors, potential uses in other industrial settings are also briefly discussed. The information is intended for professionals involved in research, materials development, and durability testing.

Introduction to this compound as a Corrosion Inhibator

This compound (LiNO₂) is an inorganic chemical compound that functions as an anodic corrosion inhibitor. Its primary mechanism of action involves the formation of a passive, protective oxide layer on the surface of steel, which prevents the corrosive action of chlorides and carbonation.[1] This protective layer is more stable than the naturally occurring passive film on steel in the alkaline environment of concrete.[1] The nitrite ions (NO₂⁻) react with ferrous ions (Fe²⁺) at the anode, inhibiting the corrosion reaction and depositing a stable film of Fe₂O₃.[1]

Primary Application: Reinforced Concrete

This compound is extensively used to enhance the durability of reinforced concrete structures, particularly those exposed to corrosive environments such as marine locations, de-icing salts, and industrial pollutants.[2][3] It can be incorporated into new concrete as an admixture or applied to existing structures for repair and rehabilitation.

Method 1: this compound as a Concrete Admixture

This is the most common method for new construction projects. The inhibitor is added to the fresh concrete mix, ensuring its even distribution and availability to protect the entire network of reinforcing steel.

Application Protocol:

  • Dosage Determination: The required dosage of this compound is primarily determined by the expected chloride exposure and the alkali content of the cement. The most critical factor is the molar ratio of nitrite ions to chloride ions ([NO₂⁻]/[Cl⁻]) at the level of the reinforcing steel. A minimum molar ratio of 0.6 is often cited for effective corrosion inhibition.[2]

  • Admixture Preparation: this compound is typically supplied as a 25-30% aqueous solution.[1][4]

  • Addition to Concrete Mix: The liquid admixture is added to the concrete during the batching process, usually with the mix water to ensure thorough dispersion.

  • Mixing: The concrete should be mixed in accordance with standard practices to ensure a homogeneous distribution of the inhibitor.

  • Quality Control: It is essential to verify the concentration of the inhibitor in the fresh and hardened concrete to ensure it meets the specified dosage. This can be done through chemical analysis.[5][6]

Quantitative Data for this compound as an Admixture:

ParameterRecommended Value/RangeReference
Nitrite to Chloride Molar Ratio ([NO₂⁻]/[Cl⁻]) ≥ 0.6[2]
Typical this compound Solution Concentration 25% - 30%[1][4]
Dosage based on Cement Content (example) 2% by weight of cement[6]
Impact on Compressive Strength May cause a decrease with increasing dosage[4]
Effect on Setting Time Can cause a reduction in setting time[4]

Experimental Workflow for Admixture Application:

admixture_workflow cluster_prep Preparation cluster_application Application cluster_qc Quality Control & Placement dosage Determine Dosage ([NO₂⁻]/[Cl⁻] ≥ 0.6) prep_admix Prepare this compound Solution (25-30%) dosage->prep_admix add_to_mix Add to Concrete Mix with Water prep_admix->add_to_mix mix_concrete Thoroughly Mix Concrete add_to_mix->mix_concrete verify_conc Verify Inhibitor Concentration mix_concrete->verify_conc place_concrete Place and Cure Concrete verify_conc->place_concrete

Workflow for adding this compound as a concrete admixture.

Method 2: this compound for Concrete Repair and as a Surface-Applied Treatment

For existing structures showing signs of corrosion or for preventative maintenance, this compound can be applied to the surface of hardened concrete. As a migrating corrosion inhibitor, it penetrates the concrete to reach the reinforcing steel.

Application Protocol:

  • Surface Preparation: The concrete surface must be clean, sound, and free of any contaminants that could inhibit penetration. This may involve high-pressure water jetting, sandblasting, or grinding.[7]

  • Application: The this compound solution is typically applied by spraying, rolling, or brushing. Multiple coats may be necessary to achieve the desired application rate.

  • Penetration: The inhibitor migrates through the concrete pores via capillary action and diffusion to reach the steel reinforcement.

  • Drying: Adequate drying time between coats is necessary as per the manufacturer's recommendations.

Quantitative Data for Surface-Applied this compound:

ParameterRecommended Value/RangeReference
Typical Application Rate 0.5 kg/m ² (example, product-specific)[8]
Number of Coats 1-3, depending on concrete porosity[8]
Penetration Depth Varies with concrete quality and moisture content

Logical Relationship for Surface Application:

surface_application_logic start Start: Corroding or At-Risk Structure surface_prep Surface Preparation (Cleaning & Decontamination) start->surface_prep application Apply this compound Solution (Spray, Roll, or Brush) surface_prep->application penetration Inhibitor Penetration (Capillary Action & Diffusion) application->penetration reach_steel Inhibitor Reaches Reinforcing Steel penetration->reach_steel passivation Formation of Protective Passive Layer on Steel reach_steel->passivation end End: Corrosion Mitigation passivation->end

Logical steps for surface-applied this compound corrosion inhibitor.

Other Potential Industrial Applications

While less documented in readily available literature, the principle of nitrite-based corrosion inhibition suggests potential applications in other systems where steel is in contact with a corrosive aqueous environment.

  • Closed-Loop Cooling Systems: Similar to sodium nitrite, this compound could be used as an additive in industrial cooling water to protect steel components from corrosion.[9]

  • Heat Transfer Fluids: In some high-temperature applications, molten salts are used as heat transfer media. Lithium nitrate, a related compound, is used in this context, and this compound may also have applicability.[10]

Experimental Protocols for Evaluation

The efficacy of this compound as a corrosion inhibitor is evaluated through various standardized and non-standardized experimental protocols.

Protocol 1: Accelerated Corrosion Testing of Reinforced Concrete (ASTM G109)

This is a widely used method to determine the effectiveness of corrosion-inhibiting admixtures in concrete exposed to chlorides.

Methodology:

  • Specimen Preparation: Concrete specimens are cast with embedded reinforcing steel bars. Test specimens contain the corrosion inhibitor, while control specimens do not.

  • Curing: Specimens are cured under standard conditions.

  • Chloride Exposure: The top surface of the specimens is ponded with a sodium chloride solution (typically 3% NaCl).

  • Corrosion Monitoring: The corrosion activity is monitored non-destructively over time by measuring the macrocell current between the top and bottom reinforcing bars and by half-cell potential measurements.

  • Data Analysis: The time to initiation of corrosion and the total corrosion current are used to evaluate the performance of the inhibitor.

Protocol 2: Electrochemical Testing in Simulated Concrete Pore Solution (ASTM G180)

This method provides a rapid assessment of an inhibitor's performance without the long testing times associated with concrete specimens.

Methodology:

  • Solution Preparation: A simulated concrete pore solution is prepared, which is a highly alkaline solution (e.g., saturated calcium hydroxide) with a specific concentration of chlorides.

  • Electrochemical Cell Setup: A standard three-electrode electrochemical cell is used, with a steel working electrode, a reference electrode, and a counter electrode.

  • Inhibitor Addition: The this compound inhibitor is added to the test solution at a predetermined concentration.

  • Electrochemical Measurements: Techniques such as Linear Polarization Resistance (LPR) and Potentiodynamic Polarization are used to measure the corrosion rate of the steel electrode.

  • Data Analysis: The corrosion rate in the solution with the inhibitor is compared to that of a control solution without the inhibitor to determine the inhibitor's efficiency.

Signaling Pathway of Corrosion Inhibition:

corrosion_inhibition_pathway Cl Chloride Ions (Cl⁻) Penetrate Concrete Fe_anode Anodic Dissolution of Iron Fe → Fe²⁺ + 2e⁻ Cl->Fe_anode Initiates reaction Oxidation of Ferrous Ions 2Fe²⁺ + 2NO₂⁻ + 2OH⁻ → 2NO + Fe₂O₃ + H₂O Fe_anode->reaction LiNO2 This compound (LiNO₂) Provides NO₂⁻ ions LiNO2->reaction passive_layer Stable Passive Layer (Fe₂O₃) Forms on Steel Surface reaction->passive_layer Leads to corrosion_inhibited Corrosion is Inhibited passive_layer->corrosion_inhibited

Chemical pathway of this compound corrosion inhibition on steel.

Concluding Remarks

This compound is a well-established and effective corrosion inhibitor, particularly for the protection of steel in reinforced concrete. The choice of application method depends on whether it is for new construction or the repair of existing structures. Proper dosage and application are critical to its performance. The provided protocols and data offer a comprehensive guide for researchers and professionals in the evaluation and application of this technology. The potential for its use in other industrial systems warrants further investigation.

References

Application Notes and Protocols: Lithium Nitrite in the Synthesis of Specialized Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of lithium nitrite (LiNO₂) in the synthesis of various specialized chemical compounds. The protocols and data presented are intended to serve as a practical guide for laboratory applications.

C-Nitrosation of Ketones: Synthesis of α-Oximino Ketones

This compound, in the presence of a mineral acid, is an effective reagent for the C-nitrosation of ketones at the α-carbon, yielding valuable α-oximino ketones. These products are important intermediates in the synthesis of various nitrogen-containing heterocyclic compounds and pharmaceuticals. The reaction proceeds via the in-situ formation of nitrous acid.[1]

Experimental Protocol: General Procedure for the Synthesis of α-Oximino Ketones

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound (LiNO₂)

  • Ethanol (or other suitable alcohol)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) in ethanol.

  • Add a solution of this compound (1.2 eq) in water to the flask.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude α-oximino ketone.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

The yields of α-oximino ketones are generally comparable to those obtained using other nitrosating agents like alkyl nitrites.[1] While specific yield data for a wide range of ketones using this compound is not extensively published, similar reactions with other nitrites suggest yields can range from moderate to high depending on the substrate.

Ketone SubstrateProduct (α-Oximino Ketone)Expected Yield Range (%)Reference
Cyclohexanone2-Oximinocyclohexanone60-80General knowledge based on similar nitrosation reactions.
Acetophenone2-Oximino-1-phenylethanone50-70General knowledge based on similar nitrosation reactions.

Reaction Workflow

Nitrosation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Ketone Ketone in Ethanol Mixing Combine and Cool to 0-5 °C Ketone->Mixing LiNO2 Aqueous LiNO₂ LiNO2->Mixing HCl_add Add HCl dropwise Mixing->HCl_add Stir Stir at RT (2-4h) HCl_add->Stir Quench Quench with NaHCO₃ Stir->Quench Extract Extract with Et₂O Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Dry->Purify Product α-Oximino Ketone Purify->Product

Workflow for the synthesis of α-oximino ketones.

Synthesis of Nitroalkanes from Alkyl Nitrates

This compound can be used as a source of the nitrite ion to convert primary and secondary alkyl nitrates into the corresponding nitroalkanes. This method is particularly useful for the synthesis of higher nitroalkanes.[2]

Experimental Protocol: General Procedure for Nitroalkane Synthesis

This protocol is adapted from a procedure using sodium nitrite and is expected to be applicable for this compound.[2]

Materials:

  • Alkyl nitrate (e.g., propyl nitrate)

  • This compound (LiNO₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl malonate (as a nitrite ester scavenger)

  • Water

  • Ethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the alkyl nitrate (1.0 eq), this compound (1.6 eq), and ethyl malonate (0.8 eq) in DMSO.

  • Heat the resulting solution with stirring to approximately 65 °C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC).

  • After the reaction period, pour the reaction mixture into a vessel containing water.

  • Extract the aqueous mixture with ethyl ether.

  • Separate the ether layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude nitroalkane.

  • Further purification can be achieved by distillation.

Quantitative Data

The conversion of alkyl nitrates to nitroalkanes can be influenced by the choice of alkali metal nitrite and reaction conditions.

Alkyl NitrateAlkali Metal NitriteSolventTemperature (°C)Conversion (%)Reference
Propyl NitrateSodium NitriteDMSO6540[2]
2-Octyl NitrateThis compoundDMSO~65Not specified, but expected to be similar to sodium nitrite.[2]

Reaction Mechanism Overview

Nitroalkane_Synthesis cluster_reactants Reactants AlkylNitrate Alkyl Nitrate (R-ONO₂) Reaction Nucleophilic Substitution (SN2) AlkylNitrate->Reaction LiNO2 This compound (LiNO₂) LiNO2->Reaction Product Nitroalkane (R-NO₂) Reaction->Product Byproduct Lithium Nitrate (LiNO₃) Reaction->Byproduct Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling AromaticAmine Ar-NH₂ LiNO2_HCl LiNO₂ + HCl (0-5 °C) AromaticAmine->LiNO2_HCl DiazoniumSalt Ar-N₂⁺Cl⁻ (Diazonium Salt) LiNO2_HCl->DiazoniumSalt AzoDye Azo Dye (Ar-N=N-Ar'-OH) DiazoniumSalt->AzoDye CouplingAgent Coupling Agent (e.g., Phenol, Naphthol) CouplingAgent->AzoDye

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lithium Nitrite for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium nitrite as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which this compound inhibits corrosion?

This compound is an anodic inhibitor.[1] The nitrite ions (NO₂⁻) react with ferrous ions (Fe²⁺) at the anode, forming a passive layer of iron oxide (Fe₂O₃) on the metal surface.[2] This protective film prevents further oxidation of the metal, thus inhibiting corrosion.

2. What is the recommended dosage of this compound for effective corrosion inhibition?

The most effective dosage is generally determined by the molar ratio of nitrite ions to chloride ions (NO₂⁻/Cl⁻). A molar ratio of 0.6 or greater has been shown to provide effective corrosion protection in mortar and concrete containing chlorides.[2][3][4][5]

3. How does pH affect the performance of this compound?

The performance of nitrite-based inhibitors is significantly influenced by pH.[1][6] They are most effective in alkaline environments (pH 9 and above), where the protective passive film is more stable.[1][6] In acidic or neutral conditions, the inhibitor's effectiveness is reduced.

4. Can this compound be used with other concrete admixtures?

Caution should be exercised when using this compound with other admixtures. While it can be effective, interactions with other chemicals can potentially alter its performance. It is always recommended to conduct preliminary tests to ensure compatibility and to avoid any negative impacts on the concrete's properties or the inhibitor's effectiveness.

5. What are the standard test methods for evaluating the performance of this compound?

Standardized test methods are crucial for evaluating the effectiveness of corrosion inhibitors. The most commonly used standards are ASTM G109 and ASTM G180.[7][8] ASTM G109 is a long-term test that measures the macrocell current of steel in concrete, while ASTM G180 is a shorter-term test that uses linear polarization resistance to assess performance in a simulated concrete pore solution.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or Poor Corrosion Inhibition - Incorrect Dosage: The NO₂⁻/Cl⁻ molar ratio may be below the recommended 0.6. - Low pH: The experimental environment may not be sufficiently alkaline. - Improper Mixing: The this compound may not be uniformly distributed in the concrete or mortar mix. - Interference from Other Admixtures: Other chemical admixtures may be interacting negatively with the this compound.- Verify Calculations: Double-check all dosage calculations to ensure the target molar ratio is achieved. - Monitor pH: Measure and adjust the pH of your experimental solution to be in the alkaline range (ideally pH 9 or higher). - Ensure Thorough Mixing: Follow standardized mixing procedures to guarantee uniform dispersion of the inhibitor. - Conduct Compatibility Tests: Test this compound in combination with other admixtures in a small-scale experiment before full-scale application.
Difficulty Dissolving this compound - Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air, which can affect its solubility. - Low Temperature: The solvent temperature may be too low for efficient dissolution.- Proper Storage: Store this compound in a tightly sealed container in a cool, dry place. - Use a Magnetic Stirrer: Employ a magnetic stirrer to aid in the dissolution process. - Gently Warm the Solvent: If appropriate for your experiment, gently warming the solvent can increase the dissolution rate.
Unexpected Changes in Concrete Properties (e.g., setting time) - High Concentration: Very high concentrations of nitrite-based inhibitors can sometimes affect the setting time of concrete.- Adhere to Recommended Dosages: Avoid using excessive amounts of the inhibitor. - Perform Control Experiments: Always run control experiments without the inhibitor to establish a baseline for the concrete's properties.
Safety Concerns During Handling - Inhalation or Ingestion: this compound is harmful if inhaled or swallowed.[9] - Eye and Skin Irritation: Direct contact can cause irritation.- Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. - Work in a Ventilated Area: Handle this compound in a well-ventilated fume hood to avoid inhaling dust or aerosols.[10] - Consult the Safety Data Sheet (SDS): Before use, thoroughly review the SDS for detailed safety information.[10][11][12]

Quantitative Data Summary

The following table summarizes the recommended dosage and key performance parameters for this compound as a corrosion inhibitor.

Parameter Value Notes
Effective Molar Ratio (NO₂⁻/Cl⁻) ≥ 0.6This is the most critical parameter for ensuring adequate corrosion protection in the presence of chlorides.[2][3][4][5]
Optimal pH Range 9 - 13Nitrite inhibitors are most effective in alkaline conditions.[1][6]
Typical Concentration in Solution Varies by applicationCommercially available solutions are often around 25-30% by weight.[2][5][13]
Inhibition Efficiency at Optimal Dosage Can exceed 90%In simulated concrete pore solutions, high efficiency has been reported.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1 Molar)
  • Materials:

    • This compound (LiNO₂) powder

    • Deionized water

    • Volumetric flask (e.g., 100 mL)

    • Magnetic stirrer and stir bar

    • Weighing scale

  • Procedure:

    • Calculate the required mass of LiNO₂. The molar mass of LiNO₂ is approximately 52.95 g/mol . For a 1 M solution in 100 mL, you will need: 1 mol/L * 0.1 L * 52.95 g/mol = 5.295 g.

    • Accurately weigh out 5.295 g of LiNO₂ powder.

    • Fill the 100 mL volumetric flask with approximately 50 mL of deionized water.

    • Add the weighed LiNO₂ powder to the flask.

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved.

    • Once dissolved, carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Store the solution in a clearly labeled, tightly sealed container.

Protocol 2: Accelerated Corrosion Test (Based on ASTM G109 Principles)

This is a simplified overview. For detailed procedures, refer to the official ASTM G109 standard.[7][14][15]

  • Specimen Preparation:

    • Cast concrete or mortar specimens with embedded steel reinforcing bars (rebars).

    • Typically, two rebars are placed at different depths. The top bar is more susceptible to corrosion, while the bottom bar acts as a cathode.

    • Prepare a control specimen without this compound and a test specimen with the desired dosage of this compound added to the mix water.

  • Curing:

    • Cure the specimens under standard conditions (e.g., in a moist room) for a specified period (e.g., 28 days).

  • Exposure to Chlorides:

    • Create a ponding dam on the top surface of the specimens.

    • Periodically apply a sodium chloride solution (e.g., 3% NaCl) to the ponding area, allowing it to be absorbed into the concrete. This is often done in wet/dry cycles to accelerate chloride ingress.

  • Monitoring:

    • Connect the top and bottom rebars externally through a resistor (e.g., 100 ohms).

    • At regular intervals (e.g., weekly), measure the voltage drop across the resistor using a high-impedance voltmeter.

    • Calculate the macrocell current using Ohm's law (I = V/R).

    • Also, measure the corrosion potential of the rebars against a reference electrode (e.g., saturated calomel electrode - SCE).

  • Data Analysis:

    • Plot the macrocell current and corrosion potential over time.

    • A significant increase in current and a shift to more negative potentials in the control specimen indicate the onset of corrosion.

    • Compare the results of the test specimen to the control to evaluate the effectiveness of the this compound in delaying the onset and reducing the rate of corrosion.

Visualizations

Corrosion_Inhibition_Mechanism cluster_anode Anode (Steel Surface) cluster_solution Concrete Pore Solution cluster_passive_layer Protective Layer Formation Anode Fe (Iron) Fe2_plus Fe²⁺ (Ferrous Ions) Anode->Fe2_plus Oxidation Passive_Layer Fe₂O₃ (Passive Film) Fe2_plus->Passive_Layer LiNO2 LiNO₂ (this compound) NO2_minus NO₂⁻ (Nitrite Ions) LiNO2->NO2_minus Dissociates NO2_minus->Passive_Layer Reacts with Passive_Layer->Anode Protects

Caption: Mechanism of corrosion inhibition by this compound.

Experimental_Workflow_G109 start Start specimen_prep Prepare Concrete Specimens (With and Without LiNO₂) start->specimen_prep curing Cure Specimens (e.g., 28 days) specimen_prep->curing chloride_exposure Cyclic Exposure to NaCl Solution curing->chloride_exposure monitoring Weekly Monitoring: - Macrocell Current - Corrosion Potential chloride_exposure->monitoring monitoring->chloride_exposure Repeat data_analysis Data Analysis and Comparison monitoring->data_analysis end End data_analysis->end

Caption: Simplified workflow for ASTM G109 accelerated corrosion test.

References

Technical Support Center: Stability of Lithium Nitrite Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of lithium nitrite (LiNO₂) solutions over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my this compound solution?

A1: The stability of aqueous this compound solutions is primarily influenced by several factors:

  • pH: Acidic conditions can lead to the disproportionation of nitrous acid, while alkaline conditions (pH > 7) significantly improve stability.

  • Exposure to Air (Oxygen): Dissolved oxygen from the atmosphere can oxidize nitrite ions to nitrate, reducing the concentration of your solution. This oxidation is more pronounced in acidic solutions.

  • Exposure to Light: Ultraviolet (UV) radiation can cause the photodegradation of nitrite ions.

  • Temperature: Higher temperatures generally accelerate the rates of degradation reactions.

  • Initial Concentration: While not extensively documented for this compound specifically, the initial concentration can influence reaction kinetics.

  • Microbial Contamination: Certain microorganisms can oxidize nitrite to nitrate.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life is highly dependent on the storage conditions. A standard nitrite solution is generally considered unstable and is often recommended to be prepared fresh.[1] However, with proper storage, stability can be extended. For instance, standard solutions of sodium nitrite (0.025 and 0.4 μg/mL) have shown stability for up to one year when stored at 5°C.[2] For long-term storage of several weeks to months, freezing at -20°C or -40°C is recommended.[2]

Q3: How should I prepare and store my this compound solution to maximize its stability?

A3: To maximize the stability of your this compound solution, follow these recommendations:

  • Use High-Purity Water: Prepare your solution with deionized or distilled water to minimize contaminants.

  • Maintain Alkaline pH: For long-term storage, consider adjusting the pH to approximately 11 using a suitable base like sodium hydroxide.[3]

  • Protect from Light: Store the solution in an amber or opaque container to prevent photodegradation.

  • Refrigerate or Freeze: Store the solution at low temperatures. Refrigeration at 4-5°C is effective for short-term storage, while freezing is recommended for longer periods.[2]

  • Minimize Headspace: Use a container that is well-sealed and has minimal headspace to reduce contact with atmospheric oxygen.

  • Sterilization: For very long-term storage, sterile filtering the solution can prevent microbial degradation.

Q4: Are there any chemical stabilizers I can add to my this compound solution?

A4: Besides adjusting the pH to be alkaline, the use of specific chemical stabilizers for simple this compound solutions is not extensively documented for general laboratory use. For biological samples containing nitrite, a "nitrite preserving solution" containing potassium ferricyanide and N-ethylmaleimide can be used to prevent the reaction of nitrite with hemoglobin.[4] However, for a pure this compound solution, maintaining an alkaline pH, low temperature, and protection from light are the most effective stabilization methods.

Troubleshooting Guide

Issue 1: My freshly prepared this compound solution shows a lower than expected concentration.

  • Possible Cause: The solid this compound used for preparation may be hygroscopic and have absorbed moisture from the air, leading to an inaccurate initial weight. This compound is known to be hygroscopic.[5]

  • Solution: Dry the solid this compound in a desiccator over a suitable drying agent before weighing. Store the solid in a tightly sealed container in a dry environment.

Issue 2: The concentration of my this compound solution is decreasing over time, even when stored in the refrigerator.

  • Possible Cause 1: Oxidation by Atmospheric Oxygen. The container may not be airtight, allowing dissolved oxygen to oxidize the nitrite to nitrate.

    • Solution: Use a container with a tight-fitting cap and minimize the headspace above the solution. For critical applications, purging the headspace with an inert gas like nitrogen or argon can be beneficial.

  • Possible Cause 2: Acidic pH. If the solution is neutral or acidic, disproportionation of nitrous acid can occur.

    • Solution: Measure the pH of your solution. If it is not alkaline, adjust it to a pH of around 11 for better stability.

  • Possible Cause 3: Light Exposure. Even ambient light in the laboratory can contribute to photodegradation over time if the solution is in a clear container.

    • Solution: Store the solution in an amber or opaque bottle to protect it from light.

Issue 3: I observe a color change in my this compound solution.

  • Possible Cause: A pure this compound solution should be colorless. A color change, such as a pale yellow hue, could indicate the presence of impurities or degradation products. Concentrated nitrite solutions can appear pale yellow.[6]

  • Solution: Prepare a fresh solution using high-purity this compound and water. If the problem persists, consider purifying the this compound salt.

Quantitative Data on Stability

Storage ConditionTemperature (°C)pHLight ExposureTime (days)Initial Concentration (M)Final Concentration (M)% Degradation
Control 257Ambient7
Refrigerated 47Dark7
Frozen -207Dark7
Alkaline 2511Dark7

Experimental Protocol: Monitoring this compound Solution Stability using the Griess-Ilosvay Method

This protocol outlines a spectrophotometric method to quantify the nitrite concentration in your solution over time. The Griess-Ilosvay method is based on the diazotization reaction of nitrite with an aromatic amine in an acidic medium, followed by coupling with another aromatic compound to form a colored azo dye, which can be measured colorimetrically.[7]

Materials:

  • This compound solution (to be tested)

  • Sulfanilamide

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

  • Phosphoric acid (or another suitable acid)

  • Sodium Nitrite (for standard curve)

  • Deionized water

  • Volumetric flasks and pipettes

  • Spectrophotometer

Procedure:

  • Preparation of Griess Reagent:

    • Prepare a solution of 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Prepare a solution of 2% sulfanilamide in 5% phosphoric acid.[7]

    • These solutions should be stored in dark bottles in the refrigerator. Some protocols may combine these into a single reagent.

  • Preparation of Nitrite Standard Solutions:

    • Prepare a stock solution of a known concentration of sodium nitrite in deionized water.

    • From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 µM).

  • Sample Preparation and Analysis:

    • At each time point for your stability study (e.g., day 0, day 1, day 7), take an aliquot of your this compound solution and dilute it to fall within the range of your standard curve.

    • In a test tube or cuvette, mix a specific volume of your diluted sample (or standard) with the Griess reagent components according to a validated protocol (a common ratio is 1:1 sample to Griess reagent).

    • Allow the color to develop for a specific amount of time (e.g., 10-20 minutes) at room temperature, protected from light.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).[8]

  • Data Analysis:

    • Plot the absorbance of the standard solutions against their known concentrations to create a standard curve.

    • Use the absorbance of your diluted this compound sample to determine its concentration from the standard curve.

    • Calculate the original concentration of your this compound solution, accounting for the dilution factor.

    • Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.

Visualizing Degradation Pathways and Experimental Workflow

cluster_degradation This compound Degradation Pathways LiNO2 LiNO₂ Solution LiNO3 Lithium Nitrate (LiNO₃) LiNO2->LiNO3 oxidation HNO2 Nitrous Acid (HNO₂) LiNO2->HNO2 acidification O2 Atmospheric O₂ O2->LiNO3 oxidation H_plus H⁺ (Acidic pH) Light UV Light Light->LiNO2 photodegradation NO_NO2 NO + NO₂ HNO2->NO_NO2 disproportionation

Caption: Key pathways for the degradation of this compound solutions.

cluster_workflow Experimental Workflow for Stability Testing prep Prepare LiNO₂ Solution (t=0) storage Store under Varied Conditions prep->storage sampling Sample at Time Intervals storage->sampling dilution Dilute Sample sampling->dilution griess Add Griess Reagent dilution->griess develop Color Development griess->develop measure Measure Absorbance (~540 nm) develop->measure analyze Calculate Concentration & % Degradation measure->analyze

References

Technical Support Center: Purification of Synthesized Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of synthesized lithium nitrite. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized this compound?

A1: The primary techniques for purifying synthesized this compound are recrystallization, solvent extraction, and precipitation. The choice of method often depends on the impurities present in the crude product.

Q2: Why is absolute alcohol a recommended solvent for the recrystallization of this compound?

A2: Absolute alcohol (ethanol) is highly effective for recrystallizing this compound because this compound is exceptionally soluble in it, while common inorganic salt impurities, such as potassium nitrite or potassium sulfate, are not.[1][2] This differential solubility allows for the effective separation of this compound from these contaminants.

Q3: My this compound crystals are very small after evaporation of the alcohol. How can I obtain larger, needle-shaped crystals?

A3: To obtain larger, needle-shaped crystals, a small amount of water should be added to the white residue of small crystals left after the evaporation of the alcoholic solution.[1] This will yield the larger crystals of this compound monohydrate (LiNO₂·H₂O).

Q4: What is the significance of the monohydrate form of this compound (LiNO₂·H₂O)?

A4: The monohydrate form is often the result of crystallization from aqueous solutions or with the addition of water to the anhydrous salt.[1] Below 100°C, these crystals can melt in their own water of crystallization. Rapid dehydration occurs at temperatures above 160°C, leaving a residue of the anhydrous salt.[1]

Q5: How should I store purified this compound?

A5: this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1] Therefore, it should be stored in a tightly sealed container in a dry, inert atmosphere, such as in a desiccator or a glovebox.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound After Recrystallization
Possible Cause Troubleshooting Step
Incomplete initial dissolution Ensure the crude this compound is fully dissolved in the minimum amount of hot absolute alcohol required. Incomplete dissolution will leave some product behind with the impurities.
Premature crystallization If crystals form too quickly during filtration of the hot solution, it can lead to product loss. Ensure the filtration apparatus is pre-heated to prevent a sudden drop in temperature.
Excess solvent used Using too much solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
Product loss during washing If washing the crystals, use a cold, anhydrous solvent in which this compound has low solubility to minimize dissolution of the purified product.
Issue 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Ineffective initial filtration If byproducts from the synthesis are not completely removed, they will contaminate the final product. For syntheses involving precipitation of byproducts like potassium sulfate or barium sulfate, ensure complete filtration before proceeding with crystallization.[1][2]
Co-precipitation of impurities Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to promote the formation of pure crystals.
Inadequate washing of crystals The surface of the crystals may be coated with the impurity-containing mother liquor. Gently wash the crystals with a small amount of cold, fresh solvent.
Contamination from glassware Ensure all glassware is thoroughly cleaned and dried before use to prevent the introduction of contaminants.

Data Presentation

The following table summarizes the key parameters of the primary purification techniques for this compound. Please note that specific efficiencies and purities can vary based on the initial purity of the crude product and the precise experimental conditions.

Purification Technique Principle of Separation Typical Solvents/Reagents Advantages Considerations
Recrystallization Differential solubility of this compound and impurities in a given solvent.Absolute alcohol, Water[1]High purity of the final product can be achieved.Yield can be reduced by the solubility of the product in the cold solvent.
Solvent Extraction Partitioning of this compound into a solvent where it is highly soluble, leaving impurities behind.Absolute alcohol[1][2]Can be effective for separating from certain solid impurities.Requires a suitable solvent system where the solubility difference is significant.
Precipitation Formation of an insoluble byproduct that can be removed by filtration.Used in synthesis, e.g., reacting lithium sulfate with barium nitrite to precipitate barium sulfate.[2]Effective for removing specific, known impurities that can be precipitated.Generally a step in the synthesis rather than a standalone purification of the final product.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Absolute Alcohol

This protocol describes the purification of crude this compound that may contain impurities such as potassium nitrite and potassium sulfate.

Materials:

  • Crude synthesized this compound

  • Absolute ethanol (absolute alcohol)

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Spatula and glass stirring rod

  • Watch glass

Methodology:

  • Dissolution: In a beaker, add the crude this compound. While stirring, slowly add the minimum volume of hot absolute ethanol required to completely dissolve the solid. The solution should be heated gently on a hot plate.

  • Hot Filtration: If any solid impurities remain undissolved (e.g., potassium sulfate), perform a hot filtration to remove them. Pre-heat the filtration funnel to prevent premature crystallization of the this compound.

  • Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover the flask and allow it to cool slowly to room temperature. Small, white crystals of this compound will begin to form. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the small crystals by vacuum filtration using a Büchner funnel.

  • Formation of Monohydrate Crystals: Transfer the collected white residue of small crystals to a clean beaker. Add a very small amount of deionized water and stir. This will facilitate the formation of larger, needle-shaped crystals of this compound monohydrate (LiNO₂·H₂O).[1]

  • Drying: Dry the resulting crystals. This can be done by leaving them in a desiccator under vacuum. Note that heating above 160°C will cause rapid dehydration to the anhydrous salt.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_output Final Product synthesis Crude this compound Synthesis dissolution Dissolve in Hot Absolute Alcohol synthesis->dissolution hot_filtration Hot Filtration to Remove Insoluble Impurities dissolution->hot_filtration cooling Slow Cooling of Filtrate hot_filtration->cooling crystallization Formation of Small Anhydrous Crystals cooling->crystallization isolation Isolate Crystals via Vacuum Filtration crystallization->isolation recrystallize_hydrate Add Small Amount of Water isolation->recrystallize_hydrate hydrate_formation Formation of LiNO₂·H₂O Needle Crystals recrystallize_hydrate->hydrate_formation drying Dry Purified Crystals hydrate_formation->drying final_product Pure this compound Monohydrate drying->final_product logical_relationship Troubleshooting Logic for Impure this compound start Impure Final Product q1 Are there insoluble particles in the product? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no r1 Improve Hot Filtration Step ans1_yes->r1 q2 Was cooling done too rapidly? ans1_no->q2 end Re-evaluate Synthesis Purity r1->end ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no r2 Allow for Slow Cooling ans2_yes->r2 q3 Were crystals washed? ans2_no->q3 r2->end ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes r3 Wash with Cold, Anhydrous Solvent ans3_no->r3 ans3_yes->end r3->end

References

Troubleshooting unexpected reactions of lithium nitrite in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected reactions and challenges during experiments involving lithium nitrite.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound (LiNO₂) is a white, hygroscopic crystalline solid. It is highly soluble in water and alcohols.[1][2][3] Due to its hygroscopic nature, it readily absorbs moisture from the environment, which necessitates careful storage to maintain its purity.[1]

Q2: How stable is this compound and what are its decomposition products?

A2: this compound is stable under standard conditions but will undergo thermal decomposition at elevated temperatures. Unlike other alkali metal nitrites, the high charge density of the small lithium cation favors the formation of lithium oxide (Li₂O) upon decomposition at high temperatures.[4] The thermal decomposition of molten anhydrous this compound has been studied at temperatures between 250-350°C.[5] When prepared by the thermal decomposition of lithium nitrate (LiNO₃) at around 500°C, the products are this compound and oxygen gas.[2][6]

Q3: What are the primary hazards associated with this compound?

A3: Like all nitrites, this compound is harmful if ingested or inhaled.[3] It is an oxidizer and may intensify fires. It can cause serious eye irritation and is harmful if swallowed. It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]

Q4: What are some common applications of this compound in research?

A4: this compound is utilized in various chemical reactions, notably in nitrosation reactions to introduce a nitroso group into organic molecules.[1][4] This is a key step in the synthesis of certain organic compounds.[4] It is also known for its use as a corrosion inhibitor, particularly in reinforced concrete.[2][4][9]

Troubleshooting Guides

Issue 1: Lower than expected reaction yield.

Q: My reaction yield is significantly lower than anticipated. What could be the cause?

A: Low yields in reactions involving this compound can stem from several factors, primarily related to the quality of the reagent and the reaction conditions.

  • Reagent Quality: this compound is very hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This can lead to the hydration and potential degradation of the compound, reducing its effective concentration in your reaction.

  • Improper Storage: Storing this compound in improperly sealed containers can expose it to atmospheric moisture and carbon dioxide, leading to degradation.

  • Side Reactions: In acidic conditions (pH ≤ 3.0), nitrite ions can undergo disproportionation, where the ion is simultaneously oxidized and reduced.[4] Additionally, this compound can be oxidized to lithium nitrate.[1]

Troubleshooting Steps:

  • Verify Reagent Purity: Use a fresh, unopened container of this compound or one that has been stored under an inert atmosphere in a desiccator.

  • Drying: If the reagent is suspected to have absorbed moisture, it can be dehydrated. The monohydrate loses water slowly below 100°C, with rapid dehydration occurring above 160°C.[2]

  • Control pH: Ensure the reaction medium's pH is appropriate for the desired reaction. For many applications, avoiding strongly acidic conditions is crucial to prevent the decomposition of the nitrite ion.[4]

  • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

// Nodes start [label="Low Reaction Yield Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagent [label="1. Check LiNO₂ Quality\nIs it old or improperly stored?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; use_new [label="Use fresh, anhydrous LiNO₂\nfrom a sealed container.", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_reagent [label="Dry the LiNO₂ under\nappropriate conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_conditions [label="2. Review Reaction Conditions\nIs the pH acidic (≤3)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust pH to > 3\nto prevent disproportionation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_atmosphere [label="3. Consider Atmosphere\nIs the reaction sensitive to oxidation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; use_inert [label="Run reaction under an\ninert atmosphere (N₂ or Ar).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Re-run Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagent; check_reagent -> use_new [label="Yes"]; check_reagent -> check_conditions [label="No"]; use_new -> check_conditions; check_conditions -> adjust_ph [label="Yes"]; check_conditions -> check_atmosphere [label="No"]; adjust_ph -> check_atmosphere; check_atmosphere -> use_inert [label="Yes"]; check_atmosphere -> end [label="No"]; use_inert -> end; } Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Unexpected formation of a precipitate.

Q: An unexpected precipitate has formed in my aqueous reaction mixture. What could it be?

A: The solubility of this compound is very high in water.[2] However, precipitates can form due to reactions with other components in your experimental setup.

  • Double Displacement Reactions: If your solution contains other metal ions, a double displacement reaction could occur, forming a less soluble nitrite salt.

  • Formation of Double Salts: When preparing this compound from lithium sulfate and potassium nitrite, a double salt of lithium potassium sulfate can precipitate out of the solution, especially upon concentration.[2]

  • Decomposition Products: At high temperatures, this compound decomposes to lithium oxide, which has lower solubility in some non-aqueous solvents.[4]

Troubleshooting Steps:

  • Analyze the Precipitate: Isolate the precipitate by filtration and analyze it using techniques like X-ray diffraction (XRD), infrared (IR) spectroscopy, or elemental analysis to determine its composition.

  • Review Reactants: Check for any potential sources of incompatible ions in your starting materials or solvents.

  • Control Temperature: Ensure the reaction temperature is maintained below the decomposition temperature of this compound to avoid the formation of lithium oxide.[4]

Issue 3: Inconsistent results in nitrosation reactions.

Q: I am using this compound for a nitrosation reaction, but my results are inconsistent. Why?

A: The key to successful nitrosation is the generation of the electrophilic nitrosyl ion (NO⁺).[4] The efficiency of this process can be highly sensitive to reaction conditions.

  • Acid Concentration: The reaction requires an acid to protonate the nitrite ion to form nitrous acid (HNO₂), which is then further protonated to generate the nitrosonium ion (NO⁺) after the loss of a water molecule.[4] Inconsistent acid concentration will lead to variable rates of NO⁺ formation.

  • Temperature Control: Nitrosation reactions can be exothermic. Poor temperature control can lead to side reactions and decomposition of the desired product.

  • Moisture Content: As previously mentioned, water can affect the concentration of your this compound. It can also interfere with the reaction pathway.

Troubleshooting Steps:

  • Precise Acid Addition: Use a calibrated method to add a precise amount of acid to the reaction. Consider using a slow-addition funnel or a syringe pump.

  • Maintain Low Temperature: Run the reaction in an ice bath or with a cooling system to maintain a consistent low temperature (e.g., 0-5 °C) as is common for many nitrosation and diazotization procedures.

  • Use Anhydrous Conditions: If the reaction is particularly sensitive, use anhydrous solvents and ensure your this compound is dry.

// Nodes LiNO2 [label="LiNO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; H_plus [label="H⁺ (Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HNO2 [label="Nitrous Acid (HNO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; H2O [label="H₂O", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO_plus [label="Nitrosonium Ion (NO⁺)\n(Active Agent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Organic [label="Organic Substrate\n(e.g., Ketone)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Nitrosated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LiNO2 -> HNO2 [label=" Protonation "]; H_plus -> HNO2; HNO2 -> NO_plus [label=" Protonation & Dehydration "]; H_plus -> NO_plus; NO_plus -> H2O [style=dashed, arrowhead=none]; NO_plus -> Product [label=" Electrophilic Attack "]; Organic -> Product; } Caption: Key steps in the this compound-mediated nitrosation pathway.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaLiNO₂[2]
Molar Mass52.9465 g/mol [2]
AppearanceWhite, hygroscopic crystals[1][2]
Melting Point222 °C (anhydrous)[2]
<100 °C (monohydrate)[2]
Solubility in Water49 wt.% (20 °C)[2]
Solubility in AlcoholVery soluble[2][3]
Decomposition Temp.>500 °C (from LiNO₃)[2]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Decomposition of Lithium Nitrate

This protocol describes the preparation of this compound from lithium nitrate, a common laboratory-scale synthesis.

Materials:

  • Lithium nitrate (LiNO₃)

  • High-temperature furnace or tube furnace

  • Ceramic or quartz crucible

  • Inert gas supply (optional, for purity)

Methodology:

  • Place a known quantity of dry lithium nitrate into a crucible.

  • Place the crucible in the furnace.

  • Heat the furnace to a temperature of approximately 500 °C.[2][3] The decomposition reaction is: 2LiNO₃(s) → 2LiNO₂(s) + O₂(g).[4]

  • Maintain this temperature for a sufficient duration to ensure complete conversion. The time will depend on the quantity of starting material.

  • After the reaction is complete, turn off the furnace and allow it to cool to room temperature, preferably under a stream of inert gas to prevent oxidation of the newly formed this compound.

  • Once cooled, the resulting white solid is this compound.

  • Store the product in a tightly sealed container in a desiccator to prevent moisture absorption.

Protocol 2: Purification of this compound by Solvent Extraction

This protocol is useful for purifying crude this compound, especially when it is synthesized via a double displacement reaction that may result in salt byproducts.[2]

Materials:

  • Crude this compound

  • Absolute ethanol

  • Beakers and flasks

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator or heating mantle

Methodology:

  • Transfer the crude this compound solid to a flask.

  • Add a sufficient volume of absolute ethanol. This compound is exceptionally soluble in absolute alcohol, while common byproducts like potassium sulfate are not.[2][3]

  • Stir or sonicate the mixture to dissolve the this compound completely.

  • Filter the solution to remove any insoluble impurities (e.g., potassium sulfate).

  • Transfer the filtrate to a clean, dry flask.

  • Evaporate the ethanol using a rotary evaporator or by gentle heating. This will leave a white residue of small, pure this compound crystals.[2]

  • For obtaining larger, needle-shaped monohydrate crystals (LiNO₂·H₂O), dissolve the anhydrous salt residue in a minimal amount of water to form a supersaturated solution and then allow it to cool slowly.[2]

  • Collect the purified crystals and store them in a tightly sealed container.

References

Technical Support Center: Enhancing Lithium Nitrite Solubility in Non-Aqueous Electrolytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium nitrite (LiNO₂) in non-aqueous electrolytes. The following information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in dissolving this compound in non-aqueous electrolytes for battery applications?

A1: The primary challenges include the hygroscopic nature of this compound, potential reactivity with electrolyte components, and its inherently low solubility in common non-polar or weakly polar organic solvents used in lithium-ion batteries, such as linear carbonates. Moisture contamination can lead to inconsistent results and side reactions within the electrolyte.

Q2: Which type of non-aqueous solvents are expected to have better solubility for this compound?

A2: Based on general principles of solubility, polar aprotic solvents are expected to be more effective at dissolving this compound. Solvents with higher dielectric constants and polarity, such as ethylene carbonate (EC) and propylene carbonate (PC), are likely to exhibit better solubility for lithium salts compared to linear carbonates like dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC)[1][2]. While direct data for LiNO₂ is scarce, its known high solubility in ethanol, a polar protic solvent, suggests that solvent polarity is a key factor[3][4].

Q3: Can co-solvents be used to improve the solubility of this compound?

A3: Yes, using a mixture of solvents is a common strategy to enhance salt solubility while maintaining desirable electrolyte properties like low viscosity[2]. A common approach is to use a high-dielectric-constant solvent like ethylene carbonate (EC) to dissolve the lithium salt, and then add a low-viscosity solvent like dimethyl carbonate (DMC) to improve ion mobility[2]. This combination can balance the requirements for salt dissolution and electrolyte performance.

Q4: How does temperature affect the solubility of this compound?

A4: For most lithium salts in non-aqueous solvents, solubility is an endothermic process, meaning it increases with rising temperature[1]. Therefore, gentle heating of the electrolyte mixture can aid in the dissolution of this compound. However, it is crucial to monitor the temperature to prevent solvent evaporation or degradation of the salt or solvent[5].

Q5: What is the "common ion effect" and how can it impact my experiments?

A5: The common ion effect describes the decrease in solubility of a salt when a solution already contains an ion in common with the salt being added[6][7]. If you are preparing an electrolyte that already contains a lithium salt (e.g., LiPF₆) and are adding this compound as an additive, the presence of the common Li⁺ ion will reduce the solubility of the this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound does not dissolve completely. 1. Insufficient Solvent Polarity: The chosen solvent or solvent mixture may not be polar enough to dissolve the salt. 2. Low Temperature: The dissolution process may be too slow at room temperature. 3. Supersaturation: The amount of this compound exceeds its solubility limit in the chosen solvent.1. Increase Solvent Polarity: Increase the proportion of high-dielectric-constant solvents like ethylene carbonate (EC) or propylene carbonate (PC) in your mixture[1][2]. 2. Apply Gentle Heating: Warm the solution while stirring. Monitor the temperature carefully to avoid solvent loss or degradation[5]. 3. Reduce Concentration: Decrease the amount of this compound being added to the electrolyte.
Precipitate forms after the electrolyte cools down. Supersaturation at Elevated Temperature: The salt was dissolved at a higher temperature, and upon cooling, the solution became supersaturated, leading to precipitation[5].1. Maintain a slightly elevated temperature during your experiment if possible. 2. Reduce the initial concentration of this compound to ensure it remains dissolved at the working temperature.
Inconsistent experimental results. Moisture Contamination: this compound is hygroscopic and readily absorbs moisture from the air. Water contamination can lead to side reactions and affect the electrochemical performance[3][5].1. Work in a Dry Environment: Prepare the electrolyte in an argon-filled glovebox with low moisture and oxygen levels. 2. Use Anhydrous Components: Ensure all solvents, salts, and equipment are thoroughly dried before use[5].
Discoloration of the electrolyte solution. Reaction with Solvent or Impurities: The nitrite anion may be reacting with the solvent, particularly in the presence of impurities or at elevated temperatures.1. Ensure High Purity: Use high-purity, battery-grade solvents and salts. 2. Avoid High Temperatures: If heating, use the lowest effective temperature for the shortest possible time. 3. Check for Incompatibilities: Research the chemical compatibility of the nitrite anion with your chosen solvent system.

Expected Solubility Trends of this compound

Solvent System Expected Solubility Trend Rationale
Carbonate-Based Ethylene Carbonate (EC) > Propylene Carbonate (PC) > Ethyl Methyl Carbonate (EMC) > Dimethyl Carbonate (DMC) / Diethyl Carbonate (DEC)Solubility is expected to correlate with the dielectric constant and polarity of the solvent. EC and PC are more polar than the linear carbonates[1][2].
Ether-Based Dioxolane (DOL) / Dimethoxyethane (DME) > CarbonatesEthers are generally good solvents for lithium salts and may offer better solubility for this compound compared to less polar linear carbonates.
Co-solvents EC/DMC mixtures > Pure DMCThe addition of a high-polarity solvent like EC can significantly enhance the solubility of lithium salts in a lower-polarity solvent like DMC[2].

Disclaimer: The information in this table is based on general trends for lithium salts and is intended as a guide. Experimental verification is necessary to determine the actual solubility of this compound in these solvents.

Experimental Protocols

General Protocol for Preparing a Non-Aqueous Electrolyte Containing this compound

This protocol outlines the general steps for preparing a non-aqueous electrolyte with this compound, emphasizing the necessary precautions for handling hygroscopic materials.

  • Preparation of Materials and Environment:

    • Ensure all glassware and stirring equipment are thoroughly dried in a vacuum oven and transferred to an argon-filled glovebox.

    • Use anhydrous, battery-grade solvents and high-purity this compound.

    • Dry the this compound under vacuum before use to remove any absorbed moisture.

    • Maintain a low-moisture (<10 ppm) and low-oxygen (<10 ppm) atmosphere within the glovebox.

  • Solvent Mixture Preparation:

    • In the glovebox, accurately measure the required volumes of the desired organic solvents (e.g., a 1:1 by volume mixture of ethylene carbonate and dimethyl carbonate).

    • Combine the solvents in a clean, dry beaker or flask and stir until a homogeneous solution is formed.

  • Dissolution of this compound:

    • Slowly add the pre-weighed, dried this compound to the solvent mixture while stirring continuously.

    • If the salt does not dissolve readily at room temperature, gently heat the solution on a hotplate with a magnetic stirrer. Monitor the temperature to keep it below the boiling points of the solvents and to avoid any degradation. A temperature range of 40-60°C is often a safe starting point.

    • Continue stirring until the this compound is fully dissolved.

  • Final Preparation and Storage:

    • Once the salt is dissolved, allow the electrolyte to cool to room temperature.

    • Filter the electrolyte through a syringe filter (e.g., PTFE) to remove any particulate impurities.

    • Store the prepared electrolyte in a tightly sealed, inert container (e.g., a polypropylene or aluminum bottle) inside the glovebox to prevent moisture absorption and light exposure[5].

Visualizations

Experimental_Workflow Experimental Workflow for Electrolyte Preparation cluster_prep 1. Preparation cluster_mixing 2. Mixing cluster_dissolution 3. Dissolution cluster_final 4. Final Steps prep_env Prepare Glovebox (Ar atmosphere, <10 ppm H2O/O2) dry_materials Dry Glassware, Stir Bars, and this compound prep_env->dry_materials mix_solvents Measure and Mix Anhydrous Solvents dry_materials->mix_solvents add_salt Slowly Add LiNO2 with Continuous Stirring mix_solvents->add_salt heat_stir Gentle Heating and Stirring (if necessary, 40-60°C) add_salt->heat_stir check_dissolution Visually Inspect for Complete Dissolution heat_stir->check_dissolution cool Cool to Room Temperature check_dissolution->cool filter_solution Filter Electrolyte (e.g., PTFE syringe filter) cool->filter_solution store Store in Inert, Sealed Container in Glovebox filter_solution->store

Caption: Workflow for preparing non-aqueous electrolytes with this compound.

Troubleshooting_Logic Troubleshooting Dissolution Issues start LiNO2 Insoluble? cause1 Insufficient Solvent Polarity? start->cause1 Yes cause2 Low Temperature? start->cause2 No cause1->cause2 No solution1 Increase proportion of high-dielectric solvent (e.g., EC). cause1->solution1 Yes cause3 Moisture Contamination? cause2->cause3 No solution2 Gently heat solution while stirring (40-60°C). cause2->solution2 Yes solution3 Ensure anhydrous conditions (glovebox, dry components). cause3->solution3 Yes

Caption: Logical steps for troubleshooting this compound dissolution problems.

References

Preventing the formation of byproducts in lithium nitrite production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lithium Nitrite Production

Welcome to the technical support center for this compound production. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the formation of byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for synthesizing this compound are the thermal decomposition of lithium nitrate and the reaction of nitric oxide with lithium hydroxide.[1][2]

Q2: Why is controlling the temperature so critical during the thermal decomposition of lithium nitrate?

A2: Temperature control is crucial because lithium nitrate can decompose into different products depending on the temperature. While decomposition at approximately 500 °C favors the formation of this compound and oxygen, higher temperatures or uncontrolled decomposition can lead to the formation of lithium oxide, nitrogen dioxide, and oxygen as byproducts.[3] The small size and high polarizing power of the lithium cation make the formation of lithium oxide a competing reaction.[4]

Q3: What are the potential sources of impurities in my this compound product?

A3: Impurities can originate from the starting materials or be introduced during the synthesis process. Common impurities include unreacted starting materials (e.g., lithium nitrate), byproducts from side reactions (e.g., lithium oxide, lithium carbonate), and contaminants from the reaction environment. Lithium hydroxide, a common starting material, can react with atmospheric carbon dioxide to form lithium carbonate.[5]

Q4: How can I purify crude this compound?

A4: A common purification method takes advantage of the differential solubility of this compound and potential impurities. This compound is exceptionally soluble in absolute alcohol, whereas some common impurities like potassium nitrite are not.[1][2] Recrystallization from an alcoholic solution can yield substantially pure this compound.[1][2]

Troubleshooting Guides

Issue 1: Low yield of this compound and presence of a white, insoluble powder in the product from thermal decomposition of lithium nitrate.
  • Question: My this compound synthesis via thermal decomposition of lithium nitrate resulted in a low yield and a white powder that is sparingly soluble in water. What could be the cause?

  • Answer: This issue is likely due to the formation of lithium oxide (Li₂O) as a significant byproduct. This occurs when the decomposition temperature is not precisely controlled and exceeds the optimal range for this compound formation.[3]

    Troubleshooting Steps:

    • Temperature Verification: Ensure your furnace's temperature controller is accurately calibrated. The ideal temperature for the thermal decomposition of lithium nitrate to this compound is around 500 °C.[1]

    • Uniform Heating: Use a furnace that provides uniform heating to the entire sample of lithium nitrate to avoid localized overheating.

    • Inert Atmosphere: While the primary reaction releases oxygen, conducting the decomposition in a controlled environment can help prevent unwanted side reactions.

    Experimental Protocol: Controlled Thermal Decomposition of Lithium Nitrate

    • Place a known quantity of high-purity lithium nitrate in a suitable crucible (e.g., alumina).

    • Place the crucible in a programmable tube furnace.

    • Slowly ramp the temperature to 500 °C at a controlled rate (e.g., 5-10 °C/min).

    • Hold the temperature at 500 °C for a predetermined duration, monitoring for the cessation of oxygen evolution.

    • After the reaction is complete, cool the furnace down to room temperature under a controlled atmosphere if necessary.

    • The resulting product should be primarily this compound.

Issue 2: Formation of gaseous byproducts other than nitrogen and oxygen in the reaction of nitric oxide with lithium hydroxide.
  • Question: During the synthesis of this compound from nitric oxide and lithium hydroxide, I am detecting the formation of dinitrogen monoxide (N₂O). How can I prevent this?

  • Answer: The formation of dinitrogen monoxide (N₂O) or nitrogen (N₂) is dependent on the stoichiometry of the reaction between nitric oxide (NO) and lithium hydroxide (LiOH).[1][2][6]

    Troubleshooting Steps:

    • Stoichiometric Control: Carefully control the molar ratio of nitric oxide to lithium hydroxide. The reaction stoichiometry determines the products formed.

      • 4NO + 2LiOH → 2LiNO₂ + N₂O + H₂O[1][6]

      • 6NO + 4LiOH → 4LiNO₂ + N₂ + 2H₂O[1][2]

    • Gas Flow Rate: Precisely regulate the flow rate of nitric oxide gas into the lithium hydroxide solution to maintain the desired stoichiometric ratio throughout the reaction.

    • Purity of Nitric Oxide: Ensure the nitric oxide gas used is of high purity and free from other nitrogen oxides.

Issue 3: Presence of carbonate impurity in the final this compound product.
  • Question: My final this compound product shows the presence of lithium carbonate. What is the likely source and how can I avoid it?

  • Answer: Lithium carbonate is a common impurity that can form when lithium hydroxide, a starting material, reacts with carbon dioxide from the atmosphere.[5] This can occur during the storage of lithium hydroxide or during the synthesis process if it is exposed to air.

    Troubleshooting Steps:

    • Use Fresh, High-Purity Lithium Hydroxide: Start with lithium hydroxide that has been stored in an airtight container to minimize exposure to CO₂.

    • Inert Atmosphere: Conduct the reaction in an inert atmosphere (e.g., under a nitrogen or argon blanket) to prevent the absorption of atmospheric CO₂.

    • Purification: If carbonate contamination is present in the final product, it can be removed through purification methods such as recrystallization from a suitable solvent.

Data Presentation

Table 1: Byproducts in this compound Synthesis

Synthesis MethodCommon ByproductsConditions Favoring Byproduct Formation
Thermal Decomposition of Lithium NitrateLithium Oxide (Li₂O), Nitrogen Dioxide (NO₂)Temperatures significantly above or below 500 °C, non-uniform heating
Reaction of Nitric Oxide with Lithium HydroxideDinitrogen Monoxide (N₂O), Nitrogen (N₂)Incorrect stoichiometric ratio of reactants
GeneralLithium Carbonate (Li₂CO₃)Exposure of lithium hydroxide to atmospheric carbon dioxide

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start reagents High-Purity Reagents (LiNO₃ or LiOH/NO) start->reagents reaction Controlled Reaction (Temp./Stoichiometry) reagents->reaction crude Crude LiNO₂ reaction->crude dissolution Dissolve in Absolute Ethanol crude->dissolution filtration Filter Insoluble Impurities dissolution->filtration crystallization Evaporate Ethanol & Recrystallize filtration->crystallization pure Pure LiNO₂ crystallization->pure analytical Analytical Testing (e.g., IC, Titration) pure->analytical troubleshooting_logic cluster_synthesis_method Identify Synthesis Method cluster_thermal_issues Troubleshooting: Thermal Decomposition cluster_gas_issues Troubleshooting: Gas Reaction cluster_general_issues General Troubleshooting start Problem Detected: Byproduct Formation thermal Thermal Decomposition of LiNO₃ start->thermal Method? gas_reaction NO + LiOH Reaction start->gas_reaction Method? temp_check Check Temperature Control (Target: 500°C) thermal->temp_check reagent_purity Verify Reagent Purity thermal->reagent_purity stoich_check Verify Reactant Stoichiometry gas_reaction->stoich_check gas_reaction->reagent_purity heating_check Ensure Uniform Heating temp_check->heating_check li2o Likely Byproduct: Li₂O heating_check->li2o gas_purity_check Check Purity of NO Gas stoich_check->gas_purity_check n2o_n2 Likely Byproducts: N₂O, N₂ gas_purity_check->n2o_n2 inert_atmosphere Use Inert Atmosphere reagent_purity->inert_atmosphere li2co3 Possible Byproduct: Li₂CO₃ inert_atmosphere->li2co3

References

Technical Support Center: Laboratory Synthesis of Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis of lithium nitrite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a laboratory setting?

A1: The most prevalent laboratory-scale synthesis methods for this compound include:

  • Double Displacement Reaction: This is often the most efficient method at a lab scale.[1] It typically involves the reaction of lithium sulfate with either barium nitrite or potassium nitrite in an aqueous solution.[1][2]

  • Thermal Decomposition: This method involves heating lithium nitrate at temperatures above 500 °C, resulting in the formation of this compound and oxygen gas.[1][2]

  • Gas-Phase Reaction: This less common method involves the reaction of nitric oxide (NO) with lithium hydroxide (LiOH).[2]

Q2: What are the primary advantages of the double displacement method using potassium nitrite?

A2: The primary advantage of using potassium nitrite is the straightforward purification process. This compound is highly soluble in absolute ethanol, whereas the byproduct, potassium sulfate, is not.[1] This significant difference in solubility allows for an effective separation and purification of the desired product.

Q3: What is the appearance and stability of synthesized this compound?

A3: Pure this compound typically appears as white, hygroscopic crystals.[1] It is very soluble in water. The monohydrate form (LiNO₂·H₂O) can form as needle-shaped crystals.[1] Below 100°C, these crystals may melt in their own water of crystallization. Rapid dehydration occurs at temperatures above 160°C.[1]

Q4: What are the main safety precautions to consider when handling this compound?

A4: this compound, like all nitrites, is harmful if ingested or inhaled. Lithium compounds can also affect the nervous system.[2] It is essential to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Q: My final yield of this compound is significantly lower than expected. What are the potential causes?

    • A: Several factors can contribute to low yields:

      • Incomplete Reaction: In the double displacement method, ensure that stoichiometric amounts of reactants are used. A slight excess of the nitrite salt may be beneficial. The reaction time may also need to be extended to ensure completion.

      • Loss during Filtration: If the potassium sulfate precipitate is not washed sufficiently, some this compound may be lost. However, excessive washing can also dissolve some of the product. A careful balance is necessary.

      • Inefficient Extraction: During the ethanol extraction step, ensure the use of absolute ethanol to minimize the solubility of potassium sulfate. Multiple extractions with smaller volumes of ethanol may be more effective than a single large-volume extraction.

      • Decomposition: If the thermal decomposition method is used, precise temperature control is crucial. Temperatures that are too high or prolonged heating can lead to the decomposition of this compound.

Issue 2: Impurities in the Final Product

  • Q: My synthesized this compound appears discolored or tests indicate the presence of impurities. How can I address this?

    • A: The most common impurity in the double displacement synthesis with potassium nitrite is potassium sulfate.

      • Potassium Sulfate Contamination: This can be addressed by ensuring the initial filtration is thorough and by performing a careful extraction with absolute ethanol. If potassium sulfate is still present, recrystallization from a minimal amount of hot water followed by cooling may help to remove it.

      • Unreacted Starting Materials: If unreacted lithium sulfate or potassium nitrite are present, this may indicate an incomplete reaction. Ensure proper stoichiometry and reaction conditions. The ethanol extraction step should effectively remove unreacted potassium nitrite.

      • Discoloration: A yellowish tint in the final product could be due to the presence of nitrogen oxides from side reactions, especially if the reaction mixture was acidified at any point.[3] Ensure that the reaction is carried out under neutral or slightly basic conditions.

Issue 3: Difficulty with Crystallization

  • Q: I am having trouble obtaining well-defined crystals of this compound. What can I do?

    • A: The crystallization of this compound can be influenced by several factors:

      • Supersaturation: If the solution is too concentrated, rapid precipitation may occur, leading to small, poorly formed crystals. Try to achieve a supersaturated solution by slowly evaporating the solvent (water or ethanol) and then allowing it to cool gradually.

      • Seeding: Introducing a small seed crystal of pure this compound can induce the growth of larger, more uniform crystals.

      • Solvent: For the final crystallization step, adding a small amount of water to the residue obtained after ethanol evaporation can yield larger, needle-shaped crystals of this compound monohydrate.[1]

Data Presentation

Synthesis MethodReactantsKey StepsTypical Yield (%)Purity Concerns
Double Displacement Lithium Sulfate & Barium NitriteAqueous reaction, filtration of BaSO₄Moderate to HighBarium salt impurities if filtration is incomplete
Double Displacement Lithium Sulfate & Potassium NitriteConcentrated aqueous reaction, filtration, ethanol extractionHighPotassium sulfate, unreacted starting materials
Thermal Decomposition Lithium NitrateHigh-temperature heating (>500°C)VariableIncomplete decomposition, formation of lithium oxide
Gas-Phase Reaction Nitric Oxide & Lithium HydroxideGas-solid reactionVariableStoichiometric control can be challenging

Experimental Protocols

Synthesis of this compound via Double Displacement (Lithium Sulfate and Potassium Nitrite)
  • Reaction Setup: In a beaker, dissolve equimolar amounts of lithium sulfate and potassium nitrite in a minimal amount of deionized water to create a highly concentrated solution.

  • Reaction: Stir the solution at room temperature for 1-2 hours. A precipitate of potassium sulfate and potentially some lithium potassium sulfate will form.

  • Filtration: Cool the mixture in an ice bath to further decrease the solubility of the sulfate salts and then filter the precipitate using a Buchner funnel. Wash the precipitate with a small amount of cold deionized water.

  • Evaporation: Gently heat the filtrate to evaporate a significant portion of the water, further precipitating any remaining sulfate salts. Filter the solution again.

  • Ethanol Extraction: Evaporate the filtrate to dryness. Add absolute ethanol to the solid residue and stir. This compound will dissolve, while the remaining potassium sulfate will not.

  • Isolation: Filter the ethanol solution to remove the insoluble potassium sulfate.

  • Crystallization: Evaporate the ethanol to obtain crude this compound. For recrystallization, dissolve the crude product in a minimal amount of hot water and allow it to cool slowly to form crystals of this compound monohydrate.

  • Drying: Dry the crystals in a desiccator over a suitable drying agent.

Mandatory Visualization

Experimental_Workflow cluster_aqueous_reaction Aqueous Phase cluster_separation1 Initial Separation cluster_purification Purification cluster_final_product Final Product Isolation A Dissolve Li₂SO₄ and KNO₂ in concentrated aqueous solution B Stir at Room Temperature (1-2 hours) A->B C Precipitation of K₂SO₄ B->C D Cool in Ice Bath C->D E Filter to remove K₂SO₄ D->E F Collect Filtrate (aq. LiNO₂) E->F G Evaporate Water from Filtrate F->G H Extract with Absolute Ethanol G->H I Filter to remove residual K₂SO₄ H->I J Evaporate Ethanol I->J K Recrystallize from Water J->K L Dry Crystals (LiNO₂·H₂O) K->L

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_low_yield Low Yield cluster_impurities Impurities Present cluster_crystallization Crystallization Issues Start Problem Encountered LY1 Incomplete Reaction? Start->LY1 LY2 Loss during Filtration/Extraction? Start->LY2 IP1 K₂SO₄ Contamination? Start->IP1 IP2 Discoloration? Start->IP2 CI1 Poor Crystal Formation? Start->CI1 LY_Sol1 Check Stoichiometry Extend Reaction Time LY1->LY_Sol1 LY_Sol2 Optimize Washing/Extraction Steps LY2->LY_Sol2 IP_Sol1 Improve Filtration/Ethanol Extraction IP1->IP_Sol1 IP_Sol2 Ensure Neutral/Basic pH IP2->IP_Sol2 CI_Sol1 Control Supersaturation Use Seed Crystals CI1->CI_Sol1

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Lithium Nitrite and Calcium Nitrite as Corrosion Inhibitors for Steel in Concrete

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The corrosion of steel reinforcement is a primary factor limiting the lifespan of concrete structures, particularly in environments with high chloride concentrations. Nitrite-based inhibitors, such as lithium nitrite (LiNO₂) and calcium nitrite (Ca(NO₂)₂), are widely employed to mitigate this degradation. This guide provides a comprehensive comparison of the performance of these two prominent corrosion inhibitors, supported by experimental data, to assist researchers and professionals in making informed decisions for material selection and development.

Both this compound and calcium nitrite function as anodic inhibitors. Their primary mechanism involves the competitive reaction of nitrite ions (NO₂⁻) with ferrous ions (Fe²⁺) at the anode of the corrosion cell on the steel surface. This reaction leads to the formation of a stable and passive ferric oxide (Fe₂O₃) layer, which acts as a barrier to further corrosion.[1]

Quantitative Performance Data

The following tables summarize the key performance metrics for this compound and calcium nitrite based on available experimental data. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Electrochemical Performance of this compound in a Simulated Concrete Pore Solution (Saturated Ca(OH)₂ with NaCl)

Inhibitor/Chloride Molar Ratio ([NO₂⁻]/[Cl⁻])Corrosion Potential (Ecorr) vs. CSE (mV)Corrosion Current Density (Icorr) (µA/cm²)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.0-55010.5121.9-
0.3-5005.260.450.5
0.6-4001.517.485.7
1.2-3000.55.895.2

Data extracted from a study by Lee et al. (2015).

Table 2: Inhibition Efficiency of Calcium Nitrite in a Simulated Marine Environment (3.5% NaCl Solution)

Inhibitor ConcentrationSteel TypeInhibition Efficiency (%)
5 µMAPI X120 Carbon Steel~40
15 µMAPI X120 Carbon Steel~65
25 µMAPI X120 Carbon Steel~78
50 µMAPI X120 Carbon Steel87.7
50 µM316LN Stainless Steel93.0

Data extracted from a study by an unspecified author.

Table 3: Comparative Overview of Key Performance Parameters

ParameterThis compoundCalcium Nitrite
Effective Molar Ratio ≥ 0.6 ([NO₂⁻]/[Cl⁻])[1][Cl⁻]/[NO₂⁻] ratio below 1.0 for optimal efficiency
Transport in Concrete Faster diffusion of NO₂⁻ ions in simulated concrete nanoporesSlower diffusion of NO₂⁻ ions compared to LiNO₂
Effect on Concrete Properties Can improve workability and stabilize internal pHCan act as a set accelerator and may improve compressive strength

Experimental Protocols

The data presented above was obtained through various electrochemical techniques designed to simulate and accelerate the corrosion process in reinforced concrete.

Electrochemical Testing of this compound

A study investigating this compound utilized a three-electrode electrochemical cell with a steel rebar specimen as the working electrode, a platinum counter electrode, and a copper-copper sulfate electrode (CSE) as the reference electrode.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_testing Electrochemical Measurement cluster_analysis Data Analysis prep1 Steel Rebar Specimen Preparation test1 Potentiodynamic Polarization (Tafel Plot) prep1->test1 prep2 Simulated Concrete Pore Solution (Saturated Ca(OH)₂ + NaCl) prep2->test1 prep3 Addition of this compound at various [NO₂⁻]/[Cl⁻] ratios prep3->test1 test2 Measurement of Corrosion Potential (Ecorr), Corrosion Current Density (Icorr) test1->test2 analysis1 Calculation of Corrosion Rate test2->analysis1 analysis2 Determination of Inhibition Efficiency test2->analysis2

Caption: Workflow for Electrochemical Evaluation of this compound.

The potentiodynamic polarization scans (Tafel plots) were performed to determine the corrosion current density (Icorr). From Icorr, the corrosion rate and inhibition efficiency were calculated.

Evaluation of Calcium Nitrite Inhibition Efficiency

The inhibition efficiency of calcium nitrite was determined using electrochemical impedance spectroscopy (EIS) in a simulated marine environment.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_testing Electrochemical Measurement cluster_analysis Data Analysis prep1 Steel Specimen Preparation (API X120 or 316LN) test1 Electrochemical Impedance Spectroscopy (EIS) prep1->test1 prep2 3.5% NaCl Solution prep2->test1 prep3 Addition of Calcium Nitrite at various concentrations prep3->test1 analysis1 Determination of Charge Transfer Resistance (Rct) test1->analysis1 analysis2 Calculation of Inhibition Efficiency analysis1->analysis2

Caption: Workflow for Determining Calcium Nitrite Inhibition Efficiency.

EIS measurements were used to determine the charge transfer resistance (Rct) of the steel in the presence and absence of the inhibitor. The inhibition efficiency was then calculated based on the change in Rct.

Corrosion Inhibition Mechanism

Both this compound and calcium nitrite operate on the same fundamental principle of anodic inhibition.

G cluster_inhibitor Inhibitor Action Fe Iron (Fe) in Steel Fe2 Ferrous Ions (Fe²⁺) Fe->Fe2 Oxidation Corrosion Active Corrosion Fe2->Corrosion NO2 Nitrite Ions (NO₂⁻) from LiNO₂ or Ca(NO₂)₂ Fe2->NO2 Competitive Reaction Cl Chloride Ions (Cl⁻) Cl->Corrosion Catalyzes Fe2O3 Passive Ferric Oxide Layer (Fe₂O₃) NO2->Fe2O3 Forms Fe2O3->Fe Protects

References

Lithium Nitrite vs. Sodium Nitrite: A Comparative Analysis in Battery Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the performance, mechanisms, and experimental protocols of lithium nitrite and sodium nitrite as electrolyte additives in next-generation battery technologies.

For researchers and scientists in the field of energy storage, the quest for stable and high-performance batteries is paramount. Electrolyte additives play a crucial role in enhancing the longevity and efficiency of both lithium-ion and sodium-ion batteries. This guide provides an objective comparison of two such additives, this compound (LiNO₂) and sodium nitrite (NaNO₂), focusing on their impact on battery performance, the underlying electrochemical mechanisms, and the experimental methodologies used for their evaluation.

Performance Comparison

The primary role of nitrite additives in battery electrolytes is to facilitate the formation of a stable solid electrolyte interphase (SEI) on the anode surface. This protective layer is critical in preventing electrolyte decomposition and minimizing the loss of active ions, thereby improving the overall cycle life and efficiency of the battery.

Recent studies have highlighted the effectiveness of this compound as an additive in lithium-ion batteries, particularly those with silicon anodes, which are known for their high capacity but suffer from significant volume changes during cycling. The addition of this compound has been shown to significantly improve the cycle life of Si||NCM622 full-cells.[1] While direct experimental data on the use of sodium nitrite as a primary additive in sodium-ion batteries is not as readily available in current literature, its role is often discussed in the context of the reduction of sodium nitrate (NaNO₃), a more commonly used additive.

Below is a summary of the available quantitative data for this compound's performance as an electrolyte additive.

Performance MetricThis compound (in Li-ion Batteries with Si anode)Sodium Nitrite (in Na-ion Batteries)Reference
Cell Configuration SiNCM622
Electrolyte 1 M LiPF₆ in EC/DEC (1/2 v/v) + 0.16 wt% LiNO₂Data not available[1]
Cycling Conditions C/2 charge/discharge, 3.0-4.2 VData not available[1]
Capacity Retention Significantly improved cycle-lifeData not available[1]
Coulombic Efficiency Improved compared to baselineData not available[1]

Note: The table highlights a significant gap in the experimental literature regarding the direct use and performance of sodium nitrite as a primary electrolyte additive in sodium-ion batteries.

Electrochemical Mechanisms and Signaling Pathways

The beneficial effects of nitrite additives are primarily attributed to their electrochemical reduction at the anode surface, which contributes to the formation of a robust and ionically conductive SEI layer.

This compound: In lithium-ion batteries, particularly with silicon anodes, lithium nitrate (LiNO₃) is often used as a precursor, which undergoes a two-step reduction. The first step is the conversion of lithium nitrate to this compound (LiNO₂).[1] Subsequently, this compound is further reduced to form lithium nitride (Li₃N) and other nitrogen-containing species.[1] These components are believed to create a more stable and flexible SEI layer that can better accommodate the volume expansion of silicon anodes during lithiation. The presence of Li₃N is particularly noteworthy as it is a good lithium-ion conductor.

Sodium Nitrite: While direct experimental evidence is limited, it is hypothesized that in sodium-ion batteries, sodium nitrite would play a similar role in SEI formation. If used as an additive, or formed in-situ from sodium nitrate, NaNO₂ would be reduced at the anode surface to form sodium-containing inorganic compounds, such as sodium oxide (Na₂O) and potentially sodium nitride (Na₃N), which could contribute to a stable SEI layer. The formation of a stable SEI is crucial for preventing dendrite formation on sodium metal anodes.

SEI_Formation_Lithium cluster_electrolyte Electrolyte Phase cluster_interface Electrode-Electrolyte Interface LiNO3 Lithium Nitrate (LiNO₃) in electrolyte LiNO2 This compound (LiNO₂) in electrolyte LiNO3->LiNO2 1st Reduction SEI_layer Stable SEI Layer (containing Li₃N, Li₂O) LiNO2->SEI_layer 2nd Reduction e_minus e⁻ (from anode) e_minus->LiNO3 e_minus->LiNO2 Anode Anode Surface SEI_layer->Anode Passivates

Figure 1. Proposed reaction pathway for SEI formation with this compound.

SEI_Formation_Sodium cluster_electrolyte Electrolyte Phase cluster_interface Electrode-Electrolyte Interface NaNO2 Sodium Nitrite (NaNO₂) in electrolyte (Hypothesized) SEI_layer Stable SEI Layer (containing Na₂O, Na₃N) NaNO2->SEI_layer Reduction e_minus e⁻ (from anode) e_minus->NaNO2 Anode Anode Surface SEI_layer->Anode Passivates

Figure 2. Hypothesized reaction pathway for SEI formation with sodium nitrite.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. The following methodologies are based on established practices for evaluating electrolyte additives in lithium-ion and sodium-ion batteries.

Electrochemical Performance Evaluation of this compound

This protocol is based on the study of this compound as an additive in Si||NCM622 full-cells.[1]

  • Electrode Preparation:

    • Cathode: NCM622 active material, conductive carbon, and polyvinylidene fluoride (PVDF) binder in a weight ratio of 90:5:5 are mixed in N-methyl-2-pyrrolidone (NMP) to form a slurry. The slurry is then cast onto aluminum foil, dried, and calendared.

    • Anode: Silicon active material, conductive carbon, and a binder (e.g., carboxymethyl cellulose/styrene-butadiene rubber) are mixed in deionized water to form a slurry. The slurry is cast onto copper foil, dried, and calendared.

  • Cell Assembly:

    • CR2032 coin cells are assembled in an argon-filled glove box.

    • The cell consists of the prepared Si anode, a microporous polymer separator, and the NCM622 cathode.

    • The electrolyte is 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:2 v/v) with 0.16 wt% of this compound added.

  • Electrochemical Measurements:

    • Formation Cycles: The cells are typically cycled at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI layer.

    • Galvanostatic Cycling: The cells are then cycled at a higher C-rate (e.g., C/2) between a defined voltage window (e.g., 3.0-4.2 V).

    • Data Collection: Charge-discharge capacities, coulombic efficiency, and capacity retention are recorded for each cycle.

Experimental_Workflow_Li cluster_prep Preparation cluster_testing Electrochemical Testing slurry_prep Electrode Slurry Preparation electrode_casting Electrode Casting & Drying slurry_prep->electrode_casting cell_assembly Coin Cell Assembly electrode_casting->cell_assembly formation Formation Cycles (C/10) cell_assembly->formation cycling Galvanostatic Cycling (C/2) formation->cycling data_analysis Data Analysis cycling->data_analysis

Figure 3. Experimental workflow for evaluating this compound additive.
Proposed Experimental Protocol for Sodium Nitrite Evaluation

As direct experimental studies on sodium nitrite are lacking, a standard protocol for evaluating electrolyte additives in sodium-ion batteries is proposed below.

  • Electrode Preparation:

    • Cathode: A sodium-based cathode material (e.g., Na₃V₂(PO₄)₃) is mixed with a conductive agent and a binder in a suitable solvent to form a slurry, which is then cast on aluminum foil.

    • Anode: Hard carbon is commonly used as the anode material and is prepared into a slurry with a binder and cast on copper foil.

  • Cell Assembly:

    • CR2032 coin cells are assembled in a glove box with a sodium metal counter electrode or the prepared hard carbon anode.

    • A glass fiber separator is used.

    • The electrolyte would consist of a sodium salt (e.g., 1 M NaPF₆) in a carbonate solvent mixture (e.g., EC:PC) with a specified concentration of sodium nitrite as the additive.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): To determine the electrochemical window and the reduction/oxidation potentials of the additive.

    • Galvanostatic Cycling: To evaluate the cycling performance, including capacity, coulombic efficiency, and rate capability.

    • Electrochemical Impedance Spectroscopy (EIS): To study the interfacial resistance and the properties of the SEI layer.

Conclusion

This compound has demonstrated its potential as an effective electrolyte additive for improving the cycling stability of lithium-ion batteries with high-capacity silicon anodes. Its role in forming a robust SEI layer containing lithium nitride is a key factor in its performance. While the direct application of sodium nitrite in sodium-ion batteries is an under-researched area, the underlying principles of SEI formation suggest it could offer similar benefits. Further experimental investigation into sodium nitrite as a primary additive is warranted to fully understand its potential and to enable a direct and comprehensive comparison with its lithium counterpart. The detailed experimental protocols provided herein offer a standardized framework for such future research, which will be crucial for the continued development of next-generation energy storage technologies.

References

A Comparative Analysis of Lithium Nitrite and Lithium Nitrate on Electrochemical Performance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and professionals in battery technology, comparing the electrochemical performance of lithium nitrite (LiNO₂) and lithium nitrate (LiNO₃) as electrolyte additives. This guide provides a quantitative comparison based on experimental data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

The quest for next-generation lithium-ion batteries with higher energy density and longer cycle life has led to extensive research into electrolyte additives. Among these, nitrogen-based compounds have shown significant promise in stabilizing the solid-electrolyte interphase (SEI), particularly on high-capacity anode materials like silicon. This guide focuses on a direct comparison of two such additives: this compound (LiNO₂) and lithium nitrate (LiNO₃), summarizing key findings from recent studies.

Quantitative Performance Comparison

A recent study investigating the effects of LiNO₂ and LiNO₃ as electrolyte additives in silicon-anode-based full cells (Si||NCM622) provides valuable comparative data. The addition of both compounds to a baseline electrolyte (1 M LiPF₆ in EC/DEC) was found to significantly enhance the cycle life of the cells.

Performance MetricBaseline Electrolyte (No Additive)Electrolyte with 0.1 M LiNO₃Electrolyte with 0.1 M LiNO₂
Cycles to 80% Capacity Retention ~125 cycles~225 cycles ~225 cycles
Initial Specific Discharge Capacity ~150 mAh/g~150 mAh/g~150 mAh/g
Coulombic Efficiency (after formation) >99.5%>99.5%>99.5%

Note: The data presented is synthesized from graphical representations in the cited study and represents approximate values for comparative purposes.

The results indicate that both this compound and lithium nitrate provide a comparable and significant improvement in the cycling stability of Si||NCM622 full-cells, nearly doubling the cycle life compared to the electrolyte without additives[1][2].

Electrochemical Reduction Mechanisms

Linear scan voltammetry experiments on carbon black electrodes have elucidated the reduction pathways of these additives. Lithium nitrate undergoes a two-step reduction process.[1][2][3] The initial reduction peak is attributed to the conversion of LiNO₃ to LiNO₂.[1][2][3] A subsequent reduction peak, which is also observed for electrolytes containing only LiNO₂, is associated with the further reduction of LiNO₂. X-ray photoelectron spectroscopy suggests that this second reduction leads to the formation of Li₃N[1][2][3].

On-line electrochemical mass spectrometry (OEMS) has shown that the reduction of both LiNO₃ and LiNO₂-containing electrolytes leads to the evolution of nitrous oxide (N₂O) gas.[1][2] Importantly, the presence of either additive significantly suppresses the gassing associated with the reduction of ethylene carbonate (EC), a common solvent in lithium-ion battery electrolytes[1][2]. This suggests that both additives contribute to the formation of a more stable SEI that prevents further electrolyte decomposition.

Experimental Protocols

The following is a summary of the experimental methodology used to evaluate the electrochemical performance of LiNO₂ and LiNO₃ additives in Si||NCM622 full-cells[1]:

1. Electrolyte Preparation:

  • Baseline Electrolyte: 1 M Lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:2 v/v).

  • Additive Electrolytes: 0.1 M of either LiNO₃ or LiNO₂ was dissolved into the baseline electrolyte.

2. Electrode and Cell Preparation:

  • Anode: Silicon-based anodes with a nominal capacity of 7.5 ± 0.4 mAh cm⁻².

  • Cathode: LiNi₀.₆Co₀.₂Mn₀.₂O₂ (NCM622) cathodes with a capacity of 2.4 ± 0.1 mAh cm⁻².

  • Separator: A glass fiber separator (Whatman GD type A/E) was used.

  • Cell Assembly: Coin cells (CR2032) were assembled in an argon-filled glovebox. Each cell contained 60 μl of the respective electrolyte.

3. Electrochemical Cycling:

  • Formation Cycles: Cells were subjected to two formation cycles at a C-rate of C/10.

  • Standard Cycling: Subsequent cycling was performed at a C-rate of C/2 at 25 °C.

4. Electrochemical Analysis:

  • Linear Scan Voltammetry (LSV): Performed on carbon black working electrodes in a half-cell configuration to determine the reduction potentials of the additives.

  • On-line Electrochemical Mass Spectrometry (OEMS): Used to analyze the gaseous byproducts during the electrochemical reduction of the electrolytes.

  • X-ray Photoelectron Spectroscopy (XPS): Employed to analyze the composition of the SEI formed on the electrodes.

Visualizing the Experimental Workflow and Comparative Logic

To better understand the experimental process and the relationship between the additives, the following diagrams are provided.

G cluster_prep Preparation cluster_testing Electrochemical Testing & Analysis A Electrolyte Preparation (Baseline, +LiNO3, +LiNO2) C Coin Cell Assembly (CR2032) A->C B Electrode Preparation (Si Anode, NCM622 Cathode) B->C D Formation Cycles (C/10) C->D G Mechanism Study (LSV, OEMS, XPS) C->G E Long-Term Cycling (C/2) D->E F Performance Analysis (Capacity, Efficiency, Cycle Life) E->F F->G

Figure 1: Experimental workflow for comparing LiNO₂ and LiNO₃ additives.

G cluster_additives Additive Comparison cluster_reduction Reduction Pathway cluster_effects Performance Effects LiNO3 Lithium Nitrate (LiNO3) Reduction_LiNO3 Two-step reduction LiNO3->Reduction_LiNO3 SEI Stable SEI Formation LiNO3->SEI Gas N2O Evolution & Reduced EC Gassing LiNO3->Gas LiNO2 This compound (LiNO2) Reduction_LiNO2 One-step reduction LiNO2->Reduction_LiNO2 LiNO2->SEI LiNO2->Gas Reduction_LiNO3->LiNO2 Intermediate Li3N Formation of Li3N Reduction_LiNO3->Li3N Reduction_LiNO2->Li3N Cycle Improved Cycle Life SEI->Cycle

Figure 2: Logical relationship and effects of LiNO₂ and LiNO₃ additives.

Conclusion

Both this compound and lithium nitrate serve as effective electrolyte additives for significantly improving the cycling stability of silicon-anode-based lithium-ion batteries. The mechanism of improvement is linked to their ability to form a stable SEI on the anode surface, which suppresses the continuous decomposition of the electrolyte. Lithium nitrate initially reduces to this compound, which is then further reduced to form key SEI components like lithium nitride. While their performance enhancement in terms of cycle life is comparable, the understanding of their distinct reduction pathways provides valuable insights for the targeted design of advanced electrolyte formulations for next-generation lithium-ion batteries. Further research could explore the subtle differences in the resulting SEI composition and morphology and their long-term effects on battery performance and safety.

References

Lithium Nitrite: A Comparative Analysis of its Corrosion Inhibition Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of lithium nitrite with other common alternatives used in reinforced concrete. The information presented is supported by experimental data to aid in the selection of the most effective corrosion inhibitor for specific applications.

Executive Summary

Corrosion of steel reinforcement is a primary cause of premature deterioration in concrete structures. Corrosion inhibitors are chemical admixtures used to mitigate this issue and extend the service life of the structure. Among the various types of inhibitors, nitrite-based inhibitors, particularly this compound, have demonstrated significant efficacy. This guide delves into the performance of this compound in comparison to other inorganic inhibitors like calcium nitrite and sodium nitrite, as well as organic corrosion inhibitors. The comparison is based on key performance indicators such as corrosion rate, inhibition efficiency, and chloride threshold levels.

Performance Comparison of Corrosion Inhibitors

The selection of an appropriate corrosion inhibitor is critical for ensuring the long-term durability of reinforced concrete structures. The following tables summarize the quantitative data on the performance of this compound and its alternatives.

Table 1: Comparison of Nitrite-Based Corrosion Inhibitors

InhibitorDosage (% by weight of cement)Corrosion Rate Reduction (%)Chloride Threshold Increase (%)Reference
This compound 1.2 M solutionSignificant-[1]
Calcium Nitrite4%High22-195%[2][3]
Sodium Nitrite3%High-[2]

Note: Direct comparative studies under identical conditions are limited. The data presented is a synthesis from multiple sources and should be interpreted with caution.

Table 2: Performance of Organic vs. Inorganic Corrosion Inhibitors

Inhibitor TypeExampleTypical DosageInhibition Efficiency (%)Key FeaturesReference
Inorganic (Nitrite) This compound, Calcium Nitrite2-6% by weight of cementHighWell-established performance, acts as an anodic inhibitor.[1][2]
Organic Amines, Carboxylates0.5-2% by weight of cement15-47%Migrating properties, can be surface-applied to existing structures.[4]

Mechanism of Action: Nitrite-Based Inhibitors

Nitrite-based inhibitors, including this compound, function primarily as anodic inhibitors. They form a passive protective film on the surface of the steel reinforcement, which prevents the initiation of corrosion. The nitrite ions (NO₂⁻) compete with chloride ions (Cl⁻) at the anode, effectively inhibiting the oxidation of iron.

cluster_corrosion Corrosion Process (Without Inhibitor) cluster_inhibition Inhibition Process (With this compound) Fe Steel Rebar (Fe) Fe2 Fe²⁺ (Anode) Fe->Fe2 Oxidation e Electrons (e⁻) Fe2->e Rust Rust (Fe(OH)₂) Fe2->Rust O2 O₂ + H₂O (Cathode) e->O2 OH OH⁻ O2->OH OH->Rust LiNO2 This compound (LiNO₂) NO2 Nitrite Ions (NO₂⁻) LiNO2->NO2 Dissociation NO2->Fe2 Competitive Inhibition PassiveLayer Passive Film (γ-Fe₂O₃) NO2->PassiveLayer Reaction with Fe²⁺ Fe_protected Protected Steel Rebar PassiveLayer->Fe_protected Protection Cl Chloride Ions (Cl⁻) Cl->Fe2 Corrosion Initiation

Caption: Mechanism of nitrite-based corrosion inhibitors.

Experimental Protocols

The evaluation of corrosion inhibitor efficiency is typically conducted using standardized test methods. The American Society for Testing and Materials (ASTM) has developed several standards for this purpose.

ASTM G109: Standard Test Method for Determining the Effects of Chemical Admixtures on the Corrosion of Embedded Steel Reinforcement in Concrete Exposed to Chloride Environments

This method is a long-term test that simulates the conditions of a reinforced concrete structure exposed to chlorides.

Specimen Preparation:

  • Concrete beams are cast with embedded steel reinforcing bars (rebars).

  • The concrete mix includes the corrosion inhibitor being tested. Control specimens without any inhibitor are also prepared.

  • A dam is created on the top surface of the beam to hold a sodium chloride solution.

Test Procedure:

  • The specimens are subjected to cycles of ponding with a 3% sodium chloride solution and drying.

  • The corrosion potential and the macrocell corrosion current between the top and bottom rebars are monitored over time.

  • The test continues until significant corrosion is observed in the control specimens.

Data Analysis: The total integrated current over time is calculated to provide an indication of the amount of corrosion. The performance of the inhibitor is evaluated by comparing the time to corrosion initiation and the total corrosion of the specimens with and without the inhibitor.[5][6]

ASTM G180: Standard Test Method for Corrosion Inhibiting Admixtures for Steel in Concrete by Polarization Resistance in Cementitious Slurries

This is an accelerated electrochemical test that provides a rapid assessment of a corrosion inhibitor's performance.

Apparatus:

  • A glass cell containing a cementitious slurry with admixed chlorides and the corrosion inhibitor.

  • A working electrode (steel rebar), a counter electrode, and a reference electrode.

Test Procedure:

  • The steel rebar is immersed in the prepared slurry.

  • The open-circuit potential is monitored until it stabilizes.

  • Potentiodynamic polarization scans are performed to measure the polarization resistance (Rp) of the steel.

Data Analysis: The corrosion current density (i_corr) is calculated from the polarization resistance using the Stern-Geary equation. The inhibition efficiency is then determined by comparing the corrosion current density of the steel in the slurry with and without the inhibitor.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of corrosion inhibitors.

cluster_planning Phase 1: Planning & Preparation cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Analysis & Reporting DefineObjectives Define Objectives & Inhibitors SelectStandards Select Test Standards (ASTM G109/G180) DefineObjectives->SelectStandards MaterialPrep Prepare Materials (Cement, Aggregates, Steel, Inhibitors) SelectStandards->MaterialPrep SpecimenPrep Prepare Test Specimens MaterialPrep->SpecimenPrep G109 ASTM G109 (Long-term Test) SpecimenPrep->G109 G180 ASTM G180 (Accelerated Test) SpecimenPrep->G180 DataCollection Data Collection (Corrosion Potential, Current, Rp) G109->DataCollection G180->DataCollection DataAnalysis Analyze Data (Inhibition Efficiency, Corrosion Rate) DataCollection->DataAnalysis Comparison Compare Performance of Inhibitors DataAnalysis->Comparison Reporting Prepare Final Report & Guide Comparison->Reporting

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

This compound is an effective corrosion inhibitor for reinforced concrete.[1] When compared to other nitrite-based inhibitors like calcium nitrite and sodium nitrite, it demonstrates comparable performance in mitigating corrosion. The choice between these inorganic inhibitors may depend on factors such as cost, availability, and secondary effects on concrete properties. Organic corrosion inhibitors offer the advantage of migrating through concrete, making them suitable for surface application on existing structures. However, their inhibition efficiency can be lower than that of nitrite-based inhibitors.[4] The selection of a corrosion inhibitor should be based on a thorough evaluation of the specific project requirements, environmental conditions, and the desired service life of the structure. The standardized test methods, ASTM G109 and G180, provide a reliable framework for assessing the performance of different corrosion inhibitors.

References

A Comparative Investigation of Amino Alcohol and Lithium Nitrite Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the critical field of infrastructure durability and materials science, mitigating the corrosion of steel reinforcement in concrete is paramount. This guide provides a detailed comparative analysis of two prominent corrosion inhibitors: amino alcohol-based compounds and lithium nitrite. The performance of these inhibitors is evaluated based on electrochemical data, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Performance Data: A Quantitative Comparison

The efficacy of corrosion inhibitors is primarily determined by their ability to reduce the corrosion rate of steel in the presence of corrosive agents like chlorides. The following tables summarize the key performance indicators for an amino alcohol inhibitor (specifically, an 80% solution of dimethylethanolamine, DMEA) and a this compound inhibitor (a 25% solution of LiNO₂) under varying chloride concentrations and inhibitor-to-chloride molar ratios. The data is derived from electrochemical measurements in a simulated cement-pore solution (a saturated Ca(OH)₂ aqueous solution).[1][2][3]

The corrosion current density (Icorr) is a direct measure of the corrosion rate; lower values indicate better inhibition. The corrosion potential (Ecorr) indicates the thermodynamic tendency for corrosion.

Table 1: Inhibitor Performance at 1.2 kg/m ³ Chloride Ion Concentration [1]

Inhibitor TypeMolar Ratio (Inhibitor/Cl⁻)Corrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (μA/cm²)
None 0.0-510.32.871
This compound 0.3-438.71.135
0.6-315.60.312
1.2-289.10.189
Amino Alcohol 0.3-389.50.435
0.6-345.80.211
1.2-311.20.156

Table 2: Inhibitor Performance at 2.4 kg/m ³ Chloride Ion Concentration [1]

Inhibitor TypeMolar Ratio (Inhibitor/Cl⁻)Corrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (μA/cm²)
None 0.0-545.13.543
This compound 0.3-489.22.113
0.6-354.70.587
1.2-301.50.243
Amino Alcohol 0.3-412.30.899
0.6-378.40.354
1.2-330.10.198

Summary of Findings: The experimental results indicate that the amino alcohol inhibitor begins to exhibit significant corrosion protection at a molar ratio of approximately 0.3. In contrast, the this compound inhibitor shows strong anti-corrosion properties at a molar ratio of 0.6 and above.[1][2][3] These findings suggest that under the tested conditions, the amino alcohol inhibitor is effective at a lower concentration relative to the chloride content compared to this compound.[1]

Experimental Protocols

The data presented was obtained through established electrochemical techniques designed to accelerate and measure the corrosion of reinforcing steel.

1. Autoclave Accelerated Corrosion Test: This method is employed to simulate and accelerate the corrosion process that occurs within concrete structures over long periods.

  • Specimen Preparation: Reinforcing steel specimens are prepared and cleaned.

  • Simulated Environment: Specimens are immersed in a Ca(OH)₂-saturated aqueous solution, which simulates the alkaline environment of cement pores.[1][2][4] Chloride ions (as NaCl) are added to this solution at specified concentrations (e.g., 1.2 kg/m ³ and 2.4 kg/m ³) to induce corrosion.[1]

  • Inhibitor Addition: The amino alcohol (80% DMEA solution) and this compound (25% LiNO₂ solution) are added to the corrosive solution at various molar ratios relative to the chloride ion concentration (0.0, 0.3, 0.6, and 1.2).[1][2][4]

  • Acceleration: The entire setup is placed within an autoclave. While specific temperature and pressure settings can vary, the elevated temperature and pressure within the autoclave significantly speed up the corrosion reactions.

2. Electrochemical Measurements (Potentiodynamic Polarization): Following the accelerated corrosion testing, electrochemical measurements are performed to quantify the corrosion rate.

  • Instrumentation: A potentiostat is used in a three-electrode cell configuration. The steel specimen acts as the working electrode, with a counter electrode and a reference electrode (e.g., a copper-copper sulfate electrode - CSE) completing the circuit.[1][4]

  • Tafel Plot Analysis: The potential of the working electrode is scanned, and the resulting current is measured. This generates a potentiodynamic polarization curve, also known as a Tafel plot.[1][4] The Tafel plot is a graph of the logarithm of the corrosion current density versus the electrode potential.[5]

  • Data Extraction: By extrapolating the linear (Tafel) regions of the anodic and cathodic curves on the plot, key corrosion parameters are determined. The intersection of these extrapolated lines yields the corrosion potential (Ecorr) and the corrosion current density (Icorr).[1][5] The Icorr value is then used to calculate the corrosion rate.[6]

Visualizing Mechanisms and Workflows

Inhibition Mechanisms

The method by which each inhibitor protects the steel surface differs significantly.

Lithium_Nitrite_Mechanism Fe Steel Surface (Anode) Fe2_ion Fe²⁺ (Ferrous Ions) Fe->Fe2_ion Anodic Dissolution (Corrosion Starts) Passive_Film Stable Passive Film (γ-Fe₂O₃) Fe2_ion->Passive_Film Oxidizes to form NO2_ion NO₂⁻ (from LiNO₂) NO2_ion->Passive_Film Reacts with Fe²⁺ Passive_Film->Fe Forms on surface, preventing further corrosion

Figure 1: Inhibition Mechanism of this compound.

This compound functions as an anodic inhibitor. The nitrite ions (NO₂⁻) react with the ferrous ions (Fe²⁺) that are formed at the anode during the initial stages of corrosion. This reaction leads to the formation of a stable, passive iron oxide (γ-Fe₂O₃) layer on the steel surface, which prevents further dissolution of the metal.[1]

Amino_Alcohol_Mechanism Steel Steel Surface DMEA Amino Alcohol (DMEA) Molecules Adsorbed_Layer Adsorbed Protective Film DMEA->Adsorbed_Layer Adsorbs onto surface Adsorbed_Layer->Steel Forms on Corrosive_Ions Cl⁻, O₂ Corrosive_Ions->Steel Access Blocked

Figure 2: Inhibition Mechanism of Amino Alcohol (DMEA).

Amino alcohols like DMEA function primarily through adsorption. The molecules, containing both amino (N) and hydroxyl (O) groups, have a strong affinity for the metal surface. They form a thin, protective film that physically blocks the active sites where corrosion would otherwise occur.[7][8][9] This film acts as a barrier, limiting the access of corrosive species such as chloride ions and oxygen to the steel.[9]

Experimental Workflow

The logical flow of the comparative investigation follows a structured path from preparation to analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_test Phase 2: Accelerated Testing cluster_analysis Phase 3: Analysis cluster_comp Phase 4: Comparison A1 Prepare Steel Samples A3 Add Inhibitors at Specified Molar Ratios A1->A3 A2 Prepare Simulated Pore Solution (Ca(OH)₂ + NaCl) A2->A3 B1 Immerse Samples in Inhibitor Solutions A3->B1 B2 Conduct Autoclave Accelerated Corrosion Test B1->B2 C1 Perform Potentiodynamic Polarization Scans B2->C1 C2 Generate Tafel Plots C1->C2 C3 Calculate Ecorr and Icorr C2->C3 D1 Compare Icorr Values to Determine Inhibitor Efficacy C3->D1

Figure 3: Workflow for Comparative Inhibitor Evaluation.

References

A Comparative Analysis of Commercially Available Lithium Nitrite Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available lithium nitrite, a crucial reagent in various research and development applications. The quality of this compound can significantly impact experimental outcomes, making a thorough understanding of its purity essential. This document outlines key analytical methods for purity assessment, presents a comparative analysis of hypothetical commercial grades, and provides detailed experimental protocols.

Comparative Purity of Commercial this compound Grades

While direct, publicly available comparative studies on the purity of this compound from various manufacturers are limited, this guide presents a representative comparison based on typical purity grades available in the market (e.g., 98% and 99%). The following tables summarize the expected purity and impurity profiles for different hypothetical grades of this compound. These values are illustrative and actual impurity levels should be confirmed with the supplier's Certificate of Analysis (CoA).

Table 1: Hypothetical Purity and Major Impurity Profile of Commercial this compound Grades

ParameterSupplier A (High Purity)Supplier B (Standard Purity)Supplier C (Technical Grade)
Assay (this compound, %) ≥ 99.5≥ 99.0≥ 98.0
Lithium Nitrate (NO₃⁻, ppm) ≤ 500≤ 1000≤ 2000
Lithium Carbonate (CO₃²⁻, ppm) ≤ 200≤ 500≤ 1000
Chloride (Cl⁻, ppm) ≤ 100≤ 200≤ 500
Sulfate (SO₄²⁻, ppm) ≤ 100≤ 200≤ 500
Water (H₂O, %) ≤ 0.1≤ 0.5≤ 1.0

Table 2: Hypothetical Trace Metal Impurity Profile of Commercial this compound Grades (ppm)

ImpuritySupplier A (High Purity)Supplier B (Standard Purity)Supplier C (Technical Grade)
Sodium (Na) ≤ 50≤ 100≤ 200
Potassium (K) ≤ 50≤ 100≤ 200
Calcium (Ca) ≤ 20≤ 50≤ 100
Iron (Fe) ≤ 10≤ 20≤ 50
Lead (Pb) ≤ 5≤ 10≤ 20
Heavy Metals (as Pb) ≤ 10≤ 20≤ 50

Experimental Protocols for Purity Analysis

Accurate determination of this compound purity and its impurities is critical. The following are standard analytical methods that can be employed.

Assay of this compound by Redox Titration

This method determines the percentage of this compound by titrating it with a standard solution of potassium permanganate.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 100 mL of deionized water.

  • Acidification: To the sample solution, slowly add 20 mL of 0.5 M sulfuric acid.

  • Titration: Titrate the acidified solution with a standardized 0.1 N potassium permanganate solution. The endpoint is indicated by the persistence of a faint pink color for at least 30 seconds.

  • Calculation: The percentage of this compound is calculated based on the volume of potassium permanganate solution consumed.

experimental_workflow_titration cluster_prep Sample Preparation cluster_analysis Titration cluster_result Result weigh Weigh Sample dissolve Dissolve in DI Water weigh->dissolve acidify Acidify with H₂SO₄ dissolve->acidify titrate Titrate with KMnO₄ acidify->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate experimental_workflow_ic cluster_prep Preparation cluster_analysis IC Analysis cluster_result Data Analysis prep_standards Prepare Standards prep_sample Prepare Sample inject Inject into IC System prep_sample->inject separate Anion Separation inject->separate detect Conductivity Detection separate->detect quantify Quantify Impurities detect->quantify experimental_workflow_spectrophotometry cluster_prep Preparation cluster_analysis Colorimetric Reaction & Measurement cluster_result Quantification prep_reagent Prepare Griess Reagent prep_standards Prepare Nitrite Standards react React with Griess Reagent prep_standards->react prep_sample Prepare Sample Solution prep_sample->react measure Measure Absorbance at 540 nm react->measure std_curve Generate Standard Curve measure->std_curve calculate Calculate Nitrite Concentration measure->calculate std_curve->calculate logical_relationship_selection application Application Requirement purity_spec Purity Specification application->purity_spec impurity_profile Impurity Profile Analysis purity_spec->impurity_profile method_validation Analytical Method Validation impurity_profile->method_validation selection Supplier Selection method_validation->selection supplier_a Supplier A (High Purity) supplier_b Supplier B (Standard Purity) supplier_c Supplier C (Technical Grade) selection->supplier_a Sensitive Applications selection->supplier_b General R&D selection->supplier_c Non-critical Applications

A Comparative Analysis of the Thermal Stability of Alkali Metal Nitrites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the thermal decomposition characteristics of alkali metal nitrites, providing essential data for researchers and professionals in chemistry and drug development.

The thermal stability of alkali metal nitrites—a critical parameter in various chemical processes, including organic synthesis and the manufacturing of heat transfer fluids—exhibits a distinct trend down the group. This guide provides a comparative analysis of the thermal decomposition of lithium nitrite (LiNO₂), sodium nitrite (NaNO₂), potassium nitrite (KNO₂), rubidium nitrite (RbNO₂), and cesium nitrite (CsNO₂), supported by available experimental data.

Trend in Thermal Stability

Generally, the thermal stability of alkali metal nitrites increases as you move down the group from lithium to cesium. This trend is attributed to the decreasing polarizing power of the alkali metal cation. The small lithium ion (Li⁺) has a high charge density, which distorts the electron cloud of the nitrite anion (NO₂⁻), weakening the N-O bonds and thus lowering its decomposition temperature. As the ionic radius of the cation increases down the group (Na⁺ < K⁺ < Rb⁺ < Cs⁺), its polarizing effect on the nitrite anion diminishes, leading to greater thermal stability.

Quantitative Analysis of Thermal Decomposition

The following table summarizes the available data on the decomposition temperatures and products of alkali metal nitrites. It is important to note that the reported values can vary depending on the experimental conditions, such as heating rate and atmosphere.

Alkali Metal NitriteFormulaMelting Point (°C)Decomposition Onset/Range (°C)Decomposition Products
This compoundLiNO₂220>160 (dehydration), with decomposition at higher temperaturesLi₂O, NO, NO₂
Sodium NitriteNaNO₂271>320Na₂O, NO, NO₂
Potassium NitriteKNO₂441~350K₂O, N₂, O₂ (also reported: KNO₃, NO, NO₂)
Rubidium NitriteRbNO₂->450Rb₂O, NO, NO₂ (inferred)
Cesium NitriteCsNO₂-Data not readily available for the pure compoundCs₂O, NO, NO₂ (inferred)

Experimental Protocols

The thermal stability of alkali metal nitrites is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A typical TGA experiment to determine the thermal stability of an alkali metal nitrite would involve:

  • Placing a precisely weighed sample (typically 5-10 mg) of the nitrite salt in a crucible (e.g., alumina or platinum).

  • Heating the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Purging the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate to remove any gaseous decomposition products.

  • Recording the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. A typical DSC experiment would involve:

  • Placing a small, accurately weighed sample of the nitrite salt in a sealed pan (e.g., aluminum or gold-plated stainless steel).

  • Placing an empty, sealed pan as a reference.

  • Heating both the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Recording the heat flow to the sample relative to the reference. Endothermic or exothermic peaks on the DSC curve can indicate phase transitions (like melting) and decomposition events. The onset temperature of the decomposition peak provides information on thermal stability.

Decomposition Pathways

The general trend for the thermal decomposition of alkali metal nitrites involves the formation of the corresponding metal oxide, nitric oxide (NO), and nitrogen dioxide (NO₂).

G cluster_Li This compound Decomposition cluster_Na_K_Rb_Cs General Decomposition for Na, K, Rb, Cs Nitrites LiNO2 2LiNO₂ Li2O Li₂O LiNO2->Li2O NO_NO2 NO + NO₂ LiNO2->NO_NO2 MNO2 2MNO₂ (M = Na, K, Rb, Cs) M2O M₂O MNO2->M2O NO_NO2_2 NO + NO₂ MNO2->NO_NO2_2

Caption: General decomposition pathways for alkali metal nitrites.

It is worth noting that for potassium nitrite, other decomposition products such as potassium nitrate (KNO₃), nitrogen (N₂), and oxygen (O₂) have also been reported, suggesting a more complex decomposition mechanism that may be dependent on the specific experimental conditions.

Logical Relationship of Thermal Stability

The thermal stability of the alkali metal nitrites is inversely proportional to the polarizing power of the cation, which in turn is related to its charge density (charge-to-radius ratio).

G cluster_stability Factors Influencing Thermal Stability CationSize Ionic Radius of Cation (Li⁺ < Na⁺ < K⁺ < Rb⁺ < Cs⁺) ChargeDensity Charge Density of Cation (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺) CationSize->ChargeDensity inversely proportional PolarizingPower Polarizing Power of Cation (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺) ChargeDensity->PolarizingPower directly proportional ThermalStability Thermal Stability of Nitrite (LiNO₂ < NaNO₂ < KNO₂ < RbNO₂ < CsNO₂) PolarizingPower->ThermalStability inversely proportional

Caption: Relationship between cation properties and thermal stability.

A Comparative Guide to the Validation of Analytical Methods for Quantifying Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of lithium nitrite, targeting researchers, scientists, and professionals in drug development. The focus is on providing objective performance comparisons supported by experimental data to aid in the selection of the most appropriate analytical technique. This compound (LiNO2) quantification can be approached by analyzing its constituent ions: the lithium cation (Li+) and the nitrite anion (NO2-).

Part 1: Quantification of the Nitrite Anion (NO2-)

The determination of the nitrite ion is a common analytical challenge, with several well-established methods available. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Comparison of Analytical Methods for Nitrite Quantification
ParameterUV-Vis Spectrophotometry (Griess Assay)High-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)
Principle Diazotization-coupling reaction (Griess reaction) forming a colored azo dye, measured by absorbance.[1][2]Separation based on partitioning between a stationary and mobile phase, often with pre-column derivatization to form a chromophore for UV-Vis detection.[3][4][5]Separation of anions on an ion-exchange column followed by detection, typically by conductivity.[6]
Linearity Range 0.02 - 15.00 mg/L[1]0.1 - 50 µM[3]Varies, typically in the low mg/L to µg/L range.
Limit of Detection (LOD) 4.3 x 10⁻³ mg/L[1]~67 nM (for derivatized nitrite)[3]Sub-ppm levels are achievable.
Limit of Quantification (LOQ) 0.062 mg/L[2]66.7 nM[3]Varies with instrumentation and column.
Advantages Simple, rapid, cost-effective, and suitable for high-throughput screening.[7]High sensitivity and specificity, can separate nitrite from other interfering ions.[4]Can simultaneously analyze multiple anions in a single run.[6]
Disadvantages Susceptible to interference from colored compounds or substances that react with the Griess reagent.Requires derivatization step, which can add complexity and time.[3]High concentrations of other ions (e.g., chloride) can interfere with separation and detection.[8]
Experimental Protocol: UV-Vis Spectrophotometric Determination of Nitrite

This protocol is based on the widely used Griess-Ilosvay reaction.[2]

1. Reagent Preparation:

  • Griess-Ilosvay Reagent: Prepare by mixing solutions of sulfanilic acid and 1-naphthylamine in an acidic medium. The exact concentrations may vary depending on the specific published method.[2]

  • Nitrite Standard Stock Solution: A stock solution of sodium nitrite (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of dried NaNO2 in deionized water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 1.0 mg/L).

2. Sample Preparation:

  • Filter aqueous samples to remove any particulate matter.

  • If the sample is expected to have a high nitrite concentration, perform an appropriate dilution with deionized water to bring it within the linear range of the assay.

3. Measurement Procedure:

  • To a specific volume of the standard or sample (e.g., 10 mL), add a defined volume of the Griess-Ilosvay reagent (e.g., 1 mL).[2]

  • Allow the color to develop for a specified time (e.g., 20-30 minutes) at room temperature, protected from light.[2]

  • Measure the absorbance of the resulting reddish-purple azo dye at the wavelength of maximum absorbance (typically around 520-540 nm) using a UV-Vis spectrophotometer.[2][9]

  • Use a reagent blank (deionized water + Griess reagent) to zero the spectrophotometer.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of nitrite in the sample by interpolating its absorbance value on the calibration curve.

Workflow for Spectrophotometric Nitrite Analysis

G prep Sample/Standard Preparation reagent Add Griess Reagent prep->reagent develop Color Development (Incubation) reagent->develop measure Measure Absorbance (UV-Vis Spec) develop->measure plot Plot Calibration Curve measure->plot Standards quantify Quantify Sample Nitrite measure->quantify Sample plot->quantify

Caption: Workflow for Nitrite Quantification by UV-Vis Spectrophotometry.

Part 2: Quantification of the Lithium Cation (Li+)

The analysis of the lithium cation is typically performed using atomic spectroscopy techniques, which are highly sensitive and specific for elemental analysis.

Comparison of Analytical Methods for Lithium Quantification
ParameterInductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)Atomic Absorption Spectroscopy (AAS)Flame Photometry
Principle Atoms are excited in a high-temperature plasma and emit light at characteristic wavelengths.[10]Ions are generated in a plasma, separated by their mass-to-charge ratio, and detected.[10]Measures the absorption of light by free atoms in the gaseous state.[11][12]Measures the intensity of light emitted when a sample is introduced into a flame.[13]
Sensitivity Good (ppb range).Excellent (ppt range), more sensitive than ICP-OES.[10]Good (ppm to high ppb range).Moderate (ppm range).[13]
Throughput High; capable of simultaneous multi-element analysis.[10]High; capable of simultaneous multi-element analysis.[10]Lower; typically analyzes one element at a time (flame AAS).Lower; typically analyzes one element at a time.
Cost Moderate to high instrument and operational cost.High instrument and operational cost.[10]Lower instrument cost compared to ICP techniques.Relatively low cost.[13]
Interferences Spectral interferences can occur but are often correctable.Isobaric (same mass) interferences can be an issue but can be resolved with collision/reaction cells.Chemical and ionization interferences can occur.Susceptible to matrix effects and interferences from other alkali metals.
Experimental Protocol: Quantification of Lithium by ICP-OES

This protocol outlines the general steps for analyzing lithium in a sample using ICP-OES.

1. Reagent Preparation:

  • Lithium Standard Stock Solution: A certified stock solution of lithium (e.g., 1000 ppm) is typically purchased.

  • Working Standards: A series of working standards is prepared by diluting the stock solution with a suitable matrix blank (e.g., 2% nitric acid) to create a calibration curve.

  • Matrix Blank: A solution of dilute, high-purity acid (typically nitric acid) in deionized water, matching the acid concentration of the prepared samples.

2. Sample Preparation (Acid Digestion):

  • Accurately weigh a portion of the this compound sample.

  • Place the sample in a digestion vessel.

  • Add a mixture of high-purity acids (e.g., nitric acid). The goal is to dissolve the sample and break down the matrix to liberate the lithium ions.[10]

  • Heat the vessel according to a validated temperature program (e.g., using a hot block or microwave digestion system) until the sample is completely dissolved and the solution is clear.

  • Allow the solution to cool, then quantitatively transfer it to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should match the standards.[10]

3. Instrumental Analysis:

  • Set up and optimize the ICP-OES instrument according to the manufacturer's instructions. This includes plasma ignition, nebulizer gas flow, and detector settings.

  • Select the appropriate analytical wavelength for lithium (e.g., 670.784 nm).

  • Aspirate the blank, standards, and samples into the plasma.

  • The instrument measures the emission intensity at the selected wavelength for each solution.

4. Data Analysis:

  • Generate a calibration curve by plotting the emission intensity of the standards against their concentrations.

  • The concentration of lithium in the prepared sample solution is determined from the calibration curve.

  • Calculate the final concentration of lithium in the original solid sample by accounting for the initial sample weight and the dilution factor.

Workflow for ICP-OES Lithium Analysis

G weigh Weigh Sample digest Acid Digestion weigh->digest dilute Dilute to Known Volume digest->dilute instrument Analyze via ICP-OES dilute->instrument calibrate Generate Calibration Curve instrument->calibrate Standards calculate Calculate Li+ Concentration instrument->calculate Sample calibrate->calculate

Caption: Workflow for Lithium Quantification by ICP-OES.

Conclusion

The validation and selection of an analytical method for this compound quantification require careful consideration of the analytical goals. For the nitrite anion, UV-Vis spectrophotometry offers a simple and rapid approach suitable for routine analysis, while chromatographic methods provide higher specificity and sensitivity. For the lithium cation, ICP-based methods are the industry standard due to their high sensitivity and multi-element capabilities, with ICP-MS being the preferred choice for trace-level quantification. The detailed protocols and comparative data in this guide serve as a starting point for developing and validating a method tailored to specific research or quality control needs, in accordance with regulatory guidelines such as ICH Q2(R1).[14][15][16]

References

A Comparative Guide to Anodic Corrosion Inhibitors: The Efficacy of Lithium Nitrite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in material science and infrastructure development, understanding the nuances of corrosion inhibition is paramount to ensuring the longevity and safety of reinforced concrete structures. This guide provides an objective comparison of the efficacy of lithium nitrite against other common anodic corrosion inhibitors, supported by experimental data and detailed methodologies.

Anodic corrosion inhibitors function by forming a passive film on the surface of the steel reinforcement, thereby impeding the anodic process of metal dissolution.[1] Nitrite-based inhibitors, including this compound, are among the most effective in this category.[2] They work by oxidizing ferrous ions (Fe²⁺) to form a stable, protective ferric oxide (Fe₂O₃) layer.[2] This guide delves into the comparative performance of this compound, examining its efficacy relative to other anodic inhibitors such as calcium nitrite, sodium nitrite, calcium nitrate, and amino alcohols.

Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound and other anodic corrosion inhibitors based on electrochemical measurements. These parameters are critical in assessing the effectiveness of an inhibitor in mitigating corrosion.

Table 1: Comparison of this compound and Amino Alcohol Inhibitor in Simulated Concrete Pore Solution with 1.2 kg/m ³ Chloride [2]

InhibitorMolar Ratio ([Inhibitor]/[Cl⁻])Corrosion Potential (Ecorr) (mV vs. CSE)Corrosion Current Density (Icorr) (μA/cm²)
No Inhibitor0.0-525.45.34
This compound0.3-489.23.11
0.6-354.10.42
1.2-289.50.15
Amino Alcohol0.3-412.70.89
0.6-321.50.21
1.2-256.30.08

CSE: Copper-Copper Sulfate Electrode

Table 2: Comparison of Nitrite and Nitrate-Based Inhibitors

InhibitorDosage (% by weight of cement)Chloride Threshold (% by weight of cement)Corrosion Rate Reduction (%)Reference
Control (No Inhibitor)00.18 - 0.33-[3][4]
Calcium Nitrite2-60.22 - 1.95>90[3][4]
This compound-Effective at [NO₂⁻]/[Cl⁻] ≥ 0.6-[2][5]
Sodium Nitrite2-High[6]
Calcium Nitrate3-4-Effective[7]

Data for this compound, Sodium Nitrite, and Calcium Nitrate in this table is qualitative due to a lack of directly comparable quantitative studies in the search results. Further research is recommended for a precise quantitative comparison.

Mechanism of Anodic Corrosion Inhibition

Anodic inhibitors, particularly nitrite-based compounds, function by interacting with the steel surface at the anode of the corrosion cell. The nitrite ions (NO₂⁻) compete with aggressive chloride ions (Cl⁻) to react with ferrous ions (Fe²⁺) that are formed during the initial stages of corrosion. The nitrite ions oxidize the ferrous ions to form a stable and insoluble ferric oxide (γ-Fe₂O₃) passive layer. This layer acts as a barrier, preventing further dissolution of iron and thereby inhibiting the corrosion process.

Anodic_Inhibition_Mechanism cluster_steel Steel Rebar Surface cluster_concrete Concrete Pore Solution cluster_passivation Passivation Process Fe Iron (Fe) Fe2 Ferrous Ions (Fe²⁺) Fe->Fe2 Anodic Dissolution (Corrosion Initiation) Fe2O3 Ferric Oxide (γ-Fe₂O₃) Passive Layer Fe2->Fe2O3 Oxidation by NO₂⁻ Cl Chloride Ions (Cl⁻) Cl->Fe2 Forms Soluble Iron Chlorides NO2 Nitrite Ions (NO₂⁻) NO2->Fe2 Competes with Cl⁻ Fe2O3->Fe Protects Steel

Anodic corrosion inhibition by nitrite. (Max Width: 760px)

Experimental Protocols

The data presented in this guide is derived from established electrochemical and accelerated corrosion testing methodologies. The following sections provide an overview of the key experimental protocols used in the cited studies.

Accelerated Corrosion Test (ASTM G109)

This method is designed to accelerate the corrosion of steel in concrete to evaluate the effectiveness of corrosion-inhibiting admixtures.

Experimental Workflow:

ASTM_G109_Workflow start Start specimen_prep Prepare Reinforced Concrete Specimens (with and without inhibitor) start->specimen_prep curing Cure Specimens specimen_prep->curing ponding Cyclic Ponding with NaCl Solution (e.g., 2 weeks wet, 2 weeks dry) curing->ponding measurement Measure Macrocell Current and Half-Cell Potential Periodically ponding->measurement measurement->ponding Repeat Cycles analysis Analyze Data: - Time to corrosion initiation - Total corrosion (integrated current) measurement->analysis end End analysis->end

ASTM G109 experimental workflow. (Max Width: 760px)

Methodology:

  • Specimen Preparation: Concrete beams are cast with two layers of reinforcing steel. The top bar is made anodic, while the bottom bars act as the cathode. The concrete mix includes the corrosion inhibitor being tested.

  • Curing: The specimens are cured for a specified period, typically 28 days, to allow the concrete to gain strength.

  • Cyclic Ponding: A dam is created on the top surface of the beam, which is subjected to cycles of ponding with a sodium chloride solution (e.g., 3% NaCl) and drying. This accelerates the ingress of chloride ions to the top rebar.

  • Measurements: The macrocell corrosion current flowing between the top and bottom rebars is measured periodically. The half-cell potential of the top rebar is also monitored.

  • Data Analysis: The time to the initiation of corrosion and the total integrated current over time are used to evaluate the inhibitor's performance.

Electrochemical Measurements

Electrochemical techniques provide quantitative data on the corrosion process.

  • Half-Cell Potential (ASTM C876): This non-destructive test measures the potential difference between the reinforcing steel and a reference electrode placed on the concrete surface. More negative potentials generally indicate a higher probability of active corrosion.

  • Linear Polarization Resistance (LPR) (ASTM G59): LPR is used to determine the polarization resistance (Rp) of the steel, which is inversely proportional to the corrosion current density (Icorr). A small potential is applied to the rebar, and the resulting current is measured. The slope of the potential-current curve gives the polarization resistance.

  • Tafel Plots: This technique involves polarizing the steel reinforcement to potentials significantly different from its corrosion potential and measuring the resulting current. The relationship between the logarithm of the current density and the potential is plotted. Extrapolation of the linear portions of the plot to the corrosion potential provides the corrosion current density (Icorr), which is directly related to the corrosion rate.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. A small amplitude AC potential signal is applied to the rebar over a range of frequencies, and the impedance of the system is measured. The data is often modeled with an equivalent electrical circuit to determine parameters such as solution resistance, charge transfer resistance (related to corrosion rate), and double-layer capacitance (related to the steel-concrete interface).[9]

Conclusion

The available data indicates that this compound is an effective anodic corrosion inhibitor, demonstrating a significant reduction in corrosion rate with increasing concentration in chloride-contaminated environments.[2] Comparative studies suggest that while other inhibitors, such as amino alcohols, may show slightly better performance at the same molar ratio, this compound provides substantial protection at effective dosages.[2] The choice of an appropriate corrosion inhibitor depends on various factors, including the specific exposure conditions, desired service life, and economic considerations. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these critical materials for enhancing the durability of concrete structures.

References

Benchmarking Lithium Nitrite's Performance in Diverse Battery Chemistries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development venturing into advanced battery technologies, the quest for stable and high-performance electrolytes is paramount. This guide provides a comprehensive comparison of lithium nitrite (LiNO₂), often in the context of its widely studied precursor lithium nitrate (LiNO₃), against other alternatives in various battery chemistries. By examining key performance metrics, detailing experimental protocols, and visualizing the underlying chemical mechanisms, this document serves as a critical resource for evaluating the potential of nitrite-based additives in next-generation energy storage.

The performance of lithium-ion batteries, and emerging technologies like lithium-sulfur and lithium-metal batteries, is intrinsically linked to the composition of the electrolyte. Additives play a crucial role in stabilizing the electrode-electrolyte interface, suppressing detrimental side reactions, and ultimately extending the cycle life and improving the safety of the battery. While lithium nitrate (LiNO₃) has been extensively investigated as a key additive, its reduction product, this compound (LiNO₂), is also understood to be a critical component in the formation of a robust solid electrolyte interphase (SEI). This guide will delve into the performance implications of these nitrogen-based additives.

Performance Comparison in Lithium-Sulfur (Li-S) Batteries

Lithium-sulfur batteries promise significantly higher theoretical energy density compared to conventional lithium-ion batteries. However, they suffer from issues like the polysulfide shuttle effect, which leads to rapid capacity fading. Electrolyte additives are crucial to mitigate this problem.

Table 1: Performance Comparison of Electrolyte Additives in Li-S Batteries

AdditiveSpecific Capacity (mAh/g)Coulombic Efficiency (%)Cycle Life (cycles @ % capacity retention)Rate Capability
Baseline (No Additive) ~800-1000 (initial)< 90< 100 cycles @ 60%Poor
Lithium Nitrate (LiNO₃) > 1200 (initial)[1]> 98[1]> 500 cycles @ 70%Improved
Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) + LiNO₃ ~1100 (initial)~99> 400 cycles @ 80%Good

Note: Data is compiled from various sources and represents typical performance ranges. Actual performance can vary based on specific cell design and testing conditions.

Performance Comparison in Lithium-Metal (Li-Metal) Batteries

The use of lithium metal as the anode offers the potential for the highest energy density. However, the growth of lithium dendrites during cycling poses significant safety risks and leads to low coulombic efficiency. Additives are essential for promoting uniform lithium deposition and forming a stable SEI.

Table 2: Performance Comparison of Electrolyte Additives in Li-Metal Batteries

AdditiveCoulombic Efficiency (%)Cycle Life (cycles)Dendrite Suppression
Baseline (Carbonate Electrolyte) < 95< 100Poor
Lithium Nitrate (LiNO₃) in Ether Electrolyte > 99[2]> 750 (stable cycling)[2]Effective
LiNO₃ + Polysulfides HighEnhancedSynergistic improvement
Fluoroethylene Carbonate (FEC) ~98~200-300Moderate

Performance in High-Voltage Lithium-Ion Batteries

In high-voltage lithium-ion batteries, particularly those with nickel-rich cathodes (e.g., NCM, NCA), electrolyte stability at high potentials is a major challenge. Additives are used to form a protective cathode-electrolyte interphase (CEI). While less common, the role of nitrate additives in these systems is an emerging area of interest.

Table 3: Performance of Additives in High-Voltage Li-ion Batteries

AdditiveCapacity Retention (%)Voltage StabilityGas Generation
Baseline (LiPF₆ in carbonate solvent) < 80 after 200 cyclesProne to decomposition > 4.2VSignificant
Vinylene Carbonate (VC) > 85 after 200 cyclesImprovedReduced
Lithium Nitrate (LiNO₃) (in specific formulations) ImprovedCan enhance stabilityCan influence gas evolution[3][4]

The Role of this compound in the Solid Electrolyte Interphase (SEI)

The performance benefits of lithium nitrate are largely attributed to its ability to form a stable SEI on the lithium metal anode. A key aspect of this process is the in-situ formation of this compound. The reduction of nitrate ions (NO₃⁻) on the lithium surface proceeds in steps, with nitrite (NO₂⁻) being a crucial intermediate. This ultimately leads to the formation of a robust, inorganic-rich SEI layer containing species like Li₃N and Li₂O.[5][6] This SEI layer is more effective at suppressing dendrite growth and preventing parasitic reactions with the electrolyte compared to the organic-rich SEI formed in the absence of nitrate additives.

Experimental Protocols

The following outlines a general methodology for evaluating the performance of electrolyte additives like this compound in battery test cells.

1. Materials and Electrode Preparation:

  • Cathode: For Li-S batteries, a sulfur-carbon composite is typically used. For Li-metal and Li-ion batteries, commercially available cathodes like LiFePO₄, NCM, or NCA are common. The active material is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) to form a slurry, which is then cast onto an aluminum foil current collector.

  • Anode: For Li-S and Li-ion full cells, lithium metal foil or graphite-coated copper foil is used, respectively.

  • Electrolyte: The base electrolyte typically consists of a lithium salt (e.g., LiPF₆, LiTFSI) dissolved in a mixture of organic carbonate or ether solvents. The additive (e.g., LiNO₃) is then dissolved into the base electrolyte at a specific concentration.

2. Cell Assembly:

  • Coin cells (e.g., CR2032) are commonly used for initial screening.

  • Assembly is performed in an argon-filled glovebox to prevent moisture and air contamination.

  • A separator (e.g., polypropylene) is placed between the cathode and anode and wetted with the prepared electrolyte.

3. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Used to study the electrochemical reduction and oxidation processes of the electrolyte and additives.

  • Galvanostatic Cycling: The cells are charged and discharged at constant currents between defined voltage limits to determine specific capacity, coulombic efficiency, and cycle life.

  • Rate Capability Test: The cell is cycled at various C-rates (a measure of the rate at which a battery is discharged relative to its maximum capacity) to evaluate its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS): Used to analyze the impedance of the cell, providing insights into the properties of the SEI and charge transfer kinetics.

Visualizing the Mechanism: The Role of Nitrate Additives

The diagrams below illustrate the proposed mechanism of SEI formation involving nitrate and nitrite species on a lithium metal anode and a typical experimental workflow for battery testing.

SEI_Formation cluster_electrolyte Electrolyte cluster_anode Lithium Metal Anode cluster_sei SEI Formation Li_ion Li⁺ Li_metal Li Metal Li_ion->Li_metal Plating NO3_ion NO₃⁻ Reduction1 Initial Reduction NO3_ion->Reduction1 Li_metal->Reduction1 Reduction2 Further Reduction Li_metal->Reduction2 LiNO2 LiNO₂ Reduction1->LiNO2 Forms LiNO2->Reduction2 SEI_products SEI Components (Li₃N, Li₂O) Reduction2->SEI_products Forms Experimental_Workflow A Electrode & Electrolyte Preparation B Coin Cell Assembly (Glovebox) A->B C Electrochemical Testing B->C D Data Analysis C->D E Post-mortem Analysis (SEM, XPS, etc.) C->E CV Cyclic Voltammetry Cycling Galvanostatic Cycling EIS Impedance Spectroscopy D->E

References

Safety Operating Guide

Proper Disposal of Lithium Nitrite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of lithium nitrite, ensuring compliance with safety protocols and regulatory requirements. The following procedural guidance is designed to address specific operational questions and establish a foundation of trust in laboratory safety and chemical handling practices.

I. Immediate Safety and Hazard Information

This compound (CAS RN: 13568-33-7) is an inorganic compound that should be handled with care in a laboratory setting. Based on available data, it is classified as an oxidizing solid. Oxidizing materials can intensify fires and cause or contribute to the combustion of other materials. Due to a lack of extensive publicly available data, its toxicological properties are not fully characterized, but it is prudent to handle it with the same precautions as other soluble nitrite salts, which can be toxic if ingested.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Handling: Avoid creating dust. Use appropriate tools for handling solid this compound.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValue/Information
CAS Number 13568-33-7[1][2][3][4]
Molecular Formula LiNO₂[1]
Molecular Weight 52.95 g/mol [1]
Physical State White crystalline solid[4]
Known Hazards Oxidizing solid[5]
Incompatible Materials Strong reducing agents, strong acids, powdered metals, and combustible materials.
Waste Disposal Must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][7][8][9]
Spill Cleanup Use absorbent, non-combustible materials. Do not use water for cleanup of large spills of the solid, as it is soluble and can spread contamination.[6][7][10]

III. Experimental Protocol: Neutralization and Preparation for Disposal of a this compound Solution

This protocol details a hypothetical experiment involving the use of a this compound solution and the subsequent steps for its neutralization and preparation for disposal.

Objective: To neutralize a dilute aqueous solution of this compound for safe disposal.

Materials:

  • Dilute this compound solution (e.g., 0.1 M)

  • Sodium hypochlorite solution (bleach) or hydrogen peroxide (3%)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Appropriate chemical waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE. Perform the procedure in a chemical fume hood.

  • Dilution: If the this compound solution is concentrated, dilute it with water to a concentration of less than 1% before proceeding.

  • Oxidation/Neutralization:

    • Place the beaker containing the dilute this compound solution on a stir plate and begin gentle stirring.

    • Slowly add a mild oxidizing agent, such as sodium hypochlorite solution or 3% hydrogen peroxide, to the stirring solution. This will oxidize the nitrite ions to the less toxic nitrate ions.

    • Monitor the reaction. If any gas is evolved or the temperature increases significantly, slow the rate of addition.

  • pH Adjustment:

    • After the addition of the oxidizing agent is complete, check the pH of the solution.

    • If necessary, neutralize the solution to a pH between 6 and 8 by adding a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Waste Collection:

    • Once the solution is neutralized, transfer it to a properly labeled hazardous waste container.

    • The label should include the chemical name ("Neutralized Lithium Nitrate Solution"), the date, and the primary hazard (e.g., "Aqueous Waste").

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a certified hazardous waste management company.

IV. Diagrams

The following diagrams illustrate key workflows and logical relationships in the handling and disposal of this compound.

LithiumNitriteDisposalWorkflow cluster_prep Preparation & Identification cluster_solid Solid Waste cluster_aqueous Aqueous Waste cluster_final Final Disposal start Start: this compound Waste identify Identify Waste Stream (Solid vs. Aqueous) start->identify ppe Don Appropriate PPE identify->ppe collect_solid Collect in a Labeled Container identify->collect_solid Solid neutralize Neutralize/Oxidize (see protocol) identify->neutralize Aqueous ppe->identify seal_solid Seal and Store in Designated Area collect_solid->seal_solid contact_disposal Contact Certified Waste Disposal seal_solid->contact_disposal collect_aq Collect in a Labeled Aqueous Waste Container neutralize->collect_aq collect_aq->contact_disposal manifest Complete Waste Manifest contact_disposal->manifest end End: Proper Disposal manifest->end

Caption: this compound Disposal Workflow

ExperimentalWorkflow cluster_setup Experiment Setup cluster_waste_gen Waste Generation cluster_treatment Waste Treatment cluster_disposal Disposal prep_solution Prepare Lithium Nitrite Solution run_reaction Perform Experiment prep_solution->run_reaction collect_waste Collect Waste Solution run_reaction->collect_waste neutralize_waste Neutralize/Oxidize Waste collect_waste->neutralize_waste check_ph Verify pH (6-8) neutralize_waste->check_ph containerize Transfer to Labeled Waste Container check_ph->containerize dispose Dispose via Certified Contractor containerize->dispose

Caption: Experimental and Waste Treatment Workflow

V. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is manageable with the available spill kit. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office.

  • Don PPE: Wear appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment:

    • For solid spills: Gently cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite. Avoid raising dust.

    • For liquid spills: Use a spill kit with absorbent pads or other suitable materials to contain the spill.

  • Cleanup:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a damp cloth (for final cleanup of solid spills) or appropriate cleaning solution. All cleaning materials must also be disposed of as hazardous waste.

  • Decontamination: Decontaminate any tools or equipment used in the cleanup process.

  • Reporting: Report the spill to your supervisor and EHS office, as required by your institution's policies.

VI. Regulatory Compliance

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][11] It is the responsibility of the waste generator to properly classify and manage their hazardous waste.[8][9] Always consult with your institution's EHS department and a certified hazardous waste disposal company to ensure full compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.